Product packaging for 1-Methylhistamine dihydrochloride(Cat. No.:CAS No. 6481-48-7)

1-Methylhistamine dihydrochloride

Cat. No.: B162436
CAS No.: 6481-48-7
M. Wt: 198.09 g/mol
InChI Key: AGXVEALMQHTMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Methylhistamine is a major metabolite of histamine by histamine N-methyltransferase in the pathway of histidine metabolism. It has been used as a biomarker of histaminergic system activity in the brains of Alzheimer’s disease patients as well as those with hypersomnia and other neurological conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13Cl2N3 B162436 1-Methylhistamine dihydrochloride CAS No. 6481-48-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylimidazol-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-9-4-6(2-3-7)8-5-9;;/h4-5H,2-3,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXVEALMQHTMSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017448
Record name 2-(1-methylimidazol-4-yl)ethanamine;dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6481-48-7
Record name 2-(1-methylimidazol-4-yl)ethanamine;dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methylhistamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Dichotomous Role of 1-Methylhistamine in the Brain: From Inactive Metabolite to Neuromodulator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylhistamine (B192778) (historically referred to as tele-methylhistamine) has long been considered primarily an inactive metabolite of histamine (B1213489) within the central nervous system (CNS). Its synthesis by histamine N-methyltransferase (HNMT) represents the principal pathway for terminating histaminergic neurotransmission. However, emerging evidence challenges this passive depiction, revealing a more nuanced role for 1-methylhistamine as a potential neuromodulator. This technical guide provides a comprehensive overview of the functions of 1-methylhistamine in the brain, detailing its synthesis and metabolism, concentrations in various brain regions, and its interactions with neuronal receptors. We present quantitative data in structured tables, offer detailed experimental protocols for its measurement, and provide visualizations of its key signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Histamine is a critical neurotransmitter in the brain, regulating a wide array of physiological processes including the sleep-wake cycle, appetite, and cognitive functions.[1] The termination of histaminergic signaling is crucial for maintaining neuronal homeostasis. In the mammalian brain, this is almost exclusively achieved through the enzymatic conversion of histamine to 1-methylhistamine by HNMT.[2][3] While this metabolic inactivation is its primary fate, 1-methylhistamine is not merely an inert byproduct. This guide explores the multifaceted functions of 1-methylhistamine, from its established role in histamine catabolism to its direct effects on neuronal receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.

Synthesis and Metabolism of 1-Methylhistamine

The metabolic pathway of histamine in the brain is a two-step process, with 1-methylhistamine as the key intermediate.

  • Step 1: Methylation of Histamine: Histamine, synthesized from the amino acid L-histidine by histidine decarboxylase (HDC), is released into the synaptic cleft. To terminate its action, it is methylated by histamine N-methyltransferase (HNMT) , using S-adenosyl-L-methionine (SAM) as a methyl group donor, to form 1-methylhistamine .[2][3]

  • Step 2: Oxidation of 1-Methylhistamine: 1-Methylhistamine is subsequently metabolized by monoamine oxidase B (MAO-B) into 1-methylimidazoleacetic acid (also known as tele-methylimidazoleacetic acid or t-MIAA), which is then excreted.[2]

It is important to note that diamine oxidase (DAO), the other major histamine-metabolizing enzyme in the periphery, has negligible activity in the brain under normal physiological conditions.[3]

Histamine_Metabolism Histidine L-Histidine Histamine Histamine Histidine->Histamine HDC Methylhistamine 1-Methylhistamine Histamine->Methylhistamine HNMT (S-adenosyl-L-methionine) MIAA 1-Methylimidazoleacetic Acid Methylhistamine->MIAA MAO-B

Figure 1: Metabolic pathway of histamine in the brain.

Quantitative Data

Concentration of 1-Methylhistamine in the Brain

The concentration of 1-methylhistamine varies across different brain regions, generally mirroring the distribution of histamine.

Brain RegionSpeciesConcentration (ng/g wet weight)Citation(s)
HypothalamusRat177[4]
ThalamusRat~100[4]
NeocortexRat~75[4]
HippocampusRat~60[4]
Caudate NucleusRat~50[4]
MidbrainRat~30[4]
CerebellumRat~15[4]
Medulla-PonsRat9.5[4]
FluidSpeciesConcentrationConditionCitation(s)
Cerebrospinal FluidHuman2209 ± 463 pM (276 ± 58 pg/ml)Neurological controls[5]
Cerebrospinal FluidHuman2431 ± 461 pM (304 ± 58 pg/ml)Narcoleptic patients[5]
Receptor Binding and Activity

While primarily a metabolite, 1-methylhistamine does exhibit some activity at histamine and other receptors.

ReceptorSpeciesActivityPotency (EC50)Citation(s)
Histamine H1 ReceptorHamsterPartial Agonist72 µM[6]
Histamine H2 ReceptorGuinea PigAgonist~38 µM[7]
NMDA Receptor (NR2B subunit)RatPositive Modulator (Potentiates NMDA-induced currents)Mimics histamine's effect[8][9]

Direct Neuromodulatory Function: Potentiation of NMDA Receptors

A significant function of 1-methylhistamine, independent of its role as a histamine metabolite, is its ability to potentiate the activity of NMDA receptors, particularly those containing the NR2B subunit.[8][9] This action is not mediated by classical histamine receptors.

The potentiation of NMDA receptor-mediated currents by 1-methylhistamine suggests it could play a role in synaptic plasticity, learning, and memory, processes in which NMDA receptors are fundamentally involved.

NMDA_Modulation cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate NMDA_receptor NMDA Receptor (NR2B subunit) Glutamate_vesicle->NMDA_receptor Glutamate binding Ca_channel Ca²⁺ Influx NMDA_receptor->Ca_channel Channel Opening Downstream Downstream Signaling (e.g., Synaptic Plasticity) Ca_channel->Downstream Methylhistamine 1-Methylhistamine Methylhistamine->NMDA_receptor Positive Allosteric Modulation

Figure 2: 1-Methylhistamine potentiates NMDA receptor signaling.

Experimental Protocols

Quantification of 1-Methylhistamine in Brain Tissue by HPLC with Fluorescence Detection

This protocol is a synthesis of methodologies described in the literature.[10][11][12]

5.1.1. Brain Tissue Homogenization and Extraction

  • Tissue Dissection and Homogenization:

    • Rapidly dissect the brain region of interest on a cold plate.

    • Weigh the frozen tissue and transfer to a tube containing ice-cold methanol (B129727) (e.g., 4 mL per 250-350 mg of tissue).[13]

    • Homogenize immediately using a tissue homogenizer.

  • Protein Precipitation and Phase Separation:

    • Add an equal volume of ice-cold chloroform (B151607) to the homogenate and vortex thoroughly.[13]

    • Incubate on ice for 15 minutes.

    • Centrifuge at high speed (e.g., 13,000 x g) at 4°C for 40 minutes to separate the aqueous and organic phases.[13]

    • Carefully collect the upper aqueous phase containing the water-soluble metabolites, including 1-methylhistamine.

5.1.2. Derivatization

  • Reagent Preparation: Prepare a derivatization reagent containing o-phthalaldehyde (B127526) (OPA) and a thiol (e.g., 2-mercaptoethanol (B42355) or sodium sulfite) in a borate (B1201080) buffer (pH ~10.4).[11]

  • Derivatization Reaction: Mix the sample extract with the OPA reagent. The reaction proceeds rapidly at room temperature to form a fluorescent derivative.

5.1.3. HPLC Analysis

  • Column: Reversed-phase C18 column (e.g., 3.0 x 150 mm, 3.5 µm particle size).[11]

  • Mobile Phase: Isocratic elution with a mobile phase such as 100 mM monosodium phosphate (B84403) (pH 6.0), 500 mg/L 1-octanesulfonic acid (as an ion-pairing agent), and 20% methanol.[11]

  • Flow Rate: 0.35 mL/min.

  • Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the OPA derivative.

In Vivo Microdialysis for Sampling Extracellular 1-Methylhistamine

This protocol provides a general workflow for in vivo microdialysis.[2][14][15]

5.2.1. Surgical Implantation of Microdialysis Probe

  • Anesthetize the animal and place it in a stereotaxic frame.

  • Implant a guide cannula into the target brain region.

  • Allow for a recovery period of several days.

5.2.2. Microdialysis Procedure

  • On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

  • Collect dialysate samples at regular intervals.

  • Analyze the dialysate samples for 1-methylhistamine content using a sensitive analytical method such as LC-MS/MS.

Microdialysis_Workflow Start Animal with Implanted Guide Cannula Probe_Insertion Insert Microdialysis Probe Start->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Collection Collect Dialysate Samples Perfusion->Collection Analysis Analyze Samples (e.g., LC-MS/MS) Collection->Analysis End Data Interpretation Analysis->End

Figure 3: Experimental workflow for in vivo microdialysis.

Conclusion and Future Directions

The role of 1-methylhistamine in the brain is more complex than previously appreciated. While its primary function is the inactivation of histamine, its ability to potentiate NMDA receptor activity positions it as a potential neuromodulator. This dual function has significant implications for understanding the regulation of neuronal excitability and synaptic plasticity.

For drug development professionals, targeting HNMT to modulate brain histamine levels remains an attractive strategy for treating neurological and psychiatric disorders. However, the direct effects of the resulting increase in 1-methylhistamine on NMDA receptor function must be considered. Future research should focus on elucidating the downstream signaling cascades initiated by 1-methylhistamine-mediated NMDA receptor potentiation and its physiological and behavioral consequences. A deeper understanding of the multifaceted roles of this "inactive" metabolite will undoubtedly open new avenues for therapeutic intervention in a range of brain disorders.

References

An In-depth Technical Guide to the Mechanism of Action of 1-Methylhistamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methylhistamine (B192778), the primary metabolite of histamine (B1213489) via the action of histamine N-methyltransferase (HNMT), is an endogenous amine that actively participates in histaminergic signaling. While often considered less potent than its precursor, 1-methylhistamine exhibits a distinct pharmacological profile, acting as an agonist at histamine receptors with varying degrees of affinity and potency. This document provides a comprehensive overview of the mechanism of action of 1-methylhistamine dihydrochloride (B599025), detailing its interactions with histamine receptor subtypes, the subsequent signaling cascades, and its emerging role in modulating physiological processes. Quantitative data on receptor binding and functional activity are presented, alongside detailed experimental protocols for their determination.

Core Mechanism of Action: A Multi-Receptor Agonist

1-Methylhistamine dihydrochloride exerts its biological effects primarily by binding to and activating the four subtypes of histamine receptors: H1, H2, H3, and H4. These are all G-protein coupled receptors (GPCRs) that, upon activation, initiate distinct intracellular signaling pathways. The overall effect of 1-methylhistamine in a specific tissue or cell type is therefore dependent on the expression and relative abundance of these receptor subtypes.

Interaction with Histamine Receptor Subtypes

1-Methylhistamine demonstrates a preference for the H2 and H3 receptors over the H1 and H4 receptors. Its activity can be summarized as follows:

  • Histamine H1 Receptor (H1R): 1-Methylhistamine is a weak partial agonist at the H1 receptor. Activation of H1R, which couples to Gq/11, leads to the activation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction and increased vascular permeability.[1]

  • Histamine H2 Receptor (H2R): 1-Methylhistamine is a notable agonist at the H2 receptor.[2] H2R is coupled to Gs proteins, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). This pathway is critically involved in the regulation of gastric acid secretion and cardiac function.

  • Histamine H3 Receptor (H3R): While direct binding affinity data for 1-methylhistamine is limited, its structural analog, (R)-α-methylhistamine, is a potent and selective H3 receptor agonist.[3] The H3 receptor is coupled to Gi/o proteins, and its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. H3 receptors primarily function as presynaptic autoreceptors, inhibiting the synthesis and release of histamine and other neurotransmitters in the central nervous system.[4]

  • Histamine H4 Receptor (H4R): 1-Methylhistamine exhibits significantly lower affinity for the H4 receptor compared to the H3 receptor.[5] Similar to H3R, the H4R is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and mobilization of intracellular calcium.[6] This receptor is predominantly expressed on hematopoietic cells and plays a crucial role in immune responses and inflammation.

Interaction with NMDA Receptors

Recent evidence suggests that 1-methylhistamine, similar to histamine, can potentiate the activity of N-methyl-D-aspartate (NMDA) receptors, specifically those containing the NR2B subunit.[7] This interaction is independent of classical histamine receptors and suggests a direct modulatory role for 1-methylhistamine in glutamatergic neurotransmission.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the binding affinity and functional potency of 1-methylhistamine and related compounds at human histamine receptors.

Table 1: Binding Affinities (Ki) of Histamine and its Analogs at Human Histamine Receptors

CompoundH1 Receptor (Ki, nM)H2 Receptor (Ki, nM)H3 Receptor (Ki, nM)H4 Receptor (Ki, nM)
Histamine~1000~1008[2]5-10[6]
1-MethylhistamineData not readily availableData not readily availableData not readily availableSignificantly lower than H3R[5]
(R)-α-MethylhistamineData not readily availableData not readily availablePotent Agonist[3]Data not readily available
4-Methylhistamine (B1206604)>10000Data not readily available>1000050

Table 2: Functional Potencies (EC50/logEC50) of 1-Methylhistamine at Human Histamine Receptors

ReceptorAssay TypeValue
H1 ReceptorPhosphoinositide HydrolysisEC50 = 31 µM
H2 ReceptorCRE-SPAP ProductionlogEC50 = -4.42[2]
H3 ReceptorData not readily availableData not readily available
H4 ReceptorData not readily availableData not readily available

Signaling Pathways

The activation of histamine receptors by 1-methylhistamine initiates distinct downstream signaling cascades.

Histamine Receptor Signaling Pathways cluster_H1R H1 Receptor (Gq/11-coupled) cluster_H2R H2 Receptor (Gs-coupled) cluster_H3R_H4R H3/H4 Receptors (Gi/o-coupled) 1-MH_H1 1-Methylhistamine H1R H1R 1-MH_H1->H1R Gq11 Gαq/11 H1R->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca²⁺]i ↑ IP3->Ca2 mobilizes PKC PKC DAG->PKC activates 1-MH_H2 1-Methylhistamine H2R H2R 1-MH_H2->H2R Gs Gαs H2R->Gs AC_H2 Adenylyl Cyclase Gs->AC_H2 activates ATP_H2 ATP AC_H2->ATP_H2 converts cAMP_H2 cAMP ↑ ATP_H2->cAMP_H2 PKA_H2 PKA cAMP_H2->PKA_H2 activates 1-MH_H34 1-Methylhistamine H3R_H4R H3R / H4R 1-MH_H34->H3R_H4R Gio Gαi/o H3R_H4R->Gio AC_H34 Adenylyl Cyclase Gio->AC_H34 inhibits ATP_H34 ATP AC_H34->ATP_H34 converts cAMP_H34 cAMP ↓ ATP_H34->cAMP_H34 Radioligand Binding Assay Workflow A Prepare cell membranes expressing the target receptor B Incubate membranes with radioligand and varying concentrations of 1-methylhistamine A->B C Separate bound and free radioligand by filtration B->C D Quantify bound radioactivity using scintillation counting C->D E Determine IC50 and calculate Ki D->E

References

Whitepaper: The Synthesis of 1-Methylhistamine from Histamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Histamine (B1213489), a critical biogenic amine, plays a pivotal role in numerous physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission. Its biological activity is tightly regulated through metabolic inactivation. One of the two primary pathways for histamine degradation is Nτ-methylation, an intracellular process that converts histamine into 1-methylhistamine (B192778). This reaction is catalyzed by the enzyme Histamine N-methyltransferase (HNMT) and is particularly crucial in the central nervous system. This technical guide provides an in-depth overview of this synthesis pathway, including the reaction mechanism, enzyme kinetics, detailed experimental protocols for its analysis, and its significance as a clinical biomarker.

Introduction to Histamine Metabolism

Histamine is synthesized from the amino acid L-histidine via decarboxylation, a reaction catalyzed by L-histidine decarboxylase.[1] Once formed and released, histamine is rapidly inactivated to terminate its signaling. In mammals, this inactivation occurs through two main enzymatic pathways that differ in their cellular location and mechanism.[2][3]

  • Oxidative Deamination: Primarily an extracellular process, this pathway is catalyzed by diamine oxidase (DAO). DAO is a secretory enzyme found in high concentrations in the small intestine, colon, placenta, and kidneys, where it degrades extracellular histamine.[2]

  • Ring Methylation: This is the primary intracellular pathway for histamine inactivation. It is catalyzed by Histamine N-methyltransferase (HNMT), which utilizes S-adenosyl-L-methionine (SAM) as a methyl donor. This pathway is ubiquitous in mammalian tissues but is the sole route for terminating the neurotransmitter actions of histamine in the central nervous system (CNS).[4][5]

This document focuses exclusively on the second pathway: the synthesis of 1-methylhistamine catalyzed by HNMT.

The Synthesis Pathway of 1-Methylhistamine

The conversion of histamine to 1-methylhistamine (also known as Nτ-methylhistamine) is a one-step enzymatic reaction.

  • Enzyme: Histamine N-methyltransferase (HNMT, EC 2.1.1.8).[6]

  • Substrate: Histamine.

  • Methyl Donor: S-adenosyl-L-methionine (SAM).[2]

  • Product: 1-Methylhistamine (Nτ-methylhistamine).[3]

  • Byproduct: S-adenosyl-L-homocysteine (SAH).[2]

The reaction involves the transfer of a methyl group from SAM to the tele nitrogen atom (Nτ) of the imidazole (B134444) ring of histamine.[2] This methylation renders the molecule biologically inactive as a ligand for histamine receptors.[3]

Synthesis_Pathway Core Synthesis Pathway of 1-Methylhistamine Histamine Histamine rc Histamine->rc SAM S-adenosyl-L-methionine (SAM) SAM->rc Product 1-Methylhistamine SAH S-adenosyl-L-homocysteine (SAH) HNMT HNMT HNMT->rc Catalyzes rc->Product rc->SAH

Caption: Enzymatic conversion of histamine to 1-methylhistamine.
Overview of Histamine Metabolic Routes

To provide context, the HNMT pathway operates in parallel with the DAO pathway. The choice of pathway is determined by the location of the histamine molecule (intracellular vs. extracellular).

Histamine_Metabolism Major Histamine Metabolism Pathways cluster_intra Intracellular Space (e.g., CNS, Liver, Kidney) cluster_extra Extracellular Space (e.g., Intestinal Lumen) Histamine Histamine HNMT Histamine N-methyltransferase (HNMT) Histamine->HNMT + SAM DAO Diamine Oxidase (DAO) Histamine->DAO Methylhistamine 1-Methylhistamine HNMT->Methylhistamine + SAH IAA Imidazoleacetic Acid DAO->IAA Assay_Workflow Workflow: HNMT Radioenzymatic Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Assay Solution (Phosphate buffer, Histamine, SAM, [14C]-SAM) C Initiate Reaction: Add enzyme to 50 µL assay solution A->C B Prepare Enzyme Source (e.g., tissue homogenate or purified HNMT) B->C D Incubate at 37°C for 10-30 minutes C->D E Terminate Reaction: Add 1 mL of 0.5 M Sodium Borate (pH 10) D->E F Liquid-Liquid Extraction: Add Toluene:Isoamyl Alcohol (3:2) to extract [14C]-1-Methylhistamine E->F G Separate Phases (Centrifuge/Settle) F->G H Quantify Radioactivity: Measure 14C in organic phase via Scintillation Counting G->H UHPLC_Workflow Workflow: UHPLC-FL Analysis of Urinary 1-Methylhistamine A 1. Sample Collection (24-hour or spot urine) B 2. Acid Hydrolysis (Releases conjugated forms) A->B C 3. Solid Phase Extraction (SPE) (Purification & Concentration using mixed cation exchange cartridge) B->C D 4. UHPLC Separation (Reversed-phase C18 column) C->D E 5. Post-Column Derivatization (Online reaction with o-Phthalaldehyde (OPA)) D->E F 6. Fluorometric Detection (Excitation/Emission measurement of the fluorescent derivative) E->F G 7. Quantification (Comparison to external standard curve) F->G

References

The Role of 1-Methylhistamine in Allergic and Inflammatory Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylhistamine (B192778) (1-MH), the primary metabolite of histamine (B1213489) via the histamine N-methyltransferase (HNMT) pathway, has long been considered a largely inactive byproduct of histamine degradation. However, emerging evidence suggests a more nuanced role for 1-MH in modulating allergic and inflammatory responses. This technical guide provides an in-depth analysis of the current understanding of 1-methylhistamine's function, focusing on its biochemical properties, receptor interactions, and downstream signaling effects. We present a comprehensive overview of quantitative data, detailed experimental protocols for its study, and visual representations of key pathways to facilitate further research and drug development in this area. While its direct pro-inflammatory activity is significantly weaker than that of its precursor, histamine, its stability and presence in biological fluids make it a critical biomarker for mast cell activation and histamine release. Furthermore, its potential to act as a partial agonist or antagonist at histamine receptors suggests a modulatory role in histamine-driven pathologies.

Introduction

Histamine is a potent biogenic amine that plays a central role in the pathophysiology of allergic and inflammatory diseases. Its effects are mediated through four distinct G-protein coupled receptors: H1, H2, H3, and H4. The rapid metabolism of histamine is crucial for the termination of its biological effects. Two primary enzymatic pathways are responsible for histamine degradation: oxidative deamination by diamine oxidase (DAO) and methylation by histamine N-methyltransferase (HNMT).[1] This guide focuses on the product of the latter pathway, 1-methylhistamine (also known as Nτ-methylhistamine), and its role in allergic and inflammatory processes.

Unlike histamine, which has a short half-life, 1-methylhistamine is a stable metabolite, making it a reliable biomarker for systemic histamine release and mast cell activation disorders.[2] While generally considered to possess significantly lower biological activity than histamine, its interactions with histamine receptors and potential downstream signaling effects are areas of growing research interest. This document aims to provide a detailed technical resource for researchers and drug development professionals investigating the multifaceted role of 1-methylhistamine.

Biochemical Profile and Metabolism

1-Methylhistamine is a methylated derivative of histamine, formed by the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the tele-nitrogen (Nτ) of the imidazole (B134444) ring of histamine. This reaction is catalyzed by the enzyme histamine N-methyltransferase (HNMT).

Histamine N-Methyltransferase (HNMT)

HNMT is a cytosolic enzyme widely distributed in various tissues, including the liver, kidneys, bronchial epithelium, and the central nervous system. Its primary function is the intracellular inactivation of histamine.

The enzymatic activity of HNMT is crucial for regulating intracellular histamine levels. The Michaelis-Menten constants (Km) provide insight into the enzyme's affinity for its substrates.

SubstrateKm (µM)Source
Histamine4.2[3]
S-Adenosylmethionine1.8[3]

Interaction with Histamine Receptors

ReceptorLigandKi (nM)Source
H4 Receptor4-Methylhistamine (B1206604)50[4][5]

Note: Data for 1-methylhistamine at H1, H2, and H3 receptors is not consistently reported in the literature. The value for the H4 receptor is for the isomer 4-methylhistamine, which has been identified as a potent agonist.

Signaling Pathways

The interaction of histamine and its analogs with their receptors initiates a cascade of intracellular signaling events. The specific pathway activated depends on the receptor subtype and the G-protein to which it couples.

  • H1 Receptor: Couples to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium ([Ca2+]i) and activation of protein kinase C (PKC).[6]

  • H2 Receptor: Couples to Gs, activating adenylyl cyclase (AC) and leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).[1][7]

  • H3 and H4 Receptors: Couple to Gi/o, inhibiting adenylyl cyclase and leading to a decrease in intracellular cAMP.[8]

The role of 1-methylhistamine in these pathways is likely that of a weak or partial agonist, or potentially an antagonist, depending on the receptor subtype and cellular context. Its lower affinity suggests that it would require higher concentrations to elicit a response compared to histamine.

Histamine Metabolism and 1-Methylhistamine Formation

Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase 1-Methylhistamine 1-Methylhistamine Histamine->1-Methylhistamine HNMT (S-adenosyl-L-methionine) Imidazole Acetic Acid Imidazole Acetic Acid Histamine->Imidazole Acetic Acid DAO / ALDH N-Methylimidazoleacetic Acid N-Methylimidazoleacetic Acid 1-Methylhistamine->N-Methylimidazoleacetic Acid MAO-B / ALDH

Figure 1: Major pathways of histamine metabolism.

Histamine Receptor Signaling Pathways

cluster_H1 H1 Receptor Signaling cluster_H2 H2 Receptor Signaling cluster_H3_H4 H3/H4 Receptor Signaling Histamine_H1 Histamine / 1-MH H1R H1R Histamine_H1->H1R Gq Gq/11 H1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i ↑ IP3->Ca2 PKC PKC Activation DAG->PKC Response_H1 Allergic & Inflammatory Responses Ca2->Response_H1 PKC->Response_H1 Histamine_H2 Histamine / 1-MH H2R H2R Histamine_H2->H2R Gs Gs H2R->Gs AC_H2 Adenylyl Cyclase Gs->AC_H2 cAMP_H2 cAMP ↑ AC_H2->cAMP_H2 PKA_H2 PKA Activation cAMP_H2->PKA_H2 Response_H2 Gastric Acid Secretion, Smooth Muscle Relaxation PKA_H2->Response_H2 Histamine_H3_H4 Histamine / 1-MH H3R_H4R H3R / H4R Histamine_H3_H4->H3R_H4R Gi Gi/o H3R_H4R->Gi AC_H3_H4 Adenylyl Cyclase Gi->AC_H3_H4 cAMP_H3_H4 cAMP ↓ AC_H3_H4->cAMP_H3_H4 Response_H3_H4 Inhibition of Neurotransmitter Release, Chemotaxis cAMP_H3_H4->Response_H3_H4

Figure 2: Overview of histamine receptor signaling pathways.

Experimental Protocols

Accurate quantification of 1-methylhistamine and characterization of its biological activity are essential for understanding its role in health and disease. This section provides detailed methodologies for key experiments.

Quantification of 1-Methylhistamine in Urine by ELISA

This protocol is based on a competitive enzyme-linked immunosorbent assay.

Materials:

  • 1-Methylhistamine ELISA kit (e.g., IBL International, Eagle Biosciences)

  • Microplate reader with a 450 nm filter

  • Orbital shaker

  • Pipettes and tips

  • Distilled water

  • Urine samples, standards, and controls

Procedure:

  • Preparation of Reagents: Allow all kit components and samples to reach room temperature. Prepare wash buffer and other reagents as per the kit instructions.

  • Acylation (for some kits):

    • Pipette 20 µL of standards, controls, and urine samples into the wells of a reaction plate.

    • Add 200 µL of Equalizing Reagent to all wells.

    • Add 20 µL of Acylation Reagent to all wells and proceed immediately to the next step.[9]

  • ELISA:

    • Pipette 50 µL of Start Buffer into the appropriate wells of the coated microtiter plate.

    • Add 20 µL of the acylated standards, controls, and samples to the wells.

    • Add 50 µL of Antiserum to all wells.

    • Incubate for 30 minutes at room temperature on an orbital shaker.[7][10]

    • Wash the wells three times with 250 µL of wash buffer per well.

    • Add 100 µL of Enzyme Conjugate to each well and incubate for 20 minutes at room temperature on an orbital shaker.

    • Wash the wells as described previously.

    • Add 100 µL of Substrate Solution to each well and incubate for 15-20 minutes at room temperature, protected from light.

    • Add 100 µL of Stop Solution to each well.

  • Data Analysis:

    • Read the absorbance at 450 nm within 15 minutes.

    • Construct a standard curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of 1-methylhistamine in the samples by interpolating their absorbance values on the standard curve.

Quantification of 1-Methylhistamine in Urine by LC-MS/MS

This protocol provides a general framework for a sensitive and specific liquid chromatography-tandem mass spectrometry method.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 or HILIC analytical column

  • Acetonitrile, formic acid, water (LC-MS grade)

  • Isotopically labeled internal standard (e.g., d3-1-methylhistamine)

  • Urine samples, calibrators, and quality control samples

Procedure:

  • Sample Preparation:

    • Thaw urine samples to room temperature and vortex.

    • To 100 µL of urine, add 10 µL of internal standard solution.

    • Dilute the sample with 890 µL of mobile phase A (e.g., 0.1% formic acid in water).

    • Vortex and centrifuge the samples.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 98% mobile phase B over several minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 1-Methylhistamine: e.g., m/z 126.1 -> m/z 81.1

      • Internal Standard: e.g., m/z 129.1 -> m/z 84.1

    • Optimize cone voltage and collision energy for each transition.

  • Data Analysis:

    • Integrate the peak areas for 1-methylhistamine and the internal standard.

    • Calculate the peak area ratio.

    • Construct a calibration curve by plotting the peak area ratios of the calibrators against their concentrations.

    • Determine the concentration of 1-methylhistamine in the samples from the calibration curve.

Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of 1-methylhistamine for a specific histamine receptor.

Materials:

  • Cell membranes expressing the histamine receptor of interest (e.g., from transfected HEK293 or CHO cells).

  • Radiolabeled ligand specific for the receptor (e.g., [3H]mepyramine for H1R, [3H]tiotidine for H2R, [3H]Nα-methylhistamine for H3R).

  • Unlabeled 1-methylhistamine.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation counter and scintillation fluid.

  • Glass fiber filters.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled 1-methylhistamine in the assay buffer.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the 1-methylhistamine concentration.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of 1-methylhistamine that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental and Logical Workflows

Workflow for Biomarker Discovery Using LC-MS/MS

cluster_workflow Biomarker Discovery Workflow StudyDesign Study Design (Hypothesis, Cohort Selection) SampleCollection Sample Collection (e.g., Urine, Plasma) StudyDesign->SampleCollection SamplePrep Sample Preparation (Extraction, Derivatization) SampleCollection->SamplePrep LCMS LC-MS/MS Analysis (Targeted Metabolomics) SamplePrep->LCMS DataProcessing Data Processing (Peak Integration, Normalization) LCMS->DataProcessing StatisticalAnalysis Statistical Analysis (T-test, ANOVA, ROC curves) DataProcessing->StatisticalAnalysis BiomarkerValidation Biomarker Validation (Independent Cohort) StatisticalAnalysis->BiomarkerValidation ClinicalApplication Clinical Application (Diagnostic/Prognostic Tool) BiomarkerValidation->ClinicalApplication

Figure 3: A typical workflow for biomarker discovery.

Conclusion and Future Directions

1-Methylhistamine serves as a stable and reliable biomarker for histamine release, with established methods for its quantification in biological fluids. While its direct biological activity at histamine receptors is considerably lower than that of histamine, its potential to modulate histamine signaling warrants further investigation. The lack of comprehensive quantitative data on its binding affinities for H1, H2, and H3 receptors represents a significant knowledge gap that needs to be addressed to fully elucidate its role in allergic and inflammatory responses.

Future research should focus on:

  • Determining the binding affinities (Ki) of 1-methylhistamine for all four histamine receptor subtypes.

  • Characterizing the functional consequences of 1-methylhistamine binding, including its effects on second messenger systems and downstream signaling pathways.

  • Investigating the in vivo effects of 1-methylhistamine in animal models of allergy and inflammation.

  • Exploring the clinical utility of 1-methylhistamine as a biomarker in a wider range of inflammatory conditions.

A deeper understanding of the subtle modulatory role of 1-methylhistamine may open new avenues for therapeutic intervention in histamine-mediated diseases, potentially through the development of drugs that target its metabolism or its interactions with histamine receptors.

References

A Comparative Analysis of the Biological Activities of 1-Methylhistamine and Histamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine (B1213489), a biogenic amine synthesized from the amino acid histidine, is a pivotal signaling molecule involved in a myriad of physiological and pathological processes. Its effects are mediated through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The diverse functions of histamine, ranging from allergic and inflammatory responses to gastric acid secretion and neurotransmission, have made its receptors significant targets for therapeutic intervention.

Metabolism is a key regulator of histamine's biological activity. One of the primary pathways for histamine inactivation is through methylation by the enzyme histamine-N-methyltransferase (HNMT), yielding 1-methylhistamine (B192778) (also known as Nτ-methylhistamine or tele-methylhistamine). While often considered a less active or inactive metabolite, 1-methylhistamine's own biological activity and its interaction with histamine receptors are of considerable interest for a comprehensive understanding of histaminergic signaling and for the development of novel therapeutics. This technical guide provides a detailed comparative analysis of the biological activities of 1-methylhistamine and histamine, focusing on their receptor binding affinities, functional potencies, and the signaling pathways they elicit.

Histamine Metabolism: The Role of HNMT

Histamine is metabolized via two main enzymatic pathways: oxidative deamination by diamine oxidase (DAO) and methylation by histamine-N-methyltransferase (HNMT).[1][2][3] HNMT is a cytosolic enzyme that transfers a methyl group from S-adenosyl-L-methionine (SAM) to the tele-nitrogen of the imidazole (B134444) ring of histamine, forming 1-methylhistamine.[2][3] This metabolite can then be further metabolized by monoamine oxidase B (MAO-B) to 1-methylimidazole (B24206) acetic acid.[3] The HNMT pathway is particularly prominent in the central nervous system for the inactivation of synaptic histamine.[4]

Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase (HDC) 1-Methylhistamine 1-Methylhistamine Histamine->1-Methylhistamine Histamine-N-Methyltransferase (HNMT) + S-Adenosyl-L-Methionine (SAM) Imidazole Acetic Acid Imidazole Acetic Acid Histamine->Imidazole Acetic Acid Diamine Oxidase (DAO) 1-Methylimidazole Acetic Acid 1-Methylimidazole Acetic Acid 1-Methylhistamine->1-Methylimidazole Acetic Acid Monoamine Oxidase B (MAO-B)

Figure 1: Metabolic pathway of histamine.

Comparative Receptor Binding Affinity and Functional Potency

The biological effects of histamine and 1-methylhistamine are determined by their affinity for and activation of the four histamine receptor subtypes. The following tables summarize the available quantitative data for the binding affinity (Ki) and functional potency (EC50/IC50) of both compounds at human histamine receptors.

Table 1: Comparative Binding Affinities (Ki) of Histamine and 1-Methylhistamine at Human Histamine Receptors

CompoundH1 Receptor (Ki, nM)H2 Receptor (Ki, nM)H3 Receptor (Ki, nM)H4 Receptor (Ki, nM)
Histamine2399[1]Data not available8[5]4.7 - 8.1[1][6]
1-MethylhistamineData not availableData not availableData not availableData not available

Table 2: Comparative Functional Potencies (EC50/IC50) of Histamine and 1-Methylhistamine at Human Histamine Receptors

CompoundH1 Receptor (EC50, nM)H2 Receptor (EC50, nM)H3 Receptor (EC50, nM)H4 Receptor (EC50, nM)
Histamine2000 - 10000[7]17000[2]9 - 15[3]316[8]
1-MethylhistamineData not available38018.9[2]Data not availableData not available

Note: Data for 1-methylhistamine is limited in the currently available literature. The provided EC50 for 1-methylhistamine at the H2 receptor was calculated from a reported logEC50 of -4.42. The EC50 for histamine at the H4 receptor was calculated from a reported pEC50 of 6.5.

Histamine Receptor Signaling Pathways

The activation of each histamine receptor subtype initiates distinct intracellular signaling cascades, leading to a wide range of cellular responses.

H1 Receptor Signaling

The H1 receptor primarily couples to Gq/11 G-proteins.[9] Upon activation by an agonist, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[9] This pathway is central to the pro-inflammatory and allergic responses mediated by histamine, including smooth muscle contraction and increased vascular permeability.[3]

Histamine Histamine H1R H1 Receptor Histamine->H1R Gq11 Gq/11 H1R->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Increased Vascular Permeability) Ca2->Cellular_Response PKC->Cellular_Response

Figure 2: H1 receptor signaling pathway.

H2 Receptor Signaling

The H2 receptor is coupled to Gs G-proteins.[9] Agonist binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[9] Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets, leading to cellular responses such as the stimulation of gastric acid secretion by parietal cells in the stomach.[3]

Histamine Histamine H2R H2 Receptor Histamine->H2R Gs Gs H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response

Figure 3: H2 receptor signaling pathway.

H3 Receptor Signaling

The H3 receptor is primarily coupled to Gi/o G-proteins.[5] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[5] The H3 receptor is predominantly expressed in the central nervous system where it acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. It also functions as a heteroreceptor on other neurons, modulating the release of various neurotransmitters.[10]

Histamine Histamine H3R H3 Receptor Histamine->H3R Gio Gi/o H3R->Gio activates AC Adenylyl Cyclase Gio->AC inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Cellular_Response Histamine Histamine H4R H4 Receptor Histamine->H4R Gio Gi/o H4R->Gio activates AC Adenylyl Cyclase Gio->AC inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Cellular_Response cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Data Analysis P1 Prepare cell membranes expressing receptor I1 Incubate membranes, radioligand, and varying concentrations of test compound P1->I1 P2 Prepare radioligand and test compound solutions P2->I1 S1 Rapid filtration to separate bound and free radioligand I1->S1 S2 Wash filters S1->S2 S3 Add scintillation fluid S2->S3 S4 Count radioactivity S3->S4 D1 Plot % specific binding vs. log[test compound] S4->D1 D2 Determine IC50 D1->D2 D3 Calculate Ki using Cheng-Prusoff equation D2->D3

References

The Emergence of 1-Methylhistamine: A Technical Guide to its Discovery and Application as a Core Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of clinical and research biomarkers, the pursuit of stable and reliable indicators of physiological and pathological processes is paramount. Histamine (B1213489), a well-known biogenic amine, plays a crucial role in a myriad of biological functions, including allergic reactions, gastric acid secretion, and neurotransmission.[1][2] However, its utility as a direct biomarker is hampered by its short half-life of approximately one minute in circulation.[3] This technical guide delves into the discovery and history of 1-methylhistamine (B192778) (N-methylhistamine), the primary and stable metabolite of histamine, and its establishment as a robust biomarker for systemic mast cell activation and other histamine-related conditions.

The Metabolic Pathway: From Histamine to 1-Methylhistamine

Histamine is synthesized from the amino acid L-histidine by the enzyme L-histidine decarboxylase (HDC).[4][5] Once formed and released from storage granules in mast cells and basophils, histamine is rapidly inactivated through two primary metabolic pathways.[1][5] The predominant pathway, particularly in the central nervous system and airways, involves the methylation of the imidazole (B134444) ring by histamine-N-methyltransferase (HNMT), using S-adenosyl-L-methionine as a methyl donor, to form 1-methylhistamine (also referred to as N-methylhistamine).[2][4] The alternative pathway is the oxidative deamination by diamine oxidase (DAO), primarily active in the intestines, kidneys, and placenta, which converts histamine to imidazoleacetic acid.[6][7] 1-methylhistamine is further metabolized by monoamine oxidase B (MAO-B) and aldehyde dehydrogenase (ALDH) to 1-methyl-4-imidazoleacetic acid for excretion in the urine.[4][7]

The stability of 1-methylhistamine in biological fluids, compared to the transient nature of histamine, makes it a more reliable indicator of histamine release over time.[3] Its measurement in urine provides a non-invasive window into systemic histamine production and mast cell activity.[8]

Histamine_Metabolism Histamine Metabolism Pathway Histidine L-Histidine HDC L-Histidine Decarboxylase (HDC) Histidine->HDC Histamine Histamine HNMT Histamine-N- Methyltransferase (HNMT) Histamine->HNMT Intracellular DAO Diamine Oxidase (DAO) Histamine->DAO Extracellular Methylhistamine 1-Methylhistamine (N-Methylhistamine) MAO_ALDH MAO-B / ALDH Methylhistamine->MAO_ALDH IAA Imidazoleacetic Acid MIAA 1-Methyl-4-imidazoleacetic Acid HDC->Histamine HNMT->Methylhistamine DAO->IAA MAO_ALDH->MIAA

Figure 1: Histamine Metabolism Pathway

1-Methylhistamine as a Biomarker of Mast Cell Activation

The clinical utility of 1-methylhistamine as a biomarker is most prominently established in the diagnosis and monitoring of mast cell activation disorders.[9] Conditions such as systemic mastocytosis and anaphylaxis are characterized by the excessive release of histamine and other mediators from mast cells.[8][10] Due to its longer half-life, urinary 1-methylhistamine levels provide superior sensitivity and specificity for detecting these events compared to direct histamine measurements.[9][11]

Elevated concentrations of urinary 1-methylhistamine are consistent with mastocytosis and other mast cell activation syndromes.[11] The degree of elevation often correlates with the severity of mast cell proliferation and activation.[9] For instance, patients with systemic mastocytosis and those experiencing anaphylaxis tend to exhibit more significant increases (often two-fold or more) in urinary 1-methylhistamine excretion compared to individuals with localized mast cell proliferation, such as urticaria pigmentosa, who may show only mild elevations.[9][12]

Recent research has also explored the utility of 1-methylhistamine as a biomarker in other conditions, including histamine intolerance and as an indicator of the histamine response to exercise.[13][14] In a pilot study on histamine intolerance, individuals with this condition showed a distinct urinary excretion profile with lower levels of 1-methylhistamine compared to a control group.[13][15]

Quantitative Data Summary

The following tables summarize key quantitative data regarding urinary 1-methylhistamine levels in various populations and conditions.

Table 1: Reference Ranges for Urinary N-Methylhistamine (Random Urine)

Age GroupReference Range (µg/g creatinine)
0 - 5 years120 - 510
6 - 16 years70 - 330
> 16 years30 - 200
Data sourced from Mayo Clinic Laboratories and Quest Diagnostics.[11][16]

Table 2: Urinary Histamine and 1-Methylhistamine in a Pilot Study on Histamine Intolerance

AnalyteSample TypeControl Group (n=14) (mean ± SD)
Histamine (HA)Spot Urine30.9 ± 17.3 µg/g creatinine (B1669602)
Histamine (HA)24h Urine30.0 ± 14.7 µg/g creatinine
1-Methylhistamine (MHA)Spot Urine143.5 ± 43.0 µg/g creatinine
1-Methylhistamine (MHA)24h Urine145.1 ± 41.1 µg/g creatinine
Data from Sánchez-Pérez et al. (2022). The study found a high correlation between spot and 24h urine samples for both analytes (r > 0.95).[7]

Table 3: Urinary N-Methylhistamine Levels in Mastocytosis

Patient GroupMedian/Average N-Methylhistamine Level (µmol/mol creatinine)
Mastocytosis limited to the skin245 (median)
Mast cell accumulation in bone marrow and cutaneous mastocytosis509 (average)
Data from Oranje et al. (2002). A level of ≥ 297 µmol/mol creatinine was suggested as a threshold for considering a bone marrow biopsy.[17]

Experimental Protocols

The gold standard for the quantification of urinary 1-methylhistamine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][16] Enzyme-Linked Immunosorbent Assays (ELISA) and Ultra-High Performance Liquid Chromatography (UHPLC) with fluorometric detection are also utilized.[7][18]

Methodology for Urinary 1-Methylhistamine Analysis by LC-MS/MS

This section outlines a general methodology for the analysis of 1-methylhistamine in urine, based on established principles.

1. Patient Preparation and Specimen Collection:

  • Patient Preparation: Patients should be advised to avoid monoamine oxidase inhibitors (MAOIs) and aminoguanidine, as these medications can increase N-methylhistamine levels.[16][19] While a typical diet has minimal effect, very histamine-rich diets may cause mild elevations.[12][16]

  • Specimen Type: Both random and 24-hour urine collections are acceptable. Random urine samples are often preferred for episodic symptoms, such as in suspected allergic reactions, and should be collected within a few hours of symptom onset.[3][11] For monitoring chronic conditions, a 24-hour collection may be preferable to account for diurnal variations.[9][19]

  • Collection: Urine should be collected in a clean, preservative-free container.[20]

  • Storage and Transport: The urine sample should be refrigerated. For long-term storage or transport, the sample should be frozen.[11][16]

2. Sample Preparation:

  • An aliquot of the urine sample is taken.

  • An internal standard (e.g., a deuterated form of 1-methylhistamine) is added to each sample to account for variations in sample processing and instrument response.

  • Depending on the specific protocol, a protein precipitation or a solid-phase extraction (SPE) step may be employed to remove interfering substances and concentrate the analyte. A mixed-mode cation exchange SPE is often effective.[7]

3. Chromatographic Separation (LC):

  • The prepared sample is injected into a liquid chromatography system.

  • The analytes are separated on a C18 or similar reversed-phase HPLC column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile).

4. Detection (Tandem Mass Spectrometry - MS/MS):

  • The eluent from the LC column is introduced into the mass spectrometer.

  • The 1-methylhistamine and internal standard molecules are ionized, typically using electrospray ionization (ESI) in positive ion mode.

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for 1-methylhistamine and the internal standard are monitored for highly selective and sensitive quantification.

5. Data Analysis and Quantification:

  • The concentration of 1-methylhistamine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 1-methylhistamine.

  • The final concentration is typically normalized to the urinary creatinine concentration to account for variations in urine dilution and reported as µg/g creatinine or µmol/mol creatinine.[7][11]

LCMS_Workflow General Workflow for Urinary 1-Methylhistamine Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine Urine Sample (Random or 24h) Spike Spike with Internal Standard Urine->Spike Extract Solid-Phase Extraction (SPE) or Protein Precipitation Spike->Extract LC Liquid Chromatography (LC) Separation Extract->LC MSMS Tandem Mass Spectrometry (MS/MS) Detection (MRM) LC->MSMS Quant Quantification against Calibration Curve MSMS->Quant Normalize Normalization to Creatinine Quant->Normalize Result Final Result (e.g., µg/g creatinine) Normalize->Result

Figure 2: LC-MS/MS Experimental Workflow

Logical Framework for Biomarker Validation

The establishment of 1-methylhistamine as a reliable biomarker followed a logical progression of scientific validation. This involved demonstrating its biochemical relationship to the parent compound (histamine), developing robust analytical methods for its measurement, and establishing its clinical correlation with specific disease states.

Biomarker_Validation Validation of 1-Methylhistamine as a Biomarker cluster_foundation Biochemical Foundation cluster_analytical Analytical Validation cluster_clinical Clinical Correlation Metabolism Identify Histamine Metabolism: Histamine -> 1-Methylhistamine (via HNMT) Stability Establish Greater Stability of 1-Methylhistamine vs. Histamine Metabolism->Stability Develop Develop Sensitive & Specific Assays (e.g., LC-MS/MS, ELISA) Stability->Develop Validate Validate Assays for Accuracy, Precision, Linearity Develop->Validate Healthy Establish Reference Ranges in Healthy Population Validate->Healthy Disease Correlate Levels with Disease States (Mastocytosis, Anaphylaxis) Healthy->Disease Monitor Demonstrate Utility in Monitoring Disease Activity Disease->Monitor Biomarker 1-Methylhistamine as a Clinically Validated Biomarker Monitor->Biomarker

Figure 3: Logical Validation Framework

Conclusion

1-methylhistamine has transitioned from a simple metabolite to a cornerstone biomarker in the investigation of histamine-mediated conditions. Its discovery and the subsequent development of precise analytical methods have provided researchers and clinicians with a powerful, non-invasive tool to assess systemic mast cell activation. The superior stability of 1-methylhistamine over its parent compound, histamine, ensures a more accurate and integrated measure of histamine release. Ongoing research continues to expand its applications, solidifying the role of 1-methylhistamine as an indispensable biomarker in both clinical diagnostics and drug development.

References

An In-depth Technical Guide to 1-Methylhistamine Dihydrochloride: Chemical Properties, Structure, and Biological Role

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylhistamine (B192778), a primary metabolite of histamine (B1213489), serves as a crucial molecule in neuroscience and pharmacology. Its dihydrochloride (B599025) salt is a stable and soluble form widely utilized in research to investigate the histaminergic system, particularly the function and pharmacology of histamine receptors. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological significance of 1-methylhistamine dihydrochloride. It includes detailed experimental protocols for its synthesis, analysis, and use in key bioassays, alongside structured data tables and visualizations to facilitate understanding and application in a research setting.

Chemical Properties and Structure

This compound, also known as 1-Methyl-4-(β-aminoethyl)imidazole dihydrochloride, is the hydrochloride salt of 1-methylhistamine. The addition of two hydrochloride moieties enhances its stability and solubility in aqueous solutions, making it suitable for experimental use.

Chemical Structure

The chemical structure of 1-methylhistamine consists of an imidazole (B134444) ring methylated at the 1-position, with an ethylamine (B1201723) side chain at the 4-position. The dihydrochloride salt forms by the protonation of the primary amine and the imidazole nitrogen.

IUPAC Name: 2-(1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride[1] CAS Number: 6481-48-7[1] Molecular Formula: C₆H₁₁N₃ · 2HCl[2] Molecular Weight: 198.09 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReferences
Appearance White to off-white crystalline powder[3]
Melting Point >198 °C (decomposes)[4]
Solubility Water: 49.00-51.00 mg/mL[3]
PBS (pH 7.2): 10 mg/mL[2]
DMSO: 20 mg/mL[2]
Ethanol: 1 mg/mL[2]
Storage Temperature 2-8°C[3]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are summarized in Table 2.

Spectroscopic TechniqueKey DataReferences
¹H NMR Spectral data available in various databases for the parent compound.
¹³C NMR Spectral data available in various databases for the parent compound.
Mass Spectrometry (LC-MS) Experimental MS2 data available, showing top peaks at m/z 199.1, 198.9, 199.0, 199.5, and 199.3.[1]
Infrared (IR) Spectroscopy FTIR spectra available (KBr wafer).[1]
UV Spectroscopy λmax: 217 nm[2]

Biological Role and Signaling Pathways

1-Methylhistamine is the major metabolite of histamine, formed through the action of the enzyme histamine N-methyltransferase (HNMT)[4]. It serves as a biomarker for histaminergic system activity in the brain and has been studied in the context of neurological conditions such as Alzheimer's disease and hypersomnia[2][4].

Histamine Metabolism

The metabolic pathway of histamine involves two primary enzymes: diamine oxidase (DAO) and histamine N-methyltransferase (HNMT). HNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the imidazole ring of histamine, producing 1-methylhistamine.

Histamine Histamine 1-Methylhistamine 1-Methylhistamine Histamine->1-Methylhistamine HNMT Imidazole Acetaldehyde Imidazole Acetaldehyde Histamine->Imidazole Acetaldehyde DAO 1-Methylimidazole Acetaldehyde 1-Methylimidazole Acetaldehyde 1-Methylhistamine->1-Methylimidazole Acetaldehyde MAO-B Imidazoleacetic Acid Imidazoleacetic Acid Imidazole Acetaldehyde->Imidazoleacetic Acid ALDH N-Methylimidazoleacetic Acid N-Methylimidazoleacetic Acid 1-Methylimidazole Acetaldehyde->N-Methylimidazoleacetic Acid ALDH cluster_membrane Cell Membrane cluster_cytosol Cytosol 1-Methylhistamine 1-Methylhistamine H3R Histamine H3 Receptor 1-Methylhistamine->H3R Binds G_protein Gi/o Protein (αβγ) H3R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP AC (inhibited) PKA Protein Kinase A cAMP->PKA Activates (reduced) Cellular_Response Decreased Neurotransmitter Release PKA->Cellular_Response Leads to cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Reagents (Buffer, Radioligand, Test Compounds) C Add Reagents to 96-well Plate A->C B Prepare H3R-expressing Cell Membranes B->C D Incubate to Reach Equilibrium C->D E Rapid Filtration (Cell Harvester) D->E F Wash Filters E->F G Add Scintillation Cocktail F->G H Count Radioactivity (Scintillation Counter) G->H I Calculate IC50 and Ki H->I

References

The Physiological Role of 1-Methylhistamine in the Central Nervous System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methylhistamine (B192778), the primary metabolite of the neurotransmitter histamine (B1213489) in the central nervous system (CNS), serves as a critical indicator of histaminergic system activity. Its formation, catalyzed by histamine N-methyltransferase (HNMT), and subsequent degradation are tightly regulated processes essential for maintaining synaptic histamine homeostasis. While not possessing direct receptor agonist activity comparable to histamine, fluctuations in 1-methylhistamine levels provide a reliable index of neuronal histamine release and metabolism. Dysregulation of the histaminergic system, and consequently 1-methylhistamine concentrations, has been implicated in a range of neurological and psychiatric disorders, highlighting its significance as a biomarker and a potential therapeutic target. This guide provides a comprehensive overview of the physiological role of 1-methylhistamine in the CNS, detailing its synthesis and metabolism, its utility as a marker for various brain functions, and the experimental methodologies employed in its study.

Introduction

Histamine, a well-known mediator of allergic and inflammatory responses, also functions as a crucial neurotransmitter in the CNS. Histaminergic neurons, originating exclusively in the tuberomammillary nucleus (TMN) of the posterior hypothalamus, project widely throughout the brain, modulating key physiological processes including wakefulness, cognition, and appetite.[1][2] The termination of histaminergic signaling in the CNS is primarily achieved through enzymatic degradation, as no significant reuptake mechanism for histamine has been identified.[3] Histamine N-methyltransferase (HNMT) is the sole enzyme responsible for the metabolic inactivation of histamine in the brain, converting it to 1-methylhistamine (also known as Nτ-methylhistamine or tele-methylhistamine).[4][5] Consequently, the levels of 1-methylhistamine in various brain regions and cerebrospinal fluid (CSF) are considered a direct reflection of the activity of the histaminergic system.[6]

Synthesis and Metabolism of 1-Methylhistamine in the CNS

The metabolic pathway of histamine in the central nervous system is a two-step process.

Step 1: Methylation of Histamine

In the neuronal synapse, released histamine is taken up by postsynaptic neurons or glial cells.[7] Within the cytoplasm, the enzyme histamine N-methyltransferase (HNMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole (B134444) ring of histamine, forming 1-methylhistamine.[8]

Step 2: Oxidative Deamination of 1-Methylhistamine

1-Methylhistamine is subsequently metabolized by monoamine oxidase B (MAO-B) to 1-methylimidazole (B24206) acetic acid (1-MIAA), which is the final inactive metabolite excreted from the brain.[1][9] In peripheral tissues, another enzyme, diamine oxidase (DAO), plays a significant role in histamine degradation; however, its activity in the CNS is negligible under normal physiological conditions.[8]

Quantitative Data

Concentration of 1-Methylhistamine and Histamine in Rodent Brain Regions

The concentration of 1-methylhistamine, as an indicator of histamine turnover, varies across different regions of the brain.

Brain RegionSpecies1-Methylhistamine ConcentrationHistamine ConcentrationReference
HypothalamusRat0.86 ± 0.14 nmol/g3.01 ± 0.51 nmol/g[10]
Anterior HypothalamusRat-Basal release: 0.09 ± 0.01 pmol/20 min[5]
HypothalamusRabbit-660 ng/g[7]
Cerebral CortexRabbit-90 - 110 ng/g[7]
HippocampusRabbit-90 - 110 ng/g[7]
CerebellumRabbit-60 ng/g[7]
Whole BrainMouse (Control)Not significantly different from W/WvNot significantly different from W/Wv[11]
HypothalamusMouse (W/Wv)Higher than controlNot significantly different from control[11]

Note: Concentrations can vary based on the specific strain, age, and analytical method used.

Enzyme Kinetics of Histamine N-Methyltransferase (HNMT)

The efficiency of 1-methylhistamine synthesis is determined by the kinetic properties of HNMT.

Enzyme SourceSubstrateKmVmaxReference
Ox BrainHistamine--[10][12]
Ox BrainS-Adenosylmethionine--[10][12]
Human SkinHistamine4.2 µM-[6]
Human SkinS-Adenosylmethionine1.8 µM-[6]
Rat Cerebral Tissue[3H]-Histamine (uptake)0.19 ± 0.03 µM3.12 ± 0.75 pmol/mg protein/min[9]
Receptor Binding Affinity of 1-Methylhistamine

While primarily a metabolite, 1-methylhistamine exhibits some interaction with histamine receptors.

Receptor SubtypeLigandAgonist Activity (log EC50)Binding Affinity (Ki/Kd)Reference
Human H2 Receptor1-Methylhistamine-4.42 ± 0.05-[13]
Human H4 Receptor4-Methylhistamine (B1206604)pEC50 = 7.4 ± 0.1Ki = 50 nM[8]
Rat H3 Receptor[3H]-Nα-methyl-histamine-Kd = 2 nM[14]

Physiological Roles of the Histaminergic System as Indicated by 1-Methylhistamine

As a stable metabolite, 1-methylhistamine levels serve as a reliable proxy for the activity of the histaminergic system, which is implicated in a multitude of CNS functions.

  • Sleep-Wake Cycle: The histaminergic system is a key regulator of arousal and wakefulness. Studies in HNMT knockout mice, which exhibit elevated brain histamine levels, show prolonged wakefulness during the inactive period, indicating the crucial role of histamine metabolism in maintaining normal sleep patterns.[5]

  • Aggression and Locomotor Activity: HNMT-deficient mice also display heightened aggression, a behavior that can be suppressed by a histamine H2 receptor antagonist.[5] Furthermore, the histaminergic system is involved in the control of spontaneous locomotion.[12]

  • Feeding Behavior: The histaminergic system, particularly via H1 receptors in the hypothalamus, acts as an anorectic agent, contributing to the regulation of food intake.[15]

  • Cognitive Function: Histaminergic neurons enhance cognition and memory.[16] Alterations in histaminergic neurotransmission are associated with cognitive decline in neurodegenerative diseases like Alzheimer's disease.[17]

  • Neurological and Psychiatric Disorders: Dysregulation of the histaminergic system has been linked to several brain disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and Tourette's syndrome.[18] Polymorphisms in the HNMT gene have been associated with an increased risk for these conditions.[19]

Experimental Protocols

Measurement of 1-Methylhistamine in Brain Tissue by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a common method for the quantification of 1-methylhistamine in brain tissue samples.

1. Tissue Homogenization:

  • Dissect the brain region of interest on ice.
  • Homogenize the tissue in a suitable volume of ice-cold 0.4 M perchloric acid.
  • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
  • Collect the supernatant for analysis.

2. Derivatization (Pre-column):

  • Adjust the pH of the supernatant to approximately 9.5-10.0 with a sodium carbonate/bicarbonate buffer.
  • Add a derivatizing agent such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) or sulfo-B-H to form a fluorescent or electrochemically active derivative.[10][20]
  • Incubate the mixture under optimized conditions (e.g., specific time and temperature) to ensure complete derivatization.

3. HPLC Separation:

  • Inject a defined volume of the derivatized sample onto a reversed-phase HPLC column (e.g., C18).
  • Use an isocratic or gradient elution with a mobile phase typically consisting of a phosphate (B84403) or acetate (B1210297) buffer, an ion-pairing agent (e.g., sodium octanesulfonate), and an organic modifier (e.g., methanol (B129727) or acetonitrile).
  • The flow rate and column temperature should be optimized for the best separation of the 1-methylhistamine derivative from other components in the sample.

4. Detection:

  • Fluorometric Detection: If a fluorescent derivative was formed, use a fluorescence detector with appropriate excitation and emission wavelengths.
  • Electrochemical Detection: For electrochemically active derivatives, use an electrochemical detector with a specific potential applied to the working electrode.[10]
  • Mass Spectrometry (MS) Detection: For high sensitivity and specificity, couple the HPLC system to a mass spectrometer (LC-MS/MS).

5. Quantification:

  • Generate a standard curve using known concentrations of 1-methylhistamine that have undergone the same derivatization and analysis procedure.
  • Calculate the concentration of 1-methylhistamine in the brain tissue sample by comparing its peak area or height to the standard curve.

In Vivo Microdialysis for Monitoring Extracellular 1-Methylhistamine

This protocol describes the use of in vivo microdialysis to measure the real-time release of histamine and its metabolite 1-methylhistamine in the brain of a living animal.

1. Probe Implantation:

  • Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.
  • Implant a microdialysis probe into the specific brain region of interest using stereotaxic coordinates.
  • Secure the probe to the skull with dental cement.

2. Perfusion and Sample Collection:

  • Continuously perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
  • Collect the dialysate, which contains molecules that have diffused from the extracellular space across the semipermeable membrane of the probe, at regular intervals (e.g., every 15-30 minutes).
  • Store the collected dialysate samples at -80°C until analysis.

3. Sample Analysis:

  • Analyze the dialysate samples for 1-methylhistamine and histamine content using a highly sensitive analytical technique, typically HPLC coupled with fluorometric, electrochemical, or mass spectrometric detection, as described in the previous protocol. Due to the low concentrations in the dialysate, a sensitive detection method is crucial.

4. Data Analysis:

  • Calculate the basal extracellular concentration of 1-methylhistamine.
  • To study the effects of pharmacological agents or behavioral stimuli, administer the treatment and continue collecting dialysate to measure changes in 1-methylhistamine levels over time.
  • Express the results as a percentage of the basal release or as absolute concentrations, taking into account the in vitro recovery rate of the microdialysis probe.

Visualizations

Signaling Pathways

Histamine_Signaling_CNS cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R H1 Receptor (Gq-coupled) Histamine->H1R H2R H2 Receptor (Gs-coupled) Histamine->H2R H3R H3 Receptor (Gi/o-coupled) Histamine->H3R PLC Phospholipase C (PLC) H1R->PLC activates AC_H2 Adenylyl Cyclase H2R->AC_H2 activates AC_H3 Adenylyl Cyclase H3R->AC_H3 inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Excitation Neuronal Excitation Ca2->Neuronal_Excitation PKC->Neuronal_Excitation cAMP_H2 ↑ cAMP AC_H2->cAMP_H2 PKA_H2 Protein Kinase A (PKA) cAMP_H2->PKA_H2 PKA_H2->Neuronal_Excitation cAMP_H3 ↓ cAMP AC_H3->cAMP_H3 PKA_H3 Protein Kinase A (PKA) cAMP_H3->PKA_H3 Neurotransmitter_Inhibition Inhibition of Neurotransmitter Release PKA_H3->Neurotransmitter_Inhibition

Caption: Simplified signaling pathways of histamine receptors in the CNS.

Experimental Workflow

Experimental_Workflow cluster_animal_prep Animal Preparation & Treatment cluster_sample_collection Sample Collection cluster_analysis Biochemical Analysis cluster_data_interpretation Data Interpretation Animal_Model Select Animal Model (e.g., Rat, Mouse) Treatment Administer Test Compound (e.g., HNMT inhibitor) or Behavioral Paradigm Animal_Model->Treatment Microdialysis In Vivo Microdialysis (Collect Dialysate) Treatment->Microdialysis Tissue_Harvest Brain Tissue Harvest (Post-mortem) Treatment->Tissue_Harvest HPLC HPLC with (Fluorometric/Electrochemical/MS) Detection Microdialysis->HPLC Homogenization Tissue Homogenization Tissue_Harvest->Homogenization Homogenization->HPLC Quantification Quantify 1-Methylhistamine & Histamine Levels HPLC->Quantification Correlation Correlate with Behavioral & Physiological Readouts Quantification->Correlation Conclusion Draw Conclusions on Physiological Role Correlation->Conclusion

Caption: General experimental workflow for studying 1-methylhistamine in the CNS.

Logical Relationships

Logical_Relationships Histaminergic_Activity Histaminergic Neuronal Activity Histamine_Release Histamine Release Histaminergic_Activity->Histamine_Release drives HNMT_Activity HNMT Activity Histamine_Release->HNMT_Activity is substrate for CNS_Functions Modulation of CNS Functions (Sleep, Cognition, etc.) Histamine_Release->CNS_Functions directly influences Methylhistamine_Levels 1-Methylhistamine Levels HNMT_Activity->Methylhistamine_Levels produces Methylhistamine_Levels->CNS_Functions is an index of Neurological_Disorders Pathophysiology of Neurological Disorders Methylhistamine_Levels->Neurological_Disorders is a biomarker for CNS_Functions->Neurological_Disorders dysregulation contributes to

Caption: Logical relationships of 1-methylhistamine in CNS function and dysfunction.

Conclusion

1-Methylhistamine, as the primary and sole metabolite of histamine in the central nervous system, is an indispensable tool for researchers and clinicians studying the histaminergic system. Its concentration in brain tissue and fluids provides a dynamic and reliable measure of histamine release and turnover. Understanding the physiological roles governed by the histaminergic system, through the lens of 1-methylhistamine levels, is crucial for unraveling the complexities of various neurological and psychiatric disorders. The continued refinement of analytical techniques for its precise measurement will further empower research aimed at developing novel therapeutic strategies targeting the brain's histaminergic network.

References

Methodological & Application

Application Notes and Protocols for 1-Methylhistamine Dihydrochloride ELISA Kit for Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative determination of 1-methylhistamine (B192778) (1-MH) in human urine samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit. 1-Methylhistamine is a major metabolite of histamine (B1213489) and serves as a reliable biomarker for allergic reactions and other mast cell-related disorders.[1][2][3] This protocol is intended for research use only.

Principle of the Assay

The 1-methylhistamine ELISA kit is a competitive immunoassay.[1][2] The assay relies on the competition between 1-methylhistamine in the sample and 1-methylhistamine bound to the solid phase of a microtiter plate for a limited number of binding sites on a specific antiserum.[1][4] Prior to the competitive reaction, urine samples, standards, and controls undergo an acylation step to convert 1-methylhistamine into a derivative.[4][5] Following incubation, unbound components are washed away. An enzyme-conjugated secondary antibody is then added, which binds to the primary antibody captured on the plate. After another washing step, a substrate solution is added, resulting in a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of 1-methylhistamine in the sample.[1][6] The reaction is stopped, and the absorbance is measured at 450 nm.[1]

Kit Components and Storage

Upon receipt, the kit should be stored at 2-8°C and is stable until the expiration date.[1] Do not mix reagents from different kit lots.[1]

ComponentDescriptionStorage
Microtiter Strips96 wells pre-coated with 1-methylhistamine.2-8°C
Standards (1-6)Lyophilized standards of known 1-methylhistamine concentrations. Reconstitution required.2-8°C after reconstitution
Controls (1 & 2)Lyophilized controls with low and high concentrations of 1-methylhistamine. Reconstitution required.2-8°C after reconstitution
Acylation ReagentLyophilized reagent for the derivatization of 1-methylhistamine. Must be freshly prepared.2-8°C
SolventFor reconstitution of the Acylation Reagent.2-8°C
Equalizing ReagentLyophilized reagent. Reconstitution required.-20°C after reconstitution
DiluentFor reconstitution of the Equalizing Reagent.2-8°C
Start BufferReady-to-use buffer for the ELISA procedure.2-8°C
AntiserumRabbit anti-1-methylhistamine antibody. Ready-to-use.2-8°C
Enzyme ConjugatePeroxidase-conjugated anti-rabbit antibody. Ready-to-use.2-8°C
Wash BufferConcentrated buffer. Dilution required.2-8°C after dilution
Substrate SolutionTMB substrate. Ready-to-use.2-8°C
Stop SolutionAcidic solution to stop the enzymatic reaction. Ready-to-use.2-8°C
Reaction PlateA separate plate for the acylation step.Room Temperature
Adhesive FoilFor sealing the microtiter plate.Room Temperature

Experimental Protocols

Reagent Preparation
  • Wash Buffer: Dilute the concentrated Wash Buffer with distilled water to the final volume specified in the kit manual. The diluted buffer is stable for up to 4 weeks at 2-8°C.[1][7]

  • Equalizing Reagent: Reconstitute the lyophilized Equalizing Reagent with the provided Diluent. The reconstituted reagent is stable for at least one year when stored at -20°C.[2][7]

  • Acylation Reagent: This reagent must be prepared immediately before use.[2] Dissolve the lyophilized Acylation Reagent in the provided Solvent. If using the entire kit in one run, it may be necessary to pool the contents of multiple vials.[2] Discard any unused reconstituted Acylation Reagent.

Sample Collection and Preparation
  • Urine Collection: Spontaneous or 24-hour urine samples can be used.[4][6] For 24-hour collections, add 10-15 ml of 6 M HCl to the collection bottle as a preservative.[6]

  • Sample Storage: Urine samples can be stored at -20°C for at least 6 months.[4][6] Avoid repeated freezing and thawing cycles.[6][7]

  • Acylation of Samples, Standards, and Controls:

    • Allow all reagents and samples to reach room temperature.[2] It is recommended to run all samples and standards in duplicate.[2]

    • Pipette 20 µl of each Standard, Control, and urine sample into the respective wells of the reaction plate.[2][7]

    • Add 200 µl of the reconstituted Equalizing Reagent to each well.[2][7]

    • Add 20 µl of the freshly prepared Acylation Reagent to each well.[2][7] The solution will turn red.[2][7]

    • Incubate for 60 minutes at room temperature on an orbital shaker (medium shaking rate).[7] Do not cover the plate.[7]

    • After incubation, 20 µl of the acylated mixture is used in the ELISA procedure.[7]

ELISA Procedure
  • Allow all reagents to reach room temperature.[1]

  • Pipette 50 µl of Start Buffer into each well of the 1-methylhistamine coated microtiter strips.[1][7]

  • Pipette 20 µl of the prepared (acylated) Standards, Controls, and urine samples into the corresponding wells.[1][7] The solution will turn red.[1][7]

  • Add 50 µl of Antiserum to all wells.[1][7]

  • Incubate for 30 minutes at room temperature on an orbital shaker (medium shaking rate).[1][7] Do not cover the plate.[1][7]

  • Discard the contents of the wells and wash each well 3 times with 300 µl of diluted Wash Buffer.[5] Tap the plate on absorbent paper to remove residual liquid.[5]

  • Add 100 µl of Enzyme Conjugate to all wells.[2]

  • Incubate for 20 minutes at room temperature on an orbital shaker (medium shaking rate).[2]

  • Repeat the washing step as described in step 6.[2]

  • Add 100 µl of Substrate Solution to all wells.[2]

  • Incubate for 15-20 minutes at room temperature on an orbital shaker (medium shaking rate).[2] Avoid direct sunlight.[2]

  • Add 100 µl of Stop Solution to each well to stop the reaction.

  • Read the absorbance at 450 nm within 15 minutes of adding the Stop Solution.

Data Analysis

  • Calculate the average absorbance for each set of replicate standards, controls, and samples.

  • A standard curve is generated by plotting the absorbance of the standards against their corresponding concentrations on a semi-logarithmic scale.[4]

  • A 4-parameter logistic (4-PL) curve fit is recommended for data analysis.[4]

  • The concentration of 1-methylhistamine in the urine samples can be determined by interpolating their average absorbance values from the standard curve.[4]

  • The final concentration is obtained by multiplying the interpolated value by any dilution factors used.

Quantitative Data Summary

ParameterValue
Assay PrincipleCompetitive ELISA
Sample TypeUrine
Sample Volume20 µl
Detection Range0 - 1000 ng/ml
Sensitivity3.0 ng/mL
Incubation TimeVaries by step (see protocol)
Wavelength450 nm
Curve Fit4-Parameter Logistic (recommended)

Signaling Pathway and Experimental Workflow

ELISA_Workflow cluster_prep Sample and Standard Preparation cluster_elisa ELISA Procedure Sample Urine Sample Acylation_Plate Reaction Plate Sample->Acylation_Plate 20 µl Standards Standards & Controls Standards->Acylation_Plate 20 µl Add_Equalizing Add_Equalizing Acylation_Plate->Add_Equalizing Add 200 µl Equalizing Reagent Add_Acylation Add_Acylation Add_Equalizing->Add_Acylation Add 20 µl Acylation Reagent Incubate_Acylation Incubate_Acylation Add_Acylation->Incubate_Acylation Incubate 60 min RT on shaker ELISA_Plate 1-MH Coated Plate Incubate_Acylation->ELISA_Plate 20 µl Acylated Sample Add_Start_Buffer Add_Start_Buffer ELISA_Plate->Add_Start_Buffer Add 50 µl Start Buffer Add_Antiserum Add_Antiserum Add_Start_Buffer->Add_Antiserum Add 50 µl Antiserum Incubate_Comp Incubate_Comp Add_Antiserum->Incubate_Comp Incubate 30 min RT on shaker Wash1 Wash1 Incubate_Comp->Wash1 Wash 3x Add_Enzyme_Conj Add_Enzyme_Conj Wash1->Add_Enzyme_Conj Add 100 µl Enzyme Conjugate Incubate_Enzyme Incubate_Enzyme Add_Enzyme_Conj->Incubate_Enzyme Incubate 20 min RT on shaker Wash2 Wash2 Incubate_Enzyme->Wash2 Wash 3x Add_Substrate Add_Substrate Wash2->Add_Substrate Add 100 µl Substrate Incubate_Substrate Incubate_Substrate Add_Substrate->Incubate_Substrate Incubate 15-20 min RT on shaker Add_Stop Add_Stop Incubate_Substrate->Add_Stop Add 100 µl Stop Solution Read_Plate Read_Plate Add_Stop->Read_Plate Read at 450 nm

Caption: Experimental workflow for the 1-methylhistamine ELISA.

Competitive_ELISA_Principle cluster_well Microtiter Well Surface cluster_sample Sample/Standard cluster_reagents Assay Reagents Well Plate-Bound 1-Methylhistamine Antiserum Anti-1-MH Antiserum (Rabbit) Well->Antiserum Binds to Sample_1MH Free Acylated 1-Methylhistamine Sample_1MH->Antiserum Competes for binding Enzyme_Conj Enzyme-Conjugated Anti-Rabbit Ab Antiserum->Enzyme_Conj Binds to Substrate Substrate Enzyme_Conj->Substrate Converts Product Colored Product Substrate->Product to

References

Application Notes and Protocols for the Quantification of 1-Methylhistamine in Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylhistamine (B192778) (1-MH) is the primary metabolite of histamine (B1213489), formed through the action of the enzyme histamine-N-methyltransferase (HNMT). As histamine itself has a very short half-life in circulation, 1-MH, being more stable, serves as a more reliable biomarker for assessing systemic histamine release.[1][2] Accurate quantification of 1-methylhistamine in plasma is crucial for studying allergic reactions, mast cell activation disorders like mastocytosis, and monitoring the effects of drugs that may induce histamine release.[3] This document provides a detailed protocol for the sensitive and selective quantification of 1-methylhistamine in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Histamine Metabolism Signaling Pathway

Histamine is metabolized through two primary pathways. One pathway involves the enzyme diamine oxidase (DAO), while the other, more ubiquitous pathway in tissues, involves histamine-N-methyltransferase (HNMT), which converts histamine to 1-methylhistamine.[4]

Histamine Metabolism Histidine L-Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase MH 1-Methylhistamine Histamine->MH HNMT DAO_pathway Imidazoleacetic Acid Histamine->DAO_pathway DAO MIAA 1-Methyl-4-imidazoleacetic acid MH->MIAA MAO-B / ALDH

Caption: Major pathways of histamine metabolism.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, instrument setup, and analysis of 1-methylhistamine in plasma.

Materials and Reagents
  • 1-Methylhistamine dihydrochloride (B599025) (Analytical Standard)

  • d3-1-Methylhistamine (Internal Standard, ISTD)

  • Acetonitrile (B52724) (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

  • Autosampler vials

Instrumentation
  • HPLC System: A UHPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1-methylhistamine and d3-1-methylhistamine by dissolving the appropriate amount in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 acetonitrile/water to prepare a series of working standards for the calibration curve.

  • Internal Standard (ISTD) Working Solution (10 ng/mL): Dilute the d3-1-methylhistamine primary stock with acetonitrile.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[5][6]

  • Thaw plasma samples on ice.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 10 ng/mL ISTD working solution (d3-1-methylhistamine) to the plasma and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile (containing the ISTD) to the plasma sample. This represents a 3:1 ratio of organic solvent to plasma, which is effective for protein removal.[5][7]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

HPLC-MS/MS Method Workflow

The overall workflow from sample receipt to data analysis is depicted below.

HPLC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_ISTD Add ISTD (d3-1-MH) Plasma->Add_ISTD Add_ACN Add Acetonitrile (300 µL) Add_ISTD->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Filter Supernatant->Filter HPLC HPLC Separation Filter->HPLC MSMS MS/MS Detection HPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for 1-MH plasma quantification.
HPLC and Mass Spectrometry Parameters

The following tables summarize the instrumental conditions for the analysis. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for good retention of the polar 1-methylhistamine molecule.[6][8]

HPLC Parameters
Column HILIC Column (e.g., CORTECS UPLC HILIC, 2.1 x 100 mm, 1.6 µm)[8]
Mobile Phase A 10 mM Ammonium Acetate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 90% B to 40% B over 5 minutes, hold for 1 min, return to initial conditions
Mass Spectrometry Parameters
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Manufacturer's recommendation

The MRM transitions are critical for the selectivity and sensitivity of the assay.[2] The precursor ion is the protonated molecule [M+H]+, and the product ions are characteristic fragments.

Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (eV)
1-Methylhistamine126.1109.1Optimized (e.g., 15)
d3-1-Methylhistamine (ISTD)129.1112.1Optimized (e.g., 15)
(Note: MRM transitions are based on published data for N-methylhistamine.[3] Collision energies should be optimized for the specific instrument used.)

Method Validation and Data Presentation

A full method validation should be performed according to regulatory guidelines. The following table summarizes typical performance characteristics for a validated assay of this type.

Validation Parameter Result
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Recovery 90 - 105%
Matrix Effect Minimal and compensated by ISTD
(Note: These values are representative and should be established during in-house validation.)

Conclusion

The HPLC-MS/MS method described provides a robust, sensitive, and selective protocol for the quantification of 1-methylhistamine in plasma. The use of a stable isotope-labeled internal standard and a straightforward protein precipitation sample preparation procedure allows for accurate and reliable results. This application note serves as a comprehensive guide for researchers in clinical and pharmaceutical settings to implement this assay for routine analysis.

References

Application Notes and Protocols for In Vivo Administration of 1-Methylhistamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylhistamine (B192778) is a primary metabolite of histamine (B1213489), formed through the action of histamine N-methyltransferase (HNMT). It serves as an agonist for the histamine H3 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. Activation of the H3 receptor is involved in the modulation of neurotransmitter release, including histamine itself, acetylcholine, dopamine, and others. These application notes provide a comprehensive protocol for the in vivo administration of 1-methylhistamine dihydrochloride (B599025) to rodent models, a summary of reported dosages and their effects, and an overview of its primary signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative data from various studies involving the in vivo administration of (R)-alpha-methylhistamine, a potent and selective H3-receptor agonist with similar properties to 1-methylhistamine.

Table 1: In Vivo Dosage and Effects of (R)-alpha-methylhistamine in Mice

Dosage (mg/kg, i.p.)Strain/SexObserved EffectReference
1.3Not SpecifiedSignificant change in pargyline-induced tele-methylhistamine accumulation in the brain.[1]
3.2Not SpecifiedAlmost complete inhibition of the pargyline-induced increase in tele-methylhistamine levels in the brain.[1]
6.3 (free base)Not SpecifiedSignificantly decreased the steady-state tele-methylhistamine level in the brain.[1]

Table 2: In Vivo Dosage and Effects of (R)-alpha-methylhistamine in Rats

Dosage (mg/kg, i.p.)Strain/SexObserved EffectReference
3.2Not SpecifiedAffected the pargyline-induced tele-methylhistamine accumulation in eight brain regions, with marked effects in the cerebral cortex and amygdala.[1]
1-100Not SpecifiedShowed a remarkable gastroprotective effect against gastric mucosal lesions induced by ethanol (B145695), aspirin, or stress.[2]

Table 3: Cardiovascular Effects of (R)-alpha-methylhistamine in Anesthetized Rats

Dosage (µmol/kg, i.v.)Observed EffectReference
0.003-1No significant change in basal blood pressure and heart rate.[3]
>1Increased blood pressure and heart rate (effects were not blocked by H1, H2, or H3 antagonists, but reduced by idazoxan (B1206943) and propranolol, suggesting an adrenergic mechanism).[3]

Experimental Protocols

Protocol 1: Preparation of 1-Methylhistamine Dihydrochloride for In Vivo Administration

This protocol describes the preparation of a dosing solution of this compound for intraperitoneal (i.p.) injection in rodents.

Materials:

  • This compound powder

  • Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.2 or sterile water for injection

  • Sterile vials

  • Sterile syringes and needles (e.g., 25-27G for mice, 23-25G for rats)

  • 0.22 µm sterile syringe filter

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount: Determine the total amount of this compound needed based on the desired dose (mg/kg), the number of animals, and the average weight of the animals. Prepare a slight excess to account for any loss during preparation.

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder using an analytical balance in a clean, designated area.

  • Dissolve the compound: Aseptically add the appropriate volume of sterile PBS or water to the weighed powder in a sterile vial to achieve the desired final concentration. This compound is soluble in water (49-51 mg/mL) and PBS (10 mg/mL).[4][5] Vortex gently until the powder is completely dissolved. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

  • Sterile filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial. This step is crucial to ensure the sterility of the dosing solution.

  • Label and store: Clearly label the vial with the compound name, concentration, date of preparation, and storage conditions. For short-term storage, the solution can be kept at 2-8°C. For long-term storage, it is recommended to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: In Vivo Administration by Intraperitoneal (I.P.) Injection in Rodents

This protocol outlines the standard procedure for administering this compound via intraperitoneal injection to mice and rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared dosing solution of this compound

  • Appropriately sized sterile syringes and needles (25-27G for mice, 23-25G for rats)

  • Animal scale

  • 70% ethanol or other suitable antiseptic

  • Gauze pads

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Preparation:

    • Weigh each animal accurately on the day of dosing to calculate the precise injection volume.

    • Acclimatize the animals to handling to minimize stress during the procedure.

  • Restraint:

    • Mice: Gently restrain the mouse by grasping the loose skin over the neck and back. The tail can be secured with the little finger of the same hand. Tilt the mouse's head slightly downwards.

    • Rats: A two-person technique is preferred. One person restrains the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thoracic cavity. The other hand holds the rear feet and tail. For a one-person technique, the rat can be wrapped in a towel.

  • Injection Site Identification:

    • The preferred injection site is the lower right abdominal quadrant. This location helps to avoid puncturing the cecum (located on the left side) and the urinary bladder.

  • Injection:

    • Swab the injection site with 70% ethanol.

    • Insert the needle, with the bevel facing up, at a 15-30 degree angle into the skin and abdominal muscle.

    • Gently aspirate by pulling back the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is drawn into the syringe. If either is observed, withdraw the needle and reinject at a different site with a new sterile needle and syringe.

    • Slowly depress the plunger to inject the calculated volume of the solution. The maximum recommended injection volume is typically 10 ml/kg for both mice and rats.[1]

    • Withdraw the needle smoothly.

  • Post-Injection Monitoring:

    • Return the animal to its cage and monitor for any adverse reactions, such as signs of pain, distress, or abnormal behavior.

    • Observe the injection site for any signs of bleeding or inflammation. Apply gentle pressure with a gauze pad if minor bleeding occurs.

Signaling Pathways and Experimental Workflows

Signaling Pathway of 1-Methylhistamine via the H3 Receptor

1-Methylhistamine acts as an agonist at the histamine H3 receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR). Its activation initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA). The βγ subunits of the G-protein can also directly modulate the activity of other effectors, such as voltage-gated calcium channels. Additionally, H3 receptor activation has been shown to stimulate the MAPK and PI3K/Akt signaling pathways.

H3R_Signaling_Pathway 1-Methylhistamine 1-Methylhistamine H3R Histamine H3 Receptor (Gi/o-coupled GPCR) 1-Methylhistamine->H3R Binds to G_protein Gi/o Protein H3R->G_protein Activates MAPK MAPK Pathway H3R->MAPK Activates PI3K_Akt PI3K/Akt Pathway H3R->PI3K_Akt Activates G_alpha Gαi/o G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Voltage-Gated Ca2+ Channels G_beta_gamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_Release InVivo_Workflow start Study Design (Hypothesis, Animal Model, Dosage) prep Preparation of Dosing Solution (Dissolution, Sterile Filtration) start->prep animal_prep Animal Preparation (Acclimatization, Weighing) start->animal_prep admin Intraperitoneal (i.p.) Injection prep->admin animal_prep->admin monitoring Post-Administration Monitoring (Behavioral, Physiological) admin->monitoring data_collection Data Collection & Analysis monitoring->data_collection end Conclusion data_collection->end

References

Application Notes and Protocols for 1-Methylhistamine Dihydrochloride in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylhistamine (B192778) dihydrochloride (B599025), also known as Nα-Methylhistamine dihydrochloride, is a histamine (B1213489) metabolite and a potent agonist at histamine H3 and H4 receptors.[1] It exhibits high selectivity for these receptors over H1 and H2 receptors.[2] This makes it a valuable pharmacological tool for investigating the physiological and pathological roles of H3 and H4 receptors in various cellular processes, including immune responses, inflammation, and neurotransmission. These application notes provide detailed protocols for utilizing 1-methylhistamine dihydrochloride in a range of cell culture assays to characterize its effects on receptor binding, downstream signaling pathways, and cellular functions.

Data Presentation

The following tables summarize the quantitative data for 1-methylhistamine (Nα-Methylhistamine) and related compounds in various in vitro assays.

Table 1: Receptor Binding Affinity of Histamine Receptor Ligands

CompoundReceptor SubtypeAssay TypeRadioligandCell LineKi (nM)Reference
Nα-MethylhistamineH4Radioligand Competition Binding[3H]HistamineHEK29323
(R)-(-)-α-MethylhistamineH3Radioligand Competition Binding[3H]Nα-methylhistamine-50.3 (Kd)[2]
4-Methylhistamine (B1206604)H4Radioligand Competition Binding[3H]HistaminehH4R transfected cells50[3][4]
HistamineH3 (canonical H3R-445 isoform)Radioligand Competition Binding[3H]Nα-methylhistamineHEK293T8[5]

Table 2: Functional Potency of Histamine Receptor Agonists

CompoundReceptor SubtypeAssay TypeCellular ResponseCell LinepEC50Reference
4-MethylhistamineH4Functional AssayActivationhH4R transfected cells7.4[3][4]

Signaling Pathways

1-Methylhistamine primarily exerts its effects through the activation of H3 and H4 histamine receptors, which are G protein-coupled receptors (GPCRs).

  • Histamine H3 Receptor (H3R): The H3 receptor couples to the Gi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. H3Rs are predominantly found in the central nervous system where they act as presynaptic autoreceptors to inhibit the synthesis and release of histamine and as heteroreceptors to modulate the release of other neurotransmitters.

  • Histamine H4 Receptor (H4R): The H4 receptor also primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[6] Activation of the H4R can also lead to the activation of phospholipase C (PLC) through the Gβγ subunit, resulting in the mobilization of intracellular calcium.[6] H4Rs are highly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells, and are involved in inflammatory and immune responses.[6]

Histamine_Receptor_Signaling cluster_H3R Histamine H3 Receptor Signaling cluster_H4R Histamine H4 Receptor Signaling 1-MH_H3 1-Methylhistamine H3R H3 Receptor 1-MH_H3->H3R Gi_o_H3 Gi/o H3R->Gi_o_H3 AC_H3 Adenylyl Cyclase Gi_o_H3->AC_H3 Neurotransmitter_Release ↓ Neurotransmitter Release Gi_o_H3->Neurotransmitter_Release Presynaptic inhibition cAMP_H3 ↓ cAMP AC_H3->cAMP_H3 1-MH_H4 1-Methylhistamine H4R H4 Receptor 1-MH_H4->H4R Gi_o_H4 Gi/o H4R->Gi_o_H4 Gbg Gβγ Gi_o_H4->Gbg AC_H4 Adenylyl Cyclase Gi_o_H4->AC_H4 PLC Phospholipase C Gbg->PLC cAMP_H4 ↓ cAMP AC_H4->cAMP_H4 Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 Immune_Response Immune Cell Modulation Ca2->Immune_Response

Signaling pathways of H3 and H4 histamine receptors.

Experimental Protocols

Radioligand Binding Assay for H3 Receptor

This protocol is adapted from a competitive binding assay using [3H]Nα-methylhistamine to determine the binding affinity of unlabeled ligands for the H3 receptor.[7]

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human H3 receptor.

  • Radioligand: [3H]Nα-methylhistamine ([3H]NAMH).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing MgCl2.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation cocktail.

Procedure:

  • Membrane Preparation: Thaw frozen cell pellets expressing the H3 receptor and homogenize in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes, wash, and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of [3H]NAMH (at or below its Kd value), and varying concentrations of this compound.

  • Incubation: Incubate the plate for 60-120 minutes at 25°C to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare H3R-expressing cell membranes Start->Prepare_Membranes Setup_Assay Set up 96-well plate: - Membranes - [3H]NAMH - 1-Methylhistamine Prepare_Membranes->Setup_Assay Incubate Incubate (60-120 min, 25°C) Setup_Assay->Incubate Filter Filter to separate bound and free radioligand Incubate->Filter Count Quantify radioactivity (Scintillation counting) Filter->Count Analyze Calculate IC50 and Ki Count->Analyze End End Analyze->End

Workflow for Radioligand Competition Binding Assay.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation. This protocol is a general method that can be adapted for stimulation with this compound.[8][9]

Materials:

  • Mast cell line (e.g., RBL-2H3 or LAD2) or primary mast cells.

  • Tyrode's Buffer.

  • This compound (stimulant).

  • Triton X-100 (for cell lysis and total release control).

  • Substrate: p-nitrophenyl N-acetyl-β-D-glucosaminide (PNAG).

  • Stop Solution: 0.4 M Glycine solution.

  • 96-well V-bottom plates.

Procedure:

  • Cell Seeding: Seed mast cells into a 96-well V-bottom plate at a density of 5 x 10^5 cells per well in 100 µL of Tyrode's buffer.[9]

  • Stimulation: Add 100 µL of this compound at various concentrations to the wells. For controls, add buffer alone (spontaneous release) or 0.2% Triton X-100 (total release).[9]

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Pellet Cells: Centrifuge the plate at 1500 rpm for 3 minutes at 4°C.

  • Collect Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate containing 100 µL of PNAG solution.

  • Enzymatic Reaction: Incubate the plate for 90 minutes at 37°C.

  • Stop Reaction: Add 50 µL of 0.4 M Glycine solution to each well.

  • Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of degranulation using the following formula: % Degranulation = [(Experimental Release - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100

Degranulation_Assay_Workflow Start Start Seed_Cells Seed mast cells in 96-well plate Start->Seed_Cells Stimulate Add 1-Methylhistamine (or controls) Seed_Cells->Stimulate Incubate_37C Incubate (30 min, 37°C) Stimulate->Incubate_37C Centrifuge Centrifuge plate Incubate_37C->Centrifuge Transfer_Supernatant Transfer supernatant to new plate with PNAG Centrifuge->Transfer_Supernatant Incubate_Reaction Incubate (90 min, 37°C) Transfer_Supernatant->Incubate_Reaction Stop_Reaction Add Stop Solution Incubate_Reaction->Stop_Reaction Read_Absorbance Measure absorbance at 405 nm Stop_Reaction->Read_Absorbance Calculate_Degranulation Calculate % Degranulation Read_Absorbance->Calculate_Degranulation End End Calculate_Degranulation->End

Workflow for Mast Cell Degranulation Assay.
Cytokine Release Assay

This protocol provides a general framework for measuring cytokine release from immune cells (e.g., monocytes, mast cells) following stimulation with this compound. The specific cytokines to be measured will depend on the cell type and research question.

Materials:

  • Immune cells of interest (e.g., human peripheral blood mononuclear cells (PBMCs), isolated monocytes, or a mast cell line).

  • Complete cell culture medium.

  • This compound.

  • LPS or other co-stimulants (if necessary).

  • ELISA kit for the cytokine of interest (e.g., IL-6, IL-8, TNF-α, IL-12p70).

Procedure:

  • Cell Culture: Culture the immune cells in a 96-well plate at an appropriate density.

  • Stimulation: Add varying concentrations of this compound to the cells. In some experimental setups, a co-stimulant like IFN-γ and LPS may be required to induce a measurable cytokine response.[10]

  • Incubation: Incubate the cells for a suitable period to allow for cytokine production and release (e.g., 24 hours).

  • Collect Supernatant: Centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of the cytokine of interest in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentration against the concentration of this compound to determine the dose-response relationship and calculate the EC50 value if applicable.

Conclusion

This compound is a valuable tool for dissecting the roles of H3 and H4 receptors in cell culture systems. The protocols outlined in these application notes provide a foundation for researchers to investigate the binding, signaling, and functional effects of this compound. Careful optimization of experimental conditions for specific cell types and assay formats is recommended to ensure robust and reproducible results.

References

Application Notes and Protocols for the Detection of 1-Methylhistamine in Cerebrospinal Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylhistamine (B192778) (1-MH) is a major metabolite of histamine (B1213489), formed through the action of the enzyme histamine N-methyltransferase (HNMT).[1] As a stable metabolite, the concentration of 1-methylhistamine in cerebrospinal fluid (CSF) is considered a reliable indicator of histamine turnover and histaminergic system activity within the central nervous system.[1] Accurate and precise quantification of 1-methylhistamine in CSF is crucial for neuroscience research, particularly in studies related to neurological and psychiatric disorders where alterations in histaminergic signaling are implicated.[1]

This document provides detailed application notes and protocols for the analytical detection of 1-methylhistamine in cerebrospinal fluid, covering various methodologies including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with fluorescence detection, and Enzyme-Linked Immunosorbent Assay (ELISA).

Histamine Metabolism and Signaling Pathway

Histamine is synthesized from the amino acid histidine and exerts its biological effects through four G-protein coupled receptors (H1R-H4R). Its action is terminated by enzymatic degradation, primarily through two pathways: oxidative deamination by diamine oxidase (DAO) and methylation by HNMT, which produces 1-methylhistamine.[2]

Histamine_Metabolism Histamine Metabolism Pathway Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase (HDC) 1-Methylhistamine 1-Methylhistamine Histamine->1-Methylhistamine Histamine-N- Methyltransferase (HNMT) Imidazoleacetic acid Imidazoleacetic acid Histamine->Imidazoleacetic acid Diamine Oxidase (DAO) N-Methylimidazole acetic acid N-Methylimidazole acetic acid 1-Methylhistamine->N-Methylimidazole acetic acid Monoamine Oxidase B (MAO-B) or DAO HDC HDC HNMT HNMT DAO1 DAO MAO_B MAO-B DAO2 DAO

Caption: Simplified diagram of histamine metabolism.

Pre-analytical Considerations for CSF Sample Handling

The integrity of 1-methylhistamine measurements in CSF is highly dependent on proper sample collection, processing, and storage.

  • Collection: CSF should be collected in polypropylene (B1209903) tubes.[3]

  • Processing: To remove cellular components, centrifugation of the CSF sample is recommended.[3]

  • Storage: For long-term storage (greater than one month), samples should be frozen at -80°C.[3] Short-term storage at -20°C is also acceptable.[4] Repeated freeze-thaw cycles should be avoided to maintain sample integrity.[5]

Analytical Methods for 1-Methylhistamine Detection

A variety of analytical techniques can be employed for the quantification of 1-methylhistamine in CSF. The choice of method will depend on the required sensitivity, specificity, throughput, and available instrumentation.

Quantitative Data Summary

The following table summarizes the performance characteristics of different analytical methods for the detection of 1-methylhistamine or its isomer, tele-methylhistamine, in CSF or other biological fluids. It is important to note that direct comparative studies across all methods in CSF are limited, and performance may vary based on the specific protocol and instrumentation.

Analytical MethodAnalyteMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
LC-MS/MS tele-MethylhistamineCSF6.25 - 625 pg/mLNot Reported6.25 pg/mLNot ReportedCroyal et al., 2011[6][7]
GC-MS tele-MethylhistamineCSF0.1 - 2.5 ng/mLNot Reported0.1 ng/mLNot ReportedPublished Research
HPLC-Fluorescence 1-MethylhistamineBiological BuffersNot SpecifiedNot Reported50 nMNot Reportedvon Vietinghoff et al., 2006[5]
ELISA 1-MethylhistaminePlasma/Cell Culture0 - 1000 ng/mL0.13 ng/mL2.5 ng/mLNot ReportedIBL International[1][2]

Experimental Protocols

The following sections provide detailed protocols for the analysis of 1-methylhistamine in CSF using various analytical techniques.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method, adapted from a protocol for the simultaneous analysis of histamine and its metabolites, offers high sensitivity and specificity.[8][9]

a. Experimental Workflow

LCMS_Workflow CSF_Sample CSF Sample (20 µL) Add_IS Add Internal Standard in Acetonitrile (B52724) CSF_Sample->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge (4000 rpm, 5 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC_MSMS UPLC-MS/MS Analysis Supernatant->UPLC_MSMS

Caption: UPLC-MS/MS sample preparation workflow.

b. Materials and Reagents

  • 1-Methylhistamine standard

  • Deuterated 1-methylhistamine internal standard (e.g., d3-tele-methylhistamine)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • CSF samples

c. Sample Preparation [8]

  • To 20 µL of CSF sample, add 100 µL of acetonitrile containing the deuterated internal standard at a known concentration.

  • Vortex the mixture thoroughly.

  • Centrifuge the sample at 4000 rpm for 5 minutes to precipitate proteins.

  • Transfer the supernatant to an autosampler vial for analysis.

d. UPLC-MS/MS Conditions (Example) [9]

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: HILIC column (e.g., CORTECS UPLC HILIC)

  • Mobile Phase A: Ammonium formate (B1220265) buffer in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate 1-methylhistamine from other components.

  • Flow Rate: ~0.5 mL/min

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for 1-methylhistamine and its deuterated internal standard.

e. Derivatization (Optional but can improve sensitivity) [6][7]

For enhanced sensitivity, pre-column derivatization can be performed using reagents such as 4-bromobenzenesulfonyl chloride. This modifies the primary amine group of 1-methylhistamine, improving its chromatographic retention and ionization efficiency.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like 1-methylhistamine, derivatization is necessary.

a. Experimental Workflow

GCMS_Workflow CSF_Sample CSF Sample Extraction Liquid-Liquid or Solid-Phase Extraction CSF_Sample->Extraction Derivatization Derivatization (e.g., with PFPA) Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis

Caption: General workflow for GC-MS analysis.

b. Materials and Reagents

  • 1-Methylhistamine standard

  • Internal standard (e.g., deuterated histamine)

  • Derivatization agent: Pentafluoropropionic anhydride (B1165640) (PFPA)[6][10]

  • Solvents for extraction (e.g., n-butanol, ethyl acetate (B1210297), toluene)[6][10]

  • Hydrochloric acid

  • CSF samples

c. Sample Preparation and Derivatization (Adapted from a method for histamine) [6][10]

  • Extraction: Perform a two-step liquid-liquid extraction of the CSF sample using n-butanol and hydrochloric acid to isolate the amine fraction.

  • Derivatization:

    • Evaporate the acidic extract to dryness.

    • Add a solution of pentafluoropropionic anhydride (PFPA) in ethyl acetate.

    • Heat the mixture (e.g., at 65°C for 30 minutes) to form the PFP derivative of 1-methylhistamine.[6]

    • Extract the PFP-derivatives with toluene (B28343) or ethyl acetate for injection into the GC-MS.[6][10]

d. GC-MS Conditions (Example)

  • GC System: Agilent GC or equivalent

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector: Split/splitless injector.

  • Oven Program: A temperature gradient starting at a low temperature (e.g., 40-70°C) to separate the derivatives.[6][10]

  • Mass Spectrometer: Quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).

  • Data Acquisition: Selected Ion Monitoring (SIM) of characteristic ions of the 1-methylhistamine derivative.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method requires derivatization of 1-methylhistamine to form a fluorescent product.

a. Experimental Workflow

HPLC_Workflow CSF_Sample CSF Sample Derivatization On-column or Pre-column Derivatization (e.g., with OPA) CSF_Sample->Derivatization HPLC_Separation HPLC Separation (Reversed-Phase) Derivatization->HPLC_Separation Fluorescence_Detection Fluorescence Detection HPLC_Separation->Fluorescence_Detection

Caption: HPLC with fluorescence detection workflow.

b. Materials and Reagents

c. Protocol: On-Column Derivatization (Adapted from a published method) [2]

This method simplifies the derivatization process by performing it directly on the HPLC column.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and an alkaline borate buffer containing o-phthalaldehyde.

  • HPLC System: Utilize an HPLC system with a fluorescence detector.

  • Injection: Directly inject the CSF sample onto the reversed-phase C18 column. The 1-methylhistamine in the sample will react with the OPA in the mobile phase at the head of the column to form a fluorescent derivative.

  • Separation and Detection: The fluorescent derivative is then separated from other components on the column and detected by the fluorescence detector.

d. HPLC and Detection Conditions (Example)

  • HPLC System: Standard HPLC with a fluorescence detector.

  • Column: Reversed-phase C18.

  • Mobile Phase: Acetonitrile and alkaline borate buffer with o-phthalaldehyde.

  • Detection: Excitation and emission wavelengths appropriate for the OPA-derivative of 1-methylhistamine.

Enzyme-Linked Immunosorbent Assay (ELISA)

Commercially available ELISA kits offer a high-throughput and relatively simple method for the quantification of 1-methylhistamine.

a. Principle

These are typically competitive immunoassays where 1-methylhistamine in the sample competes with a labeled 1-methylhistamine for binding to a limited number of antibody sites. The amount of signal generated is inversely proportional to the concentration of 1-methylhistamine in the sample.

b. Commercially Available Kits

  • IBL International (RE59231): This kit is applicable for plasma and cell culture samples, with a sensitivity of 0.13 ng/mL.[1][2] Its performance in CSF would require validation.

  • Eagle Biosciences (EA208/96): This kit is designed for urine samples.[11][12] Validation would be necessary for its use with CSF.

c. General Protocol (Refer to manufacturer's instructions for specific details)

  • Sample Preparation: Samples may require an acylation step to derivatize the 1-methylhistamine.[11][12]

  • Assay Procedure:

    • Add standards, controls, and prepared samples to the wells of the antibody-coated microplate.

    • Add the enzyme-conjugated 1-methylhistamine.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution to generate a colorimetric signal.

    • Stop the reaction and measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the concentration of 1-methylhistamine in the samples by comparing their absorbance to the standard curve.

Conclusion

The selection of an appropriate analytical method for the detection of 1-methylhistamine in cerebrospinal fluid depends on the specific requirements of the research. LC-MS/MS offers the highest sensitivity and specificity and is well-suited for targeted quantitative studies. GC-MS provides a robust alternative, although it requires a derivatization step. HPLC with fluorescence detection is a more accessible technique but may have lower sensitivity compared to mass spectrometry-based methods. ELISA offers a high-throughput option, but the performance of commercially available kits in CSF needs to be thoroughly validated. Proper pre-analytical handling of CSF samples is paramount to ensure the accuracy and reliability of the results regardless of the chosen analytical method.

References

Application Note: Simultaneous Analysis of Histamine and 1-Methylhistamine by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine (B1213489), a biogenic amine synthesized from the amino acid histidine, is a pivotal mediator in a wide array of physiological and pathological processes. It plays a crucial role in allergic reactions, inflammation, gastric acid secretion, and neurotransmission. The biological effects of histamine are mediated through its interaction with four distinct G-protein coupled receptors: H1, H2, H3, and H4. The metabolism of histamine is primarily carried out by two key enzymes: diamine oxidase (DAO), which is responsible for extracellular degradation, and histamine-N-methyltransferase (HNMT), which methylates histamine to form its main metabolite, 1-methylhistamine (B192778) (also known as Nτ-methylhistamine).

The simultaneous quantification of histamine and its metabolite, 1-methylhistamine, is of significant interest in various research fields, including allergy, immunology, pharmacology, and neuroscience. Monitoring the levels of both compounds can provide valuable insights into histamine turnover, the activity of the HNMT pathway, and the overall histaminergic system status in different biological matrices. This application note describes a robust and sensitive Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method for the simultaneous determination of histamine and 1-methylhistamine in biological samples.

Experimental Protocols

Materials and Reagents
  • Histamine dihydrochloride (B599025) (Sigma-Aldrich)

  • 1-Methylhistamine dihydrochloride (Sigma-Aldrich)

  • Histamine-d4 dihydrochloride (for internal standard; Sigma-Aldrich)

  • 1-Methylhistamine-d3 dihydrochloride (for internal standard; Toronto Research Chemicals)

  • Acetonitrile (B52724) (LC-MS grade; Fisher Scientific)

  • Methanol (LC-MS grade; Fisher Scientific)

  • Formic acid (LC-MS grade; Fisher Scientific)

  • Ammonium acetate (B1210297) (LC-MS grade; Sigma-Aldrich)

  • Ultrapure water (Milli-Q or equivalent)

  • Plasma, urine, or cell culture media for sample preparation

Sample Preparation: Protein Precipitation for Plasma Samples
  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of internal standard working solution (containing histamine-d4 and 1-methylhistamine-d3).

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Method

UHPLC System: A high-performance UHPLC system capable of binary gradient elution. Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: UHPLC Parameters

ParameterValue
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 3: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Histamine 112.195.10.052015
Histamine-d4 (IS) 116.199.10.052015
1-Methylhistamine 126.1109.10.052518
1-Methylhistamine-d3 (IS) 129.1112.10.052518

Note: Cone voltage and collision energy should be optimized for the specific instrument used.

Data Presentation

Table 4: Method Performance Characteristics

ParameterHistamine1-Methylhistamine
Linear Range 0.5 - 500 ng/mL0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) 0.1 ng/mL0.15 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL0.5 ng/mL
Intra-day Precision (%RSD) < 10%< 12%
Inter-day Precision (%RSD) < 15%< 15%
Recovery 85 - 110%82 - 112%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add Internal Standards (Histamine-d4, 1-Methylhistamine-d3) Sample->Add_IS Precipitation Protein Precipitation (Ice-cold Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution UHPLC UHPLC Separation (C18 Column) Reconstitution->UHPLC MSMS Tandem Mass Spectrometry (MRM Mode) UHPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for UHPLC-MS/MS analysis.

histamine_pathway cluster_synthesis Histamine Synthesis & Metabolism cluster_signaling Histamine Receptor Signaling Histidine L-Histidine HDC Histidine Decarboxylase (HDC) Histidine->HDC Histamine Histamine HNMT Histamine-N-Methyltransferase (HNMT) Histamine->HNMT DAO Diamine Oxidase (DAO) Histamine->DAO H1R H1 Receptor Histamine->H1R H2R H2 Receptor Histamine->H2R H3R H3 Receptor Histamine->H3R H4R H4 Receptor Histamine->H4R HDC->Histamine Methylhistamine 1-Methylhistamine HNMT->Methylhistamine Imidazole Imidazole DAO->Imidazole MAOB_ALDH MAO-B / ALDH Methylhistamine->MAOB_ALDH Acetaldehyde N-Methylimidazole Acetaldehyde ALDH ALDH Acetaldehyde->ALDH Acetaldehyde->ALDH Methylimidazole Methylimidazole MAOB_ALDH->Methylimidazole Imidazoleacetic_acid Imidazoleacetic Acid ALDH->Imidazoleacetic_acid Methylimidazoleacetic_acid N-Methylimidazole- acetic Acid ALDH->Methylimidazoleacetic_acid Gq11 Gq/11 H1R->Gq11 Gs Gs H2R->Gs Gi_o Gi/o H3R->Gi_o H4R->Gi_o PLC PLC Gq11->PLC AC Adenylyl Cyclase Gs->AC stimulates Gi_o->AC inhibits IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC PKA PKA cAMP->PKA Effector Cellular Response Ca2->Effector PKC->Effector PKA->Effector

Caption: Histamine metabolism and receptor signaling pathways.

Application Notes and Protocols for 1-Methylhistamine Analysis in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylhistamine (B192778) (1-MH) is a major metabolite of histamine (B1213489), formed through the action of the enzyme histamine-N-methyltransferase (HNMT).[1][2] HNMT is widely expressed in various tissues, making 1-MH a key indicator of histamine turnover and mast cell activity in specific biological compartments.[1][2] Accurate quantification of 1-methylhistamine in tissue homogenates is crucial for understanding the role of histamine in physiological and pathological processes, including allergic reactions, inflammation, and neurological disorders.[3] This document provides detailed application notes and protocols for the preparation and analysis of 1-methylhistamine in tissue homogenates using various analytical techniques.

Histamine Metabolism Signaling Pathway

Histamine is synthesized from the amino acid histidine via decarboxylation.[4] It is then metabolized through two primary pathways: oxidative deamination by diamine oxidase (DAO) and methylation by HNMT to form 1-methylhistamine.[1][4] 1-Methylhistamine is further metabolized to 1-methylimidazoleacetic acid (MIAA).[1]

Histamine_Metabolism Histidine Histidine Histamine Histamine Histidine->Histamine Histidine decarboxylase 1-Methylhistamine 1-Methylhistamine Histamine->1-Methylhistamine HNMT Imidazoleacetic acid Imidazoleacetic acid Histamine->Imidazoleacetic acid DAO 1-Methylimidazoleacetic acid 1-Methylimidazoleacetic acid 1-Methylhistamine->1-Methylimidazoleacetic acid MAO-B/ ALDH

Histamine Metabolism Pathway

Experimental Protocols

This section outlines detailed methodologies for the preparation of tissue homogenates and subsequent analysis of 1-methylhistamine.

I. Tissue Homogenization

Objective: To effectively lyse cells and release intracellular 1-methylhistamine into a solution.

Materials:

  • Tissue sample (fresh or frozen)

  • Ice-cold homogenization buffer (e.g., Phosphate (B84403) Buffered Saline (PBS), Tris-HCl buffer)

  • Protease inhibitors

  • Mechanical homogenizer (e.g., bead beater, ultrasonic homogenizer, or rotor-stator homogenizer)

  • Microcentrifuge tubes

  • Calibrated balance

Protocol:

  • Weigh the frozen or fresh tissue sample accurately.

  • Place the tissue in a pre-chilled microcentrifuge tube.

  • Add ice-cold homogenization buffer, typically at a ratio of 1:3 to 1:6 (w/v) (e.g., 100 mg of tissue in 300-600 µL of buffer).[5] For a general starting point, use a 1:5 ratio.

  • If using a bead beater, add sterile beads to the tube.

  • Homogenize the tissue until no visible particles remain. Keep the sample on ice throughout the process to minimize enzymatic degradation.

  • Centrifuge the homogenate at a high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[6]

  • Carefully collect the supernatant, which contains the tissue extract, for further processing.

II. Protein Precipitation

Objective: To remove proteins from the tissue extract, which can interfere with subsequent analytical methods.

Materials:

  • Tissue extract (supernatant from homogenization)

  • Precipitating agent (e.g., Trichloroacetic acid (TCA), Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), or Acetone)

  • Vortex mixer

  • Microcentrifuge

Protocol (using Acetonitrile):

  • To the tissue extract, add three volumes of ice-cold acetonitrile (e.g., 300 µL of ACN to 100 µL of extract).

  • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the mixture on ice or at -20°C for at least 20 minutes to facilitate protein precipitation.[7]

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant, which now contains the deproteinized sample, to a new tube for analysis or further cleanup.

III. Solid-Phase Extraction (SPE) - Optional Cleanup

Objective: To further purify the sample and concentrate the analyte, thereby improving the sensitivity and selectivity of the analysis. This is particularly useful for complex matrices or when low concentrations of 1-methylhistamine are expected.

Materials:

  • Deproteinized sample supernatant

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • SPE manifold

  • Conditioning, washing, and elution solvents

Protocol (using a generic C18 cartridge):

  • Conditioning: Pass a suitable solvent (e.g., methanol) through the C18 cartridge to activate the stationary phase.

  • Equilibration: Flush the cartridge with an aqueous solution (e.g., water or a buffer with a pH similar to the sample) to prepare it for sample loading.

  • Sample Loading: Load the deproteinized supernatant onto the cartridge at a slow and steady flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove unretained, interfering compounds.

  • Elution: Elute the 1-methylhistamine from the cartridge using a stronger solvent (e.g., methanol or acetonitrile).

  • The collected eluate can then be evaporated to dryness and reconstituted in a smaller volume of the mobile phase for analysis.

IV. Analytical Methods

LC-MS/MS is a highly sensitive and selective method for the quantification of 1-methylhistamine.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Tissue_Homogenization Tissue_Homogenization Protein_Precipitation Protein_Precipitation Tissue_Homogenization->Protein_Precipitation SPE_Cleanup SPE_Cleanup Protein_Precipitation->SPE_Cleanup Optional LC_Separation LC_Separation SPE_Cleanup->LC_Separation MSMS_Detection MSMS_Detection LC_Separation->MSMS_Detection Data_Analysis Data_Analysis MSMS_Detection->Data_Analysis Quantification

LC-MS/MS Workflow

Protocol:

  • Chromatographic Separation:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a reversed-phase C18 column can be used.

    • Mobile Phase: A typical mobile phase for HILIC might consist of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for 1-methylhistamine and an internal standard (e.g., deuterated 1-methylhistamine).

This method often requires derivatization of 1-methylhistamine to a fluorescent product.

Protocol:

  • Derivatization:

    • A common derivatizing agent is o-phthalaldehyde (B127526) (OPA) in the presence of a thiol.[1]

    • The sample is mixed with the OPA reagent and allowed to react to form a fluorescent derivative.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Fluorescence Detection:

    • The excitation and emission wavelengths are set to the specific values for the 1-methylhistamine-OPA derivative.

Commercially available ELISA kits can provide a high-throughput method for 1-methylhistamine quantification.[8]

Protocol:

  • Follow the manufacturer's instructions provided with the specific ELISA kit.

  • Typically, the protocol involves the acylation of 1-methylhistamine in the sample.

  • The acylated 1-methylhistamine then competes with a fixed amount of labeled 1-methylhistamine for binding to a limited number of antibody sites.

  • The amount of bound labeled 1-methylhistamine is inversely proportional to the concentration of 1-methylhistamine in the sample.

Data Presentation

The following table summarizes quantitative data for 1-methylhistamine analysis from various sources. It is important to note that performance characteristics can vary significantly based on the tissue matrix, sample preparation method, and analytical instrumentation.

Analytical MethodTissue/MatrixAnalyteRecovery (%)LOQLODReference
HPLC-MS/MSMouse Brain1-MethylhistamineNot ReportedNot ReportedNot Reported[9]
HPLC-MS/MSMouse Lung1-MethylhistamineNot ReportedNot ReportedNot Reported[9]
HPLC-MS/MSMouse Intestine1-MethylhistamineNot ReportedNot ReportedNot Reported[9]
HPLC-MS/MSMouse Kidney1-MethylhistamineNot ReportedNot ReportedNot Reported[9]
LC-MS/MSRat Brain Microdialysate1-MethylhistamineNot Reported84.5 pg/mLNot Reported[5]
Capillary ElectrophoresisPhysiological Saline1-Methylhistamine91.4Not Reported100 pg (absolute)[10]
ELISAUrine1-MethylhistamineNot Reported2.5 ng/mLNot Reported[4]
ELISAPlasma/Cell Culture1-MethylhistamineNot Reported0.13 ng/mLNot Reported[4]

Concentrations of 1-Methylhistamine in Mouse Tissues (ng/g wet weight) [9]

Tissue1-Methylhistamine Concentration (ng/g)
Brain< 5
Lung~10-20
Intestine~10-20
Kidney~5-15

Troubleshooting and Considerations

  • Matrix Effects: Tissue homogenates are complex matrices that can cause ion suppression or enhancement in LC-MS/MS analysis.[11][12] The use of a stable isotope-labeled internal standard is highly recommended to compensate for these effects.

  • Analyte Stability: Histamine and its metabolites can be subject to enzymatic degradation. It is crucial to keep samples on ice during preparation and store them at -80°C for long-term storage.

  • Homogenization Efficiency: Incomplete homogenization can lead to inaccurate and irreproducible results. Ensure that the chosen homogenization method is sufficient for the specific tissue type.

  • Recovery: The efficiency of the entire sample preparation process should be evaluated by spiking a known amount of 1-methylhistamine into a blank tissue matrix and calculating the recovery.

References

Application Notes and Protocols for Assessing 1-Methylhistamine in Alzheimer's Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. Emerging evidence suggests that the histaminergic system, a crucial neurotransmitter network in the brain, is dysregulated in AD. Histamine (B1213489), through its receptors, modulates various physiological processes, including wakefulness, cognition, and inflammation. A significant metabolite of histamine in the central nervous system is 1-methylhistamine (B192778) (1-MH), also known as tele-methylhistamine. The levels of 1-MH can serve as an indicator of the activity of the histaminergic system. This document provides a detailed experimental design for assessing the role of 1-methylhistamine in Alzheimer's research, including comprehensive protocols for its quantification in relevant biological samples and visualization of the associated signaling pathways.

Data Presentation

The following tables summarize the quantitative data on 1-methylhistamine and its precursor, histamine, in cerebrospinal fluid (CSF) and brain tissue of Alzheimer's disease patients compared to control subjects.

Table 1: 1-Methylhistamine and Histamine Levels in Human Cerebrospinal Fluid (CSF)

AnalyteSubject GroupConcentration (pmol/mL)Key FindingsReference
1-Methylhistamine Alzheimer's Disease (n=91)2.14 ± 0.10Slightly decreased compared to controls.[1]Motawaj et al., 2010[1]
Non-AD Controls (n=97)2.76 ± 0.13Motawaj et al., 2010[1]
Histamine Narcoleptic Patients (n=7)392 ± 64 pMNo significant difference compared to controls.Croyal et al., 2011
Neurological Controls (n=32)402 ± 72 pMCroyal et al., 2011

Table 2: Histamine Levels in Human Brain Tissue (Various Regions)

Note: Data for 1-methylhistamine in specific brain regions of AD patients is limited. The following data for its precursor, histamine, provides insight into the regional dysregulation of the histaminergic system.

Brain RegionSubject GroupHistamine Concentration (pmol/mg)Key FindingsReference
Hypothalamus Alzheimer's Disease7.75 ± 1.43Significantly higher than controls.Cacabelos et al., 1989
Control3.13 ± 0.63Cacabelos et al., 1989
Hippocampus Alzheimer's DiseaseNot specified, but significantly reduced (43% of control)Significantly reduced compared to controls.[2]Panula et al., 1998[2]
ControlNot specifiedPanula et al., 1998[2]
Temporal Cortex Alzheimer's DiseaseNot specified, but significantly reduced (53% of control)Significantly reduced compared to controls.[2]Panula et al., 1998[2]
ControlNot specifiedPanula et al., 1998[2]

Experimental Protocols

Protocol 1: Quantification of 1-Methylhistamine in Human Cerebrospinal Fluid (CSF) by LC-MS/MS

This protocol is adapted from established methods for the analysis of histamine and its metabolites in CSF.

1. Sample Collection and Preparation:

  • Collect CSF from subjects via lumbar puncture following standardized clinical procedures.

  • Immediately place the collected CSF on ice.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to remove any cellular debris.

  • Store the supernatant at -80°C until analysis.

  • For sample preparation, thaw the CSF samples on ice.

  • To 100 µL of CSF, add an internal standard (e.g., d3-1-methylhistamine).

  • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Chromatographic Separation:

    • Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Employ a gradient elution to separate the analyte from matrix components.

  • Mass Spectrometry Detection:

    • Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for 1-methylhistamine and the internal standard using Multiple Reaction Monitoring (MRM).

3. Data Analysis and Quantification:

  • Construct a calibration curve using known concentrations of 1-methylhistamine standards.

  • Quantify the concentration of 1-methylhistamine in the CSF samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Extraction and Quantification of 1-Methylhistamine from Human Brain Tissue by LC-MS/MS

This protocol outlines the steps for the extraction and analysis of 1-methylhistamine from post-mortem brain tissue.

1. Brain Tissue Homogenization and Extraction:

  • Obtain frozen human brain tissue samples (e.g., hippocampus, temporal cortex) from a brain bank.

  • Weigh approximately 100 mg of frozen tissue.

  • Homogenize the tissue in 1 mL of ice-cold 0.1 M perchloric acid containing an internal standard (d3-1-methylhistamine). A bead-based homogenizer is recommended for efficient lysis.

  • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Collect the supernatant, which contains the extracted analytes.

2. Solid-Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended):

  • To remove interfering substances, a cation-exchange SPE cartridge can be used.

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the supernatant onto the cartridge.

  • Wash the cartridge to remove impurities.

  • Elute the 1-methylhistamine using an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Follow the LC-MS/MS parameters as described in Protocol 1.

4. Data Analysis and Quantification:

  • Normalize the quantified 1-methylhistamine concentration to the initial weight of the brain tissue (e.g., pmol/mg of tissue).

Visualizations

Histamine Metabolism and Signaling in the Context of Alzheimer's Disease

Histamine_Pathway_AD cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron / Glial Cell cluster_ad Alzheimer's Disease Pathology Histidine Histidine Histamine Histamine Histidine->Histamine HDC VMAT2 VMAT2 Histamine->VMAT2 VMAT2->Histamine Release Histamine_Synapse Histamine Histamine Release->Histamine_Synapse H1R H1 Receptor (Gq/11-coupled) Histamine_Synapse->H1R H2R H2 Receptor (Gs-coupled) Histamine_Synapse->H2R H3R H3 Receptor (Gi/o-coupled) Histamine_Synapse->H3R HNMT HNMT Histamine_Synapse->HNMT PLC PLC H1R->PLC AC Adenylyl Cyclase H2R->AC H3R->AC Inhibition Neurotransmitter_Release ↓ Neurotransmitter Release H3R->Neurotransmitter_Release Ca_inc ↑ [Ca2+]i PLC->Ca_inc cAMP_inc ↑ cAMP AC->cAMP_inc cAMP_dec ↓ cAMP Cognitive_Decline Cognitive Decline Neurotransmitter_Release->Cognitive_Decline 1-MH 1-Methylhistamine HNMT->1-MH AD_Pathology Aβ plaques, Tau tangles Neuroinflammation Neuroinflammation AD_Pathology->Neuroinflammation Neuroinflammation->H3R Upregulation? Neuroinflammation->HNMT Increased activity?

Histamine metabolism and signaling in Alzheimer's Disease.
Experimental Workflow for 1-Methylhistamine Assessment

Experimental_Workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation CSF_Collection CSF Collection (Lumbar Puncture) CSF_Prep CSF Centrifugation & Protein Precipitation CSF_Collection->CSF_Prep Brain_Tissue Brain Tissue Collection (Post-mortem) Brain_Prep Brain Tissue Homogenization & Extraction Brain_Tissue->Brain_Prep LCMS LC-MS/MS Quantification of 1-Methylhistamine CSF_Prep->LCMS SPE Solid-Phase Extraction (Optional) Brain_Prep->SPE SPE->LCMS Data_Analysis Data Analysis & Comparison (AD vs. Control) LCMS->Data_Analysis Pathway_Analysis Correlation with AD Pathology & Cognitive Scores Data_Analysis->Pathway_Analysis

Workflow for 1-methylhistamine assessment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation for 1-Methylhistamine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the high-performance liquid chromatography (HPLC) separation of 1-methylhistamine (B192778) and its related metabolites.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Sample Preparation & Derivatization

Question 1: What is the most common issue during sample preparation for 1-methylhistamine analysis?

Answer: The most frequent challenge is inefficient extraction and purification from complex biological matrices like tissue homogenates or urine. This can lead to matrix effects, interfering peaks, and low recovery. For tissue samples, a common procedure involves homogenization in perchloric acid, followed by centrifugation. The extract is then purified using a strong cation-exchange column to isolate histamine (B1213489) and its metabolites before analysis.[1]

Question 2: My derivatization reaction with o-phthalaldehyde (B127526) (OPA) is inconsistent. What are the critical factors to control?

Answer: The reaction between OPA and primary amines like 1-methylhistamine is highly pH-dependent and the resulting derivatives can be unstable.[2][3] Key factors to control for consistent results include:

  • pH: The reaction requires an alkaline environment, typically a borate (B1201080) buffer with a pH between 9.8 and 10.4.[1][4]

  • Reaction Time: The derivatization is rapid, often completing within 1-2 minutes at room temperature.[2][4] Prolonged reaction times can lead to derivative degradation.

  • Reagent Stability: OPA solutions, especially after adding a thiol like 2-mercaptoethanol (B42355), have limited stability and should be prepared fresh.[3][5] Some protocols suggest preparing the working solution daily and storing the stock solution at 4°C for no more than three days.[4]

  • Excess Reagent: After the reaction, any excess derivatizing reagent may need to be removed or managed to prevent interference in the chromatogram.[6]

A typical troubleshooting workflow for derivatization issues is outlined below.

G cluster_solutions Corrective Actions start Inconsistent Derivatization check_ph Verify Buffer pH (Target: 9.8-10.4) start->check_ph check_reagent Prepare Fresh OPA Reagent check_ph->check_reagent pH Correct adjust_ph Adjust pH of Borate Buffer check_ph->adjust_ph pH Incorrect check_time Optimize Reaction Time (Typically 1-2 min) check_reagent->check_time Reagent Fresh new_reagent Use Freshly Prepared Stock & Working Solutions check_reagent->new_reagent Reagent Old check_matrix Assess Matrix Effects (Spike pre- & post-extraction) check_time->check_matrix Time Optimized time_study Perform Time-Course Experiment (e.g., 30s to 5min) check_time->time_study Time Not Optimized stable Consistent Results check_matrix->stable No Matrix Effect cleanup Improve Sample Cleanup (e.g., SPE) check_matrix->cleanup Matrix Effect Present

Troubleshooting workflow for OPA derivatization.
Chromatographic Separation

Question 3: I am observing poor peak shape (tailing or fronting) for 1-methylhistamine. How can I improve it?

Answer: Poor peak shape is a common HPLC issue.[7] For a polar, basic compound like 1-methylhistamine, causes often relate to secondary interactions with the stationary phase.

  • Peak Tailing: This is often caused by strong interactions between the basic amine group of 1-methylhistamine and residual acidic silanol (B1196071) groups on the silica-based C18 column.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0) can protonate the silanol groups, reducing these secondary interactions.[8]

    • Solution 2: Use an Ion-Pairing Agent: Adding an ion-pairing reagent like sodium octanesulfonate (OSA) to the mobile phase can mask the charged amine and improve peak symmetry.[4][8]

    • Solution 3: Use an End-Capped Column: Modern, high-purity, end-capped silica (B1680970) columns have fewer free silanol groups and are designed to minimize peak tailing for basic compounds.

  • Peak Fronting: This typically indicates column overload. Try reducing the concentration of your sample or the injection volume.

Question 4: My retention times are shifting between runs. What is the cause?

Answer: Retention time instability can invalidate your results. The primary causes include:[7]

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. Allow at least 10-15 column volumes of mobile phase to pass through.

  • Mobile Phase Composition Changes: Mobile phase can evaporate over time, changing its composition. Prepare fresh mobile phase daily and keep solvent bottles capped. Ensure accurate mixing if preparing manually.

  • Temperature Fluctuations: Column temperature significantly affects retention time. Using a column oven is crucial for maintaining a stable temperature (e.g., 35°C).[4]

  • Pump Performance: Inconsistent pump flow rates will cause drift. Check for leaks and ensure the pumps are properly primed and maintained.

Question 5: I'm not getting enough separation between 1-methylhistamine and other endogenous compounds. How can I improve resolution?

Answer: Improving resolution involves manipulating the selectivity, efficiency, or retention of your method.

  • Optimize Mobile Phase:

    • Organic Modifier: Vary the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol).

    • pH: Adjusting the mobile phase pH can alter the ionization state of both the analytes and the stationary phase, significantly impacting selectivity.[4]

    • Ion-Pairing Agent: The concentration of the ion-pairing reagent can be optimized to improve separation.[4]

  • Change the Column: If mobile phase optimization is insufficient, switching to a different column chemistry may be necessary. A column with a different stationary phase (e.g., a phenyl-hexyl instead of a C18) or a different particle size could provide the required selectivity.

  • Adjust Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase run time.

G cluster_mp Mobile Phase Options cluster_col Column Options start Low Resolution step1 Optimize Mobile Phase start->step1 step2 Change Column step1->step2 No Improvement end_node Resolution Improved step1->end_node Success mp1 Vary Organic Solvent % step1->mp1 mp2 Adjust pH step1->mp2 mp3 Modify Ion-Pair Reagent Conc. step1->mp3 step3 Adjust Flow Rate step2->step3 No Improvement step2->end_node Success col1 Different Stationary Phase (e.g., Phenyl) step2->col1 col2 Smaller Particle Size (UHPLC) step2->col2 step3->end_node Success

Logical steps for improving chromatographic resolution.

Data & Methodologies

Quantitative Data Summary

The following tables summarize typical parameters for different HPLC methods used in the analysis of histamine and its methylated metabolites.

Table 1: HPLC Methods with UV or Fluorescence Detection

ParameterMethod 1: Ion-Pair UV[8]Method 2: On-Column Derivatization (Fluorescence)[9]Method 3: Pre-Column Derivatization (Fluorescence)[6]
Analyte(s) 1-MethylhistamineHistamine, 1-MethylhistamineHistamine
Column Reversed-phaseReversed-phase C18 (polymer support)Waters 2475 – C18 (150 x 2.1 mm, 3 µm)
Mobile Phase 0.05M NH₄H₂PO₄ (pH 3.0) with 2 mM sodium octanesulfonateAcetonitrile and alkaline borate buffer with OPAAcetonitrile: Deionized water (63:37, v/v)
Detection UV at 226 nmFluorescenceFluorescence (Ex: 267 nm, Em: 314 nm)
Flow Rate Not SpecifiedNot Specified0.34 mL/min
Linear Range Not Specified0.05 - 5 µg/mL0.16 - 5 µg/mL
LOD/LOQ Not SpecifiedLOQ: 0.05 mg/100g (in food)LOD: 0.10 µg/mL

Table 2: HPLC Methods with Electrochemical or Mass Spectrometry Detection

ParameterMethod 4: Ion-Pair EC[4]Method 5: HILIC-MS/MS[10]
Analyte(s) HistamineHistamine, N-methylhistamine, 1-methyl-4-imidazoleacetic acid
Column Agilent Eclipse Plus C18 (150 x 3.0 mm, 3.5 µm)Two HILIC columns in series
Mobile Phase 100 mM NaH₂PO₄ (pH 6.0), 500 mg/L OSA, 20% Methanol (B129727)Gradient of Acetonitrile and Water with Formic Acid
Detection Electrochemical (EC)Tandem Mass Spectrometry (MS/MS)
Flow Rate 0.35 mL/minNot Specified
Linear Range 2 - 50 nMNot Specified
LOD/LOQ LOD: 0.4 nM, LOQ: 1.3 nMNot Specified
Experimental Protocols

Protocol 1: Sample Preparation from Tissue Homogenate

This protocol is adapted from methods involving sample cleanup for biological matrices.[1]

  • Homogenization: Homogenize weighed tissue samples in ice-cold 3% perchloric acid.

  • Internal Standard: Add an appropriate amount of an internal standard (e.g., Nα-methylhistamine, if not an analyte of interest).

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C.

  • Cation-Exchange Cleanup:

    • Condition a strong cation-exchange column (e.g., Dowex 50W) by washing sequentially with 2 M HCl, water, 2 M NaOH, and finally water until neutral.

    • Apply the supernatant from the centrifugation step to the conditioned column.

    • Wash the column with water and then with 1.0 mM HCl to remove interfering substances.

    • Elute 1-methylhistamine and other target amines with 0.1 M HCl.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dry sample in the mobile phase or an appropriate solvent for derivatization and injection.

Protocol 2: Pre-Column Derivatization with OPA

This protocol is a generalized procedure based on common OPA derivatization methods.[4][5]

  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 10.4.

    • OPA Stock Solution: Dissolve OPA in methanol (e.g., 25 mg in 1 mL).

    • Derivatization Reagent: Mix the OPA stock solution with the borate buffer and add a thiol (e.g., 2-mercaptoethanol or sodium sulfite). A typical working solution might contain 5 mM OPA. Prepare this solution fresh daily.

  • Derivatization Reaction:

    • In a microcentrifuge tube or autosampler vial, mix the sample (reconstituted extract or standard) with the derivatization reagent. A common ratio is 1 part sample to 4 or 5 parts reagent (e.g., 20 µL sample + 80 µL reagent).

    • Vortex the mixture briefly.

    • Allow the reaction to proceed at room temperature for a fixed time, typically 1.5 to 2 minutes.[4] Do not exceed the optimal time, as derivatives can degrade.

  • Injection: Immediately inject the derivatized sample into the HPLC system. Due to the potential instability of OPA derivatives, it is critical to maintain a consistent time between derivatization and injection for all samples and standards.[3]

References

stability of 1-methylhistamine dihydrochloride in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-methylhistamine (B192778) dihydrochloride (B599025) in aqueous solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of 1-methylhistamine dihydrochloride?

A1: this compound is soluble in water. It is recommended to prepare stock solutions in high-purity water, such as deionized or distilled water. For cell culture experiments, a balanced salt solution like PBS (pH 7.2) can also be used.[1] If you choose water as the solvent for your stock solution, it is advised to dilute it to the working concentration and then sterilize it by filtration through a 0.22 μm filter before use.[2]

Q2: How should I store my this compound stock solution?

A2: For long-term storage, it is recommended to aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] When stored at -20°C, ensure the container is sealed to protect it from moisture.[2] It is also advisable to protect the solution from light.[3]

Q3: How long is a diluted aqueous solution of 1-methylhistamine stable at room temperature?

A3: For immediate use in experiments, it is best to prepare fresh solutions.[2] While specific stability data for 1-methylhistamine at room temperature is limited, a study on the closely related compound, histamine (B1213489) dihydrochloride, showed significant degradation when exposed to fluorescent light at 20°C, with only 20-37% of the initial concentration remaining after 7 days.[4] When protected from light at the same temperature, 83-94% of the initial concentration remained.[4] Based on this, it is recommended to use diluted solutions within a few hours and always protect them from light.

Q4: Is this compound sensitive to pH changes in aqueous solution?

Q5: Can I autoclave my this compound solution to sterilize it?

A5: There is no direct data on the stability of this compound to autoclaving. However, studies on histamine solutions have shown that they can be sterilized by autoclaving with minimal degradation.[6] If you must sterilize your solution by heat, it is crucial to perform a quality control check (e.g., via HPLC) to confirm the concentration and purity of 1-methylhistamine post-sterilization. The recommended method for sterilization is filtration.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of 1-methylhistamine solution due to improper storage or handling.Prepare fresh solutions for each experiment from a properly stored, aliquoted stock. Protect solutions from light and maintain them at a low temperature (e.g., on ice) during the experiment.
Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use vials upon preparation to avoid multiple freeze-thaw cycles.
Low or no response in biological assay Complete degradation of 1-methylhistamine.Verify the concentration and integrity of your 1-methylhistamine solution using an analytical method like HPLC. Prepare a fresh solution from the solid compound.
Incorrect pH of the experimental buffer.Ensure your buffer is at the optimal pH for your assay and that 1-methylhistamine is stable at that pH for the duration of the experiment.
Precipitate formation in the solution The solubility limit has been exceeded, or the solution has degraded.Ensure you are not exceeding the solubility of this compound in your chosen solvent. If a precipitate forms in a previously clear solution, it may be a sign of degradation, and the solution should be discarded.

Data Presentation: Stability of Histamine Dihydrochloride in Aqueous Solution

Due to the limited availability of direct stability data for this compound, the following tables summarize the stability of its parent compound, histamine dihydrochloride. This information can be used as a conservative estimate for the stability of 1-methylhistamine solutions.

Table 1: Stability of Histamine Dihydrochloride Solution at Different Temperatures (Protected from Light)

TemperatureConcentrationStability (Retention of Initial Concentration)Source
-20°C0.125 - 16 mg/mLStable for 12 months[4]
4°C0.125 - 16 mg/mL97% remaining after 8 weeks[4]
20°C0.125 - 16 mg/mL83-94% remaining after 7 days[4]

Table 2: Effect of Light on Histamine Dihydrochloride Solution Stability at Room Temperature (20°C)

Light ConditionConcentrationStability (Retention of Initial Concentration)Source
Exposed to Fluorescent Light0.125 - 16 mg/mL20-37% remaining after 7 days[4]
Protected from Light0.125 - 16 mg/mL83-94% remaining after 7 days[4]

Experimental Protocols

Protocol 1: Preparation of this compound Aqueous Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound powder

  • High-purity sterile water or PBS (pH 7.2)

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.

  • Weigh the desired amount of powder using a calibrated analytical balance.

  • In a sterile tube, dissolve the powder in the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the powder is completely dissolved.

  • If sterility is required, filter the stock solution through a 0.22 µm sterile syringe filter into a sterile container.

  • Aliquot the stock solution into single-use, light-protected sterile vials.

  • Label the vials with the compound name, concentration, date of preparation, and storage conditions.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3]

Protocol 2: Stability Testing of this compound in Aqueous Solution by HPLC

Objective: To determine the stability of a this compound aqueous solution under specific storage conditions.

Materials:

  • Prepared this compound aqueous solution

  • HPLC system with a UV or fluorescence detector

  • C18 reversed-phase HPLC column

  • Mobile phase (e.g., as described in the literature, often an acidic buffer with an organic modifier)

  • Reference standard of this compound

  • Incubators or environmental chambers set to desired temperatures

  • Light-protected and transparent vials

Procedure:

  • Prepare a batch of this compound aqueous solution at the desired concentration.

  • Establish the initial concentration (T=0) by analyzing the freshly prepared solution using a validated HPLC method.

  • Divide the solution into multiple aliquots in both light-protected and transparent vials.

  • Store the vials under the desired experimental conditions (e.g., 4°C, 25°C, 40°C).

  • At specified time points (e.g., 0, 1, 3, 7, 14, and 28 days), remove a vial from each storage condition.

  • Analyze the samples by HPLC to determine the concentration of 1-methylhistamine.

  • Calculate the percentage of 1-methylhistamine remaining at each time point relative to the initial concentration.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

experimental_workflow Workflow for Preparing and Storing 1-Methylhistamine Solution prep Prepare Stock Solution (Water or PBS) filter Sterile Filter (0.22 µm) prep->filter fresh Prepare Fresh Working Solution prep->fresh aliquot Aliquot into Single-Use Vials filter->aliquot storage Store at -20°C or -80°C (Protect from Light) aliquot->storage use Thaw and Dilute for Experiment storage->use fresh->use

Caption: Recommended workflow for the preparation and storage of 1-methylhistamine solutions.

stability_factors Factors Affecting 1-Methylhistamine Solution Stability stability 1-Methylhistamine Aqueous Stability temp Temperature temp->stability light Light Exposure light->stability ph pH ph->stability time Storage Time time->stability freeze_thaw Freeze-Thaw Cycles freeze_thaw->stability

Caption: Key factors that can influence the stability of aqueous 1-methylhistamine solutions.

histamine_metabolism Simplified Histamine Metabolism Pathway histidine Histidine histamine Histamine histidine->histamine Histidine Decarboxylase methylhistamine 1-Methylhistamine histamine->methylhistamine HNMT dao_pathway Imidazoleacetic Acid histamine->dao_pathway DAO maob_pathway N-Methylimidazole Acetic Acid methylhistamine->maob_pathway MAO-B

Caption: Metabolic pathway showing the formation of 1-methylhistamine from histamine.

References

addressing matrix effects in urinary 1-methylhistamine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 1-methylhistamine (B192778) in urine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect urinary 1-methylhistamine quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[1][2] In the context of urinary 1-methylhistamine analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), these effects can lead to either ion suppression or enhancement.[3][4] This interference can result in inaccurate quantification, poor reproducibility, and reduced sensitivity.[5] The urine matrix is particularly complex and variable, containing numerous organic and inorganic compounds that can contribute to these effects.[6][7]

Q2: What are the common causes of ion suppression in LC-MS analysis of urine?

A2: Ion suppression in urinary analysis is often caused by high concentrations of endogenous compounds that co-elute with the analyte of interest, in this case, 1-methylhistamine.[8] These interfering substances can compete with the analyte for ionization in the MS source, leading to a decreased signal.[2] Common culprits in urine include urea, creatinine, salts, and various metabolites.[7][8] The high concentration and variability of these components across different urine samples make matrix effects a significant challenge.[7]

Q3: How can I detect the presence of matrix effects in my assay?

A3: A common method to assess matrix effects is the post-extraction addition method.[1] This involves comparing the signal response of an analyte spiked into a pre-extracted blank urine sample with the response of the analyte in a neat solvent. A significant difference between the two indicates the presence of matrix effects. Another technique is the post-column infusion experiment, where a constant flow of the analyte solution is introduced into the LC eluent after the analytical column.[1][9] Injection of a blank urine extract will show a dip in the baseline signal if ion suppression is occurring at the retention time of interfering compounds.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of urinary 1-methylhistamine.

Problem Potential Cause Recommended Solution
Low analyte recovery Significant ion suppression from matrix components.1. Optimize Sample Preparation: Implement a more rigorous sample clean-up method like solid-phase extraction (SPE) to remove interfering compounds.[3][9] 2. Sample Dilution: Diluting the urine sample can reduce the concentration of matrix components, thereby minimizing their suppressive effects.[6][10] 3. Chromatographic Separation: Adjust the LC gradient to better separate 1-methylhistamine from co-eluting matrix components.
Poor reproducibility across different urine samples High inter-sample variability of the urine matrix.[5]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS, such as d3-1-methylhistamine, will co-elute with the analyte and experience similar matrix effects, allowing for accurate normalization of the signal.[3][9] 2. Matrix-Matched Calibrators: Prepare calibration standards in a pooled urine matrix that is representative of the study samples to compensate for consistent matrix effects.
Inaccurate quantification (bias) Ion enhancement or suppression that is not accounted for.1. Method of Standard Addition: This technique can be used to correct for proportional bias caused by matrix effects by adding known amounts of the analyte to the sample.[6][10] 2. Validate with Multiple Urine Sources: During method validation, assess matrix effects using urine from at least six different individuals to ensure the method is robust.[4]
Analyte signal not detected in known positive samples Severe ion suppression leading to the signal being below the limit of detection.[5]1. Enhance Sample Clean-up: Employ a more selective SPE sorbent or a multi-step extraction process. 2. Increase Sample Dilution: While this may decrease the analyte concentration, it can significantly reduce matrix suppression, potentially leading to a detectable signal.[6] 3. Switch Ionization Source: If using electrospray ionization (ESI), consider atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[11]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Addition
  • Prepare Blank Matrix: Pool urine samples from at least six different sources to create a representative blank matrix. Extract this pooled urine using your established sample preparation method (e.g., protein precipitation, SPE).

  • Spike Blank Matrix: Spike the extracted blank urine with 1-methylhistamine at a known concentration (e.g., low, medium, and high QC levels).

  • Prepare Neat Solution: Prepare a solution of 1-methylhistamine in the mobile phase starting composition at the same concentration as the spiked blank matrix.

  • Analyze Samples: Analyze both the spiked matrix samples and the neat solution samples via LC-MS/MS.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Dilute the urine sample (e.g., 1:1) with an appropriate buffer, such as ammonium (B1175870) acetate.[3][9]

  • SPE Cartridge Conditioning: Condition a mixed-mode strong cation exchange SPE cartridge with methanol (B129727) followed by the dilution buffer.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with the dilution buffer and then with a mild organic solvent (e.g., methanol) to remove interfering substances.

  • Elution: Elute the 1-methylhistamine from the cartridge using a stronger elution solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

cluster_workflow Troubleshooting Workflow for Matrix Effects Start Inaccurate or Irreproducible 1-Methylhistamine Results Assess Assess Matrix Effects (Post-Extraction Addition) Start->Assess Check Matrix Effect > 15%? Assess->Check Optimize_SP Optimize Sample Prep (e.g., SPE, Dilution) Check->Optimize_SP Yes No_Effect No Significant Matrix Effect Check->No_Effect No Use_IS Implement Stable Isotope Internal Standard Optimize_SP->Use_IS Revalidate Re-evaluate Matrix Effects Use_IS->Revalidate Revalidate->Check End Acceptable Results No_Effect->End

Caption: Troubleshooting workflow for matrix effects.

cluster_pathway Impact of Matrix Effects on Analyte Signal Analyte 1-Methylhistamine Coelution Co-elution during Chromatography Analyte->Coelution Matrix Urine Matrix Components (Salts, Urea, etc.) Matrix->Coelution Ion_Source MS Ion Source Coelution->Ion_Source Suppression Ion Suppression Ion_Source->Suppression Competition for Ionization Signal Reduced Analyte Signal Suppression->Signal Result Inaccurate Quantification Signal->Result

Caption: Ion suppression due to matrix effects.

References

improving sensitivity of 1-methylhistamine detection in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with 1-methylhistamine (B192778) (1-MH) detection in biological samples. Our goal is to help you improve the sensitivity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: Why should I measure 1-methylhistamine instead of histamine (B1213489) in biological samples?

A1: 1-Methylhistamine is the primary urinary metabolite of histamine and offers greater stability in biological samples like plasma and urine compared to its parent compound, histamine.[1][2] Histamine is rapidly metabolized, making 1-MH a more reliable biomarker for assessing systemic histamine release and mast cell activity over time.[2][3] The urinary levels of 1-methylhistamine correlate well with histamine levels in both plasma and urine.[1]

Q2: What are the most common methods for detecting 1-methylhistamine?

A2: The two most prevalent methods for the quantitative determination of 1-methylhistamine are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4] Both methods offer high sensitivity and are suitable for various biological matrices.

Q3: What is derivatization and why is it necessary for 1-methylhistamine detection?

A3: Derivatization is a chemical process that modifies the analyte (in this case, 1-methylhistamine) to enhance its detection.

  • For ELISA: 1-methylhistamine is converted to N-acyl-1-methylhistamine to allow it to be recognized by the antibodies used in the assay.[2][5]

  • For LC-MS/MS and HPLC: Derivatization can improve chromatographic retention and ionization efficiency, leading to a more sensitive and robust analysis.[6] Some LC-MS/MS methods, however, have been developed that do not require derivatization.[7]

Q4: What are the best practices for collecting and storing urine samples for 1-methylhistamine analysis?

A4: For 24-hour urine collection, it is recommended to collect the urine in a single bottle containing 10-15 ml of 6 M hydrochloric acid as a preservative.[5][8] Both spontaneous and 24-hour urine samples can be used.[5] Urine samples can be stored at -20°C for at least six months.[5][8] It is important to avoid repeated freezing and thawing of the samples.[5][9]

Q5: Are there any dietary restrictions for patients before sample collection?

A5: Yes. Patients should avoid histamine-rich foods for 24 hours before and during urine collection.[10] Examples of such foods include cheese, chicken liver, eggplant, sauerkraut, sirloin steak, spinach, tomatoes, wine, and yogurt.[10] While a typical diet may not significantly affect results, very histamine-rich diets can cause mild elevations in 1-methylhistamine levels.[11]

Q6: What medications can interfere with 1-methylhistamine measurements?

A6: Monoamine oxidase inhibitors (MAOIs) and aminoguanidine (B1677879) can increase levels of N-methylhistamine, and results from patients taking these medications may be uninterpretable.[10][12][13] It is crucial to note all medications on the pathology request form.[14]

Troubleshooting Guides

ELISA (Enzyme-Linked Immunosorbent Assay)
Issue Possible Cause Troubleshooting Steps
Low Signal/Absorbance Inadequate reagent preparationEnsure all reagents, especially the lyophilized ones, are reconstituted according to the protocol and mixed thoroughly for the recommended time.[5][15]
Insufficient incubation timesAdhere strictly to the incubation times specified in the protocol for each step.[5][9]
Improper washingEnsure thorough washing with the correct volume of wash buffer and repeat the wash step the recommended number of times to remove unbound reagents.[5]
Reagent degradationUse reagents within their expiration date and store them at the recommended temperatures. Avoid repeated freeze-thaw cycles.[9]
High Background Insufficient washingIncrease the number of wash steps or the soaking time during washes to minimize non-specific binding.
Contaminated reagents or plateUse fresh, sterile pipette tips for each reagent and sample. Ensure the microplate is handled carefully to avoid contamination.
Cross-reactivityBe aware of potential cross-reactivity with other substances. The specificity for 1-methylhistamine should be high, with low cross-reactivity to histamine and other related compounds.[5]
High Variability between Duplicates Pipetting errorsEnsure accurate and consistent pipetting. Use calibrated pipettes and change tips between samples and standards.
Incomplete mixingThoroughly mix all reagents and samples before pipetting them into the wells.
Plate not shaken properlyUse an orbital shaker at the recommended frequency during incubation steps to ensure a homogenous reaction in each well.[5]
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
Issue Possible Cause Troubleshooting Steps
Poor Peak Shape or Tailing Inappropriate mobile phaseOptimize the mobile phase composition, including the pH and concentration of additives like formic acid.[7]
Column degradationUse a guard column to protect the analytical column. If performance degrades, wash or replace the column.
Residual water in the sampleEnsure the sample is properly dried or that the injection solvent is compatible with the mobile phase to prevent peak distortion.[16]
Low Sensitivity/Poor Signal-to-Noise Inefficient ionizationOptimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).
Suboptimal derivatizationIf using derivatization, ensure the reaction conditions (pH, temperature, time) are optimal for complete derivatization.[17]
Matrix effectsImplement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[6] Use an internal standard to correct for matrix effects.[18]
Inconsistent Retention Times Fluctuation in mobile phase compositionEnsure the mobile phase is well-mixed and degassed.
Temperature variationsUse a column oven to maintain a stable column temperature.[18]
Column equilibrationEnsure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[16]
Interference Peaks Isomeric compoundsUse a high-resolution chromatography method to separate 1-methylhistamine from its structural isomers, such as 3-methylhistamine (B1215226) or 1-methyl-5-imidazoleacetic acid.[3]
Matrix componentsImprove sample cleanup procedures.[6]

Quantitative Data Summary

The following tables summarize the sensitivity and other quantitative parameters of different 1-methylhistamine detection methods.

Table 1: ELISA Method Performance

ParameterUrinePlasma & Cell CultureReference
Lower Detection Limit 3.0 ng/mL-[5]
Sensitivity 2.5 ng/mL0.13 ng/mL[1]
Detection Range 0 - 1000 ng/mL-[19]

Table 2: LC-MS/MS Method Performance

MethodAnalyteLimit of Quantification (LOQ)Linearity RangeReference
LC-ESI-MStele-MIAA*-22 - 1,111 ng/mL[3]
Online SPE-LC-MS/MSN-methylhistamine0.53 nmol/L-[4]
UPLC-MS/MSHistamine & Metabolites5.5 - 555 pg/mL (Histamine)50 - 5000 pM
LC-MS/MS with DerivatizationHistamine0.1 pg/mL-[6]

*Note: tele-MIAA (1-methyl-4-imidazoleacetic acid) is a further metabolite of 1-methylhistamine.

Experimental Protocols

Protocol 1: 1-Methylhistamine ELISA for Urine Samples

This protocol is a generalized procedure based on commercially available competitive ELISA kits.[5][15]

1. Sample Preparation and Derivatization:

  • Pipette 20 µL of standards, controls, and urine samples into the respective wells of a preparation plate.

  • Add 300 µL of Equalizing Reagent to each well.

  • Incubate for 5 minutes at room temperature on an orbital shaker.

  • Transfer 20 µL of the mixture from each well to the corresponding wells of the antibody-coated ELISA plate.

2. ELISA Procedure:

  • Add 50 µL of Antiserum to all wells.

  • Incubate for 30 minutes at room temperature on an orbital shaker.

  • Wash the plate 4 times with 300 µL of diluted Wash Buffer per well.

  • Add 100 µL of Enzyme Conjugate to each well.

  • Incubate for 20 minutes at room temperature on an orbital shaker.

  • Repeat the washing step (step 3).

  • Add 100 µL of Substrate (TMB) to each well.

  • Incubate for 20 ± 5 minutes at room temperature in the dark.

  • Add 100 µL of Stop Solution to each well.

  • Read the optical density at 450 nm within 15 minutes.

Protocol 2: LC-MS/MS without Derivatization for Histamine and 1-Methylhistamine

This protocol is based on a method that does not require a derivatization step.[7]

1. Sample Preparation:

  • Dissolve 1 mg/mL of each compound (histamine and 1-methylhistamine) in DI water.

  • Filter through a 0.45 µm syringe filter.

  • Dilute the sample 1:100 with a 50:50 mixture of mobile phase A and mobile phase B.

2. Chromatographic Conditions:

  • Column: Cogent Diamond Hydride™, 4µm, 100Å

  • Mobile Phase A: DI water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/minute

  • Injection Volume: 1 µL

  • Gradient:

    • 0 min: 70% B

    • 2 min: 65% B

    • 6 min: 10% B

    • 8 min: 10% B

    • 9 min: 70% B

3. Mass Spectrometry Conditions:

  • Detection: ESI - POS

  • Mass Spectrometer: Agilent 6210 MSD TOF

  • Ions to Monitor:

    • Histamine: 112.0869 m/z [M+H]+

    • 1-Methylhistamine: 126.1026 m/z [M+H]+

Visualizations

Histamine_Metabolism Histidine L-Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase N_Methylhistamine 1-Methylhistamine (1-MH) Histamine->N_Methylhistamine Histamine-N- methyltransferase (HNMT) [3, 4] Imidazole_Acetic_Acid Imidazole Acetic Acid Histamine->Imidazole_Acetic_Acid Diamine Oxidase (DAO) N_Methylimidazole_Acetic_Acid 1-Methyl-4-imidazole- acetic acid (tele-MIAA) N_Methylhistamine->N_Methylimidazole_Acetic_Acid Monoamine Oxidase B (MAO-B) or DAO [3]

Caption: Metabolic pathway of histamine.

ELISA_Workflow cluster_prep Sample Preparation & Derivatization cluster_elisa Competitive ELISA Sample Urine Sample / Standard Equalize Add Equalizing Reagent Sample->Equalize Incubate1 Incubate on Shaker Equalize->Incubate1 Transfer Transfer to Coated Plate Incubate1->Transfer Add_Antiserum Add Antiserum Transfer->Add_Antiserum Incubate2 Incubate & Wash Add_Antiserum->Incubate2 Add_Conjugate Add Enzyme Conjugate Incubate2->Add_Conjugate Incubate3 Incubate & Wash Add_Conjugate->Incubate3 Add_Substrate Add Substrate (TMB) Incubate3->Add_Substrate Incubate4 Incubate (Dark) Add_Substrate->Incubate4 Add_Stop Add Stop Solution Incubate4->Add_Stop Read Read Absorbance at 450 nm Add_Stop->Read

Caption: General workflow for 1-methylhistamine ELISA.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological_Sample Biological Sample (Urine, Plasma) Extraction Extraction / Cleanup (e.g., SPE) Biological_Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Reconstitution Reconstitution in Mobile Phase Derivatization->Reconstitution Injection Inject into LC System Reconstitution->Injection Separation Chromatographic Separation (e.g., Reversed-Phase) Injection->Separation Ionization Ionization (e.g., ESI) Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->Mass_Analysis Detection Detection & Quantification Mass_Analysis->Detection

Caption: General workflow for 1-methylhistamine LC-MS/MS analysis.

References

reagent stability issues in 1-methylhistamine immunoassay kits

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding reagent stability issues in 1-methylhistamine (B192778) immunoassay kits.

Troubleshooting Guide

This guide addresses common problems encountered during the assay, with a focus on reagent stability as a potential root cause.

Q1: Why am I getting a weak signal or no signal at all?

A weak or absent signal is a common issue that can often be traced back to compromised reagents.[1]

Potential Causes and Solutions

Potential CauseRecommended Solution
Degraded Standard or Controls The standard is critical for generating a reliable curve. Ensure standards have been stored correctly and have not expired. Avoid repeated freeze-thaw cycles.[2][3] If degradation is suspected, use a new vial.
Improperly Prepared or Degraded Reagents The Acylation Reagent is often highly unstable and must be prepared immediately before use.[4][5] Reconstituted Equalizing Reagent should be stored frozen.[4] Ensure all reagents are brought to room temperature before use, as temperature fluctuations can affect performance.[2][6][7]
Loss of Antibody/Conjugate Activity Improper storage (e.g., incorrect temperature, exposure to light) can degrade the antiserum or enzyme conjugate.[2][8] Verify storage conditions and expiry dates.[9] Consider aliquoting reagents to minimize contamination and freeze-thaw cycles.[3]
Incorrect Reagent Concentrations Using antibodies or other reagents at concentrations that are too low will result in a weak signal.[10] Double-check all dilution calculations and ensure thorough mixing before use.[1]
Incompatible Buffer Components Some buffers may contain reagents that inhibit enzyme activity (e.g., sodium azide (B81097) is an inhibitor of HRP). Ensure all user-prepared buffers are compatible with the kit components.
Q2: What is causing the high background in my assay?

High background is characterized by high optical density readings in negative controls and across the plate, which can mask the specific signal and reduce assay sensitivity.[11][12]

Potential Causes and Solutions

Potential CauseRecommended Solution
Contaminated Reagents Reagents, especially Wash Buffer, can become contaminated over time.[11][13][14] Prepare wash buffers fresh from concentrate and use high-quality water.[13][14]
Excessive Antibody/Conjugate Concentration Using too high a concentration of the antiserum or enzyme conjugate can lead to non-specific binding and high background. Perform a titration if you are developing your own assay or consult the kit manual for recommended dilutions.
Insufficient Washing Inadequate washing can leave unbound reagents behind, contributing to a high background signal.[1][11][12] Ensure all washing steps are performed according to the protocol, with the correct volume and number of repetitions.[11]
Degraded Substrate The substrate solution should be colorless before use.[1] If it has developed a color, it may be contaminated or degraded and should be discarded. Protect the substrate from light.[5]
Improper Blocking While most kits come with pre-coated and blocked plates, if you are developing your own assay, insufficient blocking can cause high background. Use an appropriate blocking buffer and ensure sufficient incubation time.[12][14]
Q3: My results show high variability between replicate wells. What's wrong?

High variability, indicated by a high coefficient of variation (CV%), can make it difficult to obtain reliable results.[1][15]

Potential Causes and Solutions

Potential CauseRecommended Solution
Inhomogeneous Reagents Reagents that are not mixed thoroughly before use can lead to inconsistent results.[1] This is especially true for reconstituted lyophilized reagents. Vortex or mix gently but completely before pipetting.[2]
Pipetting Errors Inconsistent pipetting technique is a major source of variability.[1][9] Ensure pipettes are calibrated, use fresh tips for each reagent and sample, and be consistent in your technique.
Plate Not Equilibrated Temperature gradients across the plate can cause "edge effects," where outer wells behave differently from inner wells.[3][9] Allow the plate and all reagents to come to room temperature before starting the assay.[7][9]
Plate Drying Out Allowing the plate to dry out during incubation or washing steps can lead to inconsistent results.[12] Perform washing steps quickly and cover the plate with a sealer during incubations.[9]

Logical Troubleshooting Workflow

The following diagram provides a step-by-step logical guide to troubleshooting common immunoassay issues related to reagent stability.

G Start Assay Problem Identified WeakSignal Weak or No Signal Start->WeakSignal HighBg High Background Start->HighBg HighVar High Variability Start->HighVar Cause_DegradedStd Cause: Degraded Standard or Reagents WeakSignal->Cause_DegradedStd Cause_LowConc Cause: Incorrect Reagent Concentration WeakSignal->Cause_LowConc Cause_BadStorage Cause: Improper Reagent Storage/Handling WeakSignal->Cause_BadStorage Cause_Contamination Cause: Reagent or Buffer Contamination HighBg->Cause_Contamination Cause_HighConc Cause: Excessive Antibody or Conjugate Conc. HighBg->Cause_HighConc Cause_BadSubstrate Cause: Substrate Degradation HighBg->Cause_BadSubstrate HighVar->Cause_BadStorage Cause_Mixing Cause: Inhomogeneous Reagents HighVar->Cause_Mixing Cause_Temp Cause: Temperature Gradients HighVar->Cause_Temp Sol_Check Solution: Check Expiry Dates. Use Fresh Aliquots. Cause_DegradedStd->Sol_Check Sol_Prep Solution: Prepare Reagents Fresh. Verify Calculations. Cause_LowConc->Sol_Prep Sol_Storage Solution: Verify Storage Temp. Aliquot to Avoid Freeze-Thaw Cycles. Cause_BadStorage->Sol_Storage Sol_FreshBuffer Solution: Use Sterile Water. Prepare Buffers Fresh. Cause_Contamination->Sol_FreshBuffer Sol_Titrate Solution: Optimize Antibody/ Conjugate Dilutions. Cause_HighConc->Sol_Titrate Sol_NewSubstrate Solution: Use Fresh, Colorless Substrate. Protect from Light. Cause_BadSubstrate->Sol_NewSubstrate Sol_MixWell Solution: Ensure Thorough Mixing of All Reagents. Cause_Mixing->Sol_MixWell Sol_Equilibrate Solution: Equilibrate Plate and Reagents to RT Before Use. Cause_Temp->Sol_Equilibrate

Caption: Troubleshooting logic for common immunoassay problems.

Frequently Asked Questions (FAQs)

Q1: How should I store the kit components upon arrival? Upon arrival, the entire kit should be stored at 2-8°C.[4][16] Do not freeze the entire kit. Specific storage conditions for reconstituted reagents are detailed in the kit manual and the table below.

Q2: What is the stability of the reagents after they have been opened or reconstituted? This varies significantly between components. Lyophilized or concentrated reagents, once reconstituted or diluted, have a limited shelf life.[8] For example, the Acylation Reagent is particularly unstable and must be prepared fresh immediately before each use and discarded afterward.[4][5] Refer to the stability data table for specifics.

Q3: Can I use reagents from different kit lots together? No, you should never mix reagents from different kit lots.[4] Doing so can lead to unpredictable and unreliable results.

Q4: How many times can I freeze and thaw the reconstituted reagents? Repeated freezing and thawing should be avoided as it can degrade sensitive biological components like antibodies and standards.[2][3] It is highly recommended to aliquot reconstituted reagents into single-use volumes before freezing to preserve their stability.[3][8]

Q5: My reconstituted Equalizing Reagent looks cloudy. Can I still use it? The Equalizing Reagent is lyophilized and should dissolve completely.[4] Handle it carefully during reconstitution to minimize foam formation. If it appears cloudy or contains precipitates after proper mixing, it may be compromised. It is best to contact technical support or use a freshly prepared reagent.

Reagent Storage and Stability Summary
ComponentStorage (Unopened)Storage (Prepared/Reconstituted)Stability (Prepared/Reconstituted)
Microtiter Strips 2-8°C2-8°C (in sealed pouch with desiccant)Until expiry date[4]
Standards & Controls 2-8°CN/A (Ready for use)Until expiry date
Equalizing Reagent 2-8°C (Lyophilized)-20°CStable until the expiry date[4][5]
Acylation Reagent 2-8°C (Lyophilized)Room TemperatureMust be used immediately; discard after use (stable for ~3 hours)[4][5]
Antiserum 2-8°CN/A (Ready for use)Until expiry date
Enzyme Conjugate 2-8°CN/A (Ready for use)Until expiry date
Wash Buffer Conc. 2-8°C2-8°C (Diluted)Up to 4 weeks[4]
Substrate Solution 2-8°CN/A (Ready for use)Until expiry date
Stop Solution 2-8°CN/A (Ready for use)Until expiry date

Experimental Protocol: 1-Methylhistamine Competitive ELISA

This section provides a generalized protocol for the quantitative determination of 1-methylhistamine in urine, based on common commercial kits. Always refer to the specific instruction manual provided with your kit. This is a competitive assay where the signal is inversely proportional to the concentration of 1-methylhistamine in the sample.[4][16]

Reagent Preparation
  • Bring to Room Temperature: Allow all kit components and samples to equilibrate to room temperature for at least 30 minutes before use.[4][7]

  • Wash Buffer: Dilute the concentrated Wash Buffer with distilled water according to the kit instructions (e.g., 1:50 dilution).[4] The diluted buffer is stable at 2-8°C for a limited time.[4]

  • Equalizing Reagent: Reconstitute the lyophilized Equalizing Reagent with the provided Acylation Buffer.[4] Mix gently on a roll mixer or orbital shaker for 20-30 minutes, avoiding foam.[4][16] Once reconstituted, store at -20°C.

  • Acylation Reagent: Prepare this reagent immediately before use. Dissolve the lyophilized Acylation Reagent with the provided Solvent. Mix for 5 minutes. This reagent is highly unstable and must be discarded after the run.[4][5]

Assay Procedure (Urine Samples)
  • Sample Preparation Plate:

    • Pipette 20 µL of each Standard, Control, and urine sample into the appropriate wells of the Preparation Plate.[4][17]

    • Add 300 µL of the reconstituted Equalizing Reagent to each well.[17]

    • Incubate for 5 minutes at room temperature on an orbital shaker.[4][17]

  • ELISA Plate (Acylation & Competition):

    • Transfer 20 µL from each well of the Preparation Plate to the corresponding wells of the 1-methylhistamine coated Microtiter Strips.[4][17]

    • Immediately add 50 µL of the freshly prepared Acylation Reagent to all wells.[4][17]

    • Incubate for 20 minutes at room temperature on an orbital shaker.[4][17]

    • Add 50 µL of Antiserum to all wells.[4][17]

    • Incubate for 30 minutes at room temperature on an orbital shaker.[4]

  • Washing:

    • Discard the contents of the wells.

    • Wash the plate 3-5 times with 300 µL of diluted Wash Buffer per well.[4][17]

    • After the final wash, remove residual liquid by tapping the inverted plate firmly on absorbent paper.[4][17]

  • Enzyme Conjugate Incubation:

    • Add 100 µL of Enzyme Conjugate to all wells.[4][17]

    • Incubate for 20 minutes at room temperature on an orbital shaker.[4][17]

  • Final Wash: Repeat the washing step (Step 3).

  • Substrate Reaction:

    • Add 100 µL of Substrate solution to all wells.[4][17]

    • Incubate for 15-20 minutes at room temperature, protected from direct light.[5] A shaker may be used.[5]

  • Stop Reaction:

    • Add 100 µL of Stop Solution to all wells. The color will change from blue to yellow.

  • Read Plate:

    • Read the optical density (OD) at 450 nm within 15 minutes of adding the Stop Solution.[5][17] A reference wavelength of 570-650 nm is recommended if available.

General Assay Workflow

The diagram below illustrates the key steps in the 1-methylhistamine competitive ELISA protocol.

G Prep 1. Prepare Reagents & Samples Acylation 2. Acylation Step (Sample + Acylation Reagent) Prep->Acylation Competition 3. Competitive Binding (Add Antiserum) Acylation->Competition Wash1 4. Wash Plate Competition->Wash1 Conjugate 5. Add Enzyme Conjugate Wash1->Conjugate Wash2 6. Wash Plate Conjugate->Wash2 Substrate 7. Add Substrate (Color Development) Wash2->Substrate Stop 8. Add Stop Solution Substrate->Stop Read 9. Read Optical Density (450 nm) Stop->Read

Caption: Experimental workflow for a 1-methylhistamine ELISA.

References

minimizing variability in 1-methylhistamine measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in 1-methylhistamine (B192778) (1-MH) measurements.

Frequently Asked Questions (FAQs)

Q1: What is 1-methylhistamine and why is it measured?

A1: 1-methylhistamine (N-methylhistamine) is a major, stable metabolite of histamine (B1213489), a key mediator in allergic and inflammatory responses.[1][2] Histamine itself has a very short half-life, making it difficult to measure accurately.[2] 1-methylhistamine is excreted in the urine and its levels correlate well with plasma histamine, serving as a reliable biomarker for histamine release and mast cell activation in conditions like mastocytosis, anaphylaxis, and severe allergic reactions.[1][2][3]

Q2: Which sample type is best for 1-methylhistamine measurement?

A2: Urine is the most common sample type for 1-methylhistamine measurement due to the analyte's stability and the non-invasive nature of collection.[3] Both 24-hour and random (spot) urine samples can be used. While random urine is more patient-friendly, 24-hour collections are often preferred for borderline cases as they can reduce variability by up to 25%.[4][5][6] First morning urine samples have shown a high correlation with 24-hour collections.[4]

Q3: What are the main analytical methods for quantifying 1-methylhistamine?

A3: The primary methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][7] High-Performance Liquid Chromatography (HPLC) with fluorescence detection and capillary electrophoresis are also used.[8][9] LC-MS/MS is often considered the gold standard due to its high specificity and sensitivity, with some methods not requiring derivatization.[7][10] ELISAs are also a reliable and faster alternative.[1][11]

Q4: Do diet or medications affect 1-methylhistamine levels?

A4: Yes. While a typical diet has minimal effect, very histamine-rich foods can cause mild elevations (around 30%) in urinary 1-methylhistamine.[12][13] It is often recommended that patients avoid fish and fermented foods for 24 hours before and during collection.[14] Certain medications, such as monoamine oxidase inhibitors (MAOIs) and aminoguanidine, can increase 1-methylhistamine levels.[12][15]

Troubleshooting Guides

This section addresses specific issues that may lead to variability in your 1-methylhistamine measurements.

Pre-Analytical Troubleshooting
Question/Issue Possible Cause(s) Recommended Solution(s)
High variability between subjects. Dietary differences.Advise subjects to avoid histamine-rich foods (e.g., fermented foods, aged cheeses, certain fish) for 24-48 hours prior to and during sample collection.[14][16]
Medication interference.Review subject medications. Note any use of MAOIs or aminoguanidine, which can increase levels.[12][15]
Genetic factors.Alterations in the histamine-N-methyltransferase (HNMT) gene can affect metabolism and lead to lower 1-MH levels.[12][13] Consider if this is a confounding factor in population studies.
Sample degradation. Improper storage temperature.Urine samples should be kept refrigerated during collection and frozen at -20°C or -80°C for long-term storage.[17][18]
Lack of preservative for long-term storage or transport.For 24-hour collections, acidification (e.g., with hydrochloric acid) can be used as a preservative, especially if refrigeration is not possible.[17][18]
Repeated freeze-thaw cycles.Aliquot samples upon receipt to avoid multiple freeze-thaw cycles.[17]
Inconsistent results from random urine samples. Timing of collection relative to symptoms or meals.For episodic symptoms, collect random urine within a few hours of onset.[15] Be aware that levels can increase 1-3 hours after food intake.[9][19]
Hydration status affecting urine concentration.Normalize results to creatinine (B1669602) concentration to account for dilution.[4]
Analytical Troubleshooting
Question/Issue Possible Cause(s) (Method-Specific) Recommended Solution(s)
Low signal or poor sensitivity (ELISA). Incomplete acylation.Ensure the acylation reagent is freshly prepared and mixed thoroughly before use.[17]
Incorrect incubation times or temperatures.Strictly follow the manufacturer's protocol for all incubation steps.[17]
Degraded reagents.Check expiration dates and ensure the kit has been stored at the recommended temperature (typically 2-8°C).[11]
Poor peak shape or resolution (LC-MS/MS). Suboptimal mobile phase composition.Optimize the mobile phase, for example, by adjusting the concentration of formic acid or using ion-pairing agents.[10][20]
Matrix effects from urine components.Implement a robust sample preparation method, such as solid-phase extraction, to clean up the sample.[4]
Co-elution with isomers.Use a high-resolution column and an optimized gradient to ensure baseline separation from structural isomers like 1-methyl-5-imidazoleacetic acid.[20]
High background noise. Contaminated reagents or labware.Use high-purity solvents and meticulously clean all equipment.
Non-specific binding (ELISA).Ensure adequate washing steps are performed as per the protocol to remove unbound components.[21]

Data Presentation

Sample Stability
Sample TypeTemperatureDuration
UrineRoom TemperatureUp to 14 days[22]
UrineRefrigerated (2-8°C)Up to 28 days[22]
UrineFrozen (-20°C)At least 6 months[17]
UrineFrozen (-20°C or -80°C)Up to 28 days (as per some protocols)[22][23]

Note: Stability can vary based on the presence of preservatives. Always refer to specific protocol recommendations.

Analytical Method Comparison
FeatureELISALC-MS/MS
Principle Competitive immunoassay[3]Chromatographic separation and mass-based detection[20]
Sensitivity Urine: ~2.5-3.0 ng/mL[1][11]High, with Limits of Quantification (LOQ) as low as 0.53 nmol/L[7]
Throughput High (96-well plate format)[21]Lower, but can be improved with UPLC/MS/MS[24]
Sample Prep Involves a derivatization (acylation) step[21]May require solid-phase extraction; some methods require no derivatization[4][10]
Equipment Microplate readerLC system coupled to a mass spectrometer
Cost Generally lower per sampleHigher initial equipment cost and running costs

Experimental Protocols

Protocol 1: 24-Hour Urine Collection
  • Patient Preparation: Instruct the patient to avoid histamine-rich foods (e.g., aged cheese, cured meats, fermented products, certain fish) and alcohol for 24 hours prior to and during the collection period.[14]

  • Collection Commencement: At the start time (e.g., 8:00 AM), the patient should empty their bladder completely and discard this urine.[14]

  • Collection Period: All urine passed over the next 24 hours must be collected in the provided container.[14]

  • Preservative: The collection container may be pre-acidified with hydrochloric acid (HCl).[18] Patients should be cautioned not to urinate directly into the container with acid but to use a separate clean vessel and then pour the urine into the collection bottle.[25]

  • Storage During Collection: The container should be refrigerated or kept in a cool place during the 24-hour collection period.[14]

  • Final Collection: Exactly 24 hours after the start time, the patient should empty their bladder one last time and add this urine to the collection container.[14]

  • Processing: Mix the total 24-hour collection well. Measure and record the total volume. Centrifuge an aliquot to remove sediment and store it frozen at -20°C or below until analysis.[17]

Protocol 2: 1-Methylhistamine Quantification by ELISA (General Steps)

This is a generalized protocol based on commercially available kits. Always follow the specific manufacturer's instructions.

  • Reagent Preparation: Prepare all reagents, including standards, controls, wash buffer, and acylation reagent, according to the kit insert.[17] The acylation reagent is often lyophilized and must be freshly reconstituted.[17]

  • Sample Preparation: Centrifuge urine samples to remove particulate matter.[17]

  • Acylation (Derivatization): Pipette standards, controls, and samples into the wells of a preparation plate or the ELISA plate. Add the acylation reagent to each well to convert 1-methylhistamine to N-acyl-1-methylhistamine.[21]

  • Competitive Binding: Pipette the acylated standards, controls, and samples into the antibody-coated microtiter strips. Add the antiserum (antibody solution) to each well. Incubate to allow competition between the acylated 1-MH in the sample and the solid-phase bound antigen for antibody binding sites.[21]

  • Washing: Wash the wells multiple times with the prepared wash buffer to remove unbound components.

  • Enzyme Conjugate Addition: Add an enzyme-labeled secondary antibody (e.g., goat anti-rabbit-IgG-peroxidase) to each well and incubate.[17]

  • Washing: Repeat the washing step to remove the unbound enzyme conjugate.

  • Substrate Reaction: Add a substrate solution (e.g., TMB). The enzyme will convert the substrate, leading to a color change. Incubate for a specified time.[21]

  • Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to halt the color development.[17]

  • Measurement: Read the optical density of each well at 450 nm using a microplate photometer. The color intensity is inversely proportional to the concentration of 1-methylhistamine in the sample.[21]

  • Calculation: Construct a standard curve and determine the concentrations in the unknown samples.

Visualizations

Histamine_Metabolism cluster_excretion Urinary Excretion Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase 1-Methylhistamine 1-Methylhistamine (1-MH) Histamine->1-Methylhistamine HNMT Imidazole (B134444) Acetic Acid Imidazole Acetic Acid (IAA) Histamine->Imidazole Acetic Acid DAO N-Methylimidazole\nAcetic Acid N-Methylimidazole Acetic Acid (MIAA) 1-Methylhistamine->N-Methylimidazole\nAcetic Acid MAO-B / DAO

Caption: Metabolic pathway of histamine to its major urinary metabolites.

Experimental_Workflow cluster_pre Pre-Analytical cluster_ana Analytical cluster_post Post-Analytical Patient_Instruction Patient Instruction (Diet, Medication) Sample_Collection Sample Collection (24h or Random Urine) Patient_Instruction->Sample_Collection Sample_Processing Sample Processing (Aliquot, Centrifuge) Sample_Collection->Sample_Processing Sample_Storage Sample Storage (-20°C or -80°C) Sample_Processing->Sample_Storage Sample_Prep Sample Preparation (e.g., SPE, Derivatization) Sample_Storage->Sample_Prep Analysis Analysis (LC-MS/MS or ELISA) Sample_Prep->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Data_Processing Data Processing (Standard Curve) Data_Acquisition->Data_Processing Normalization Normalization (to Creatinine) Data_Processing->Normalization Result_Reporting Result Reporting Normalization->Result_Reporting

Caption: Workflow for 1-methylhistamine measurement from sample to result.

Troubleshooting_Tree Start High Measurement Variability Observed Check_Pre Review Pre-Analytical Factors? Start->Check_Pre Check_Ana Review Analytical Factors? Start->Check_Ana Sample_Handling Improper Collection, Storage, or Handling? Check_Pre->Sample_Handling Yes Patient_Factors Diet or Medication Interference? Check_Pre->Patient_Factors No Method_Validation Assay Performance Issues? Check_Ana->Method_Validation Yes Reagent_QC Reagent/Standard Quality Issues? Check_Ana->Reagent_QC No Solution_Handling Implement Standardized Collection/Storage Protocol Sample_Handling->Solution_Handling Solution_Patient Standardize Patient Prep (Dietary Control) Patient_Factors->Solution_Patient Solution_Validation Re-validate Assay, Run Controls Method_Validation->Solution_Validation Solution_Reagent Prepare Fresh Reagents, Check Lot Numbers Reagent_QC->Solution_Reagent

References

solving low recovery problems in 1-methylhistamine extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with low recovery during 1-methylhistamine (B192778) extraction.

Troubleshooting Guide: Low Recovery Problems

Low recovery is a frequent issue in the extraction of 1-methylhistamine from biological matrices. This guide provides a question-and-answer format to diagnose and resolve common problems.

Question 1: Why is my 1-methylhistamine recovery low when using Solid-Phase Extraction (SPE)?

Answer: Low recovery in SPE can stem from several factors related to the sorbent, sample application, wash steps, and elution. The following table summarizes potential causes and solutions.

Data Presentation: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)

Potential CauseRecommended Solution(s)
Inappropriate Sorbent Choice 1-methylhistamine is a polar, basic compound. Use a mixed-mode cation exchange (MCX) sorbent for optimal retention. Reversed-phase (C18, C8) or normal-phase sorbents may result in poor retention and breakthrough during sample loading.[1]
Incorrect Sample pH Adjust the sample pH to be at least 2 units below the pKa of 1-methylhistamine (~9.8 for the primary amine) to ensure it is protonated and can bind effectively to the cation exchange sorbent. A pH of 3-6 is often recommended for basic compounds.[2][3]
Sample Breakthrough During Loading - Flow rate is too high: Decrease the sample loading flow rate to allow sufficient time for the analyte to interact with the sorbent.[4][5] - Sorbent mass is insufficient: Increase the sorbent mass if you suspect the cartridge is overloaded.[4]
Analyte Loss During Washing Step - Wash solvent is too strong: Use a weak organic solvent (e.g., 5-20% methanol (B129727) in a buffer) to remove interferences without eluting the 1-methylhistamine.[3] - Incorrect pH of wash solvent: Maintain an acidic pH during the wash step to keep 1-methylhistamine charged and bound to the sorbent.
Incomplete Elution - Elution solvent is too weak: Use a mobile phase with a higher organic content and an appropriate pH to neutralize the 1-methylhistamine and disrupt its interaction with the sorbent. A common elution solvent is 5% ammonium (B1175870) hydroxide (B78521) in methanol. - Insufficient elution volume: Increase the volume of the elution solvent to ensure complete recovery.[6]
Improper Cartridge Conditioning Ensure the SPE cartridge is properly conditioned with methanol followed by an equilibration step with a buffer at the loading pH. Do not let the sorbent dry out before sample application.[5][6][7]

Question 2: I'm experiencing low 1-methylhistamine recovery with Liquid-Liquid Extraction (LLE). What could be the issue?

Answer: Low recovery in LLE is often related to the choice of organic solvent, the pH of the aqueous phase, and the extraction technique itself.

Data Presentation: Troubleshooting Low Recovery in Liquid-Liquid Extraction (LLE)

Potential CauseRecommended Solution(s)
Inappropriate Organic Solvent 1-methylhistamine is polar. While highly non-polar solvents like hexane (B92381) will be ineffective, a more polar, water-immiscible organic solvent is needed. Chloroform (B151607) has been used for the extraction of 1-methylhistamine under basic conditions.[8] Consider solvents like ethyl acetate (B1210297) or a mixture of isopropanol (B130326) and an organic solvent to improve partitioning.
Incorrect Aqueous Phase pH To extract the basic 1-methylhistamine into an organic solvent, the aqueous phase pH should be adjusted to be at least 2 units above its pKa (~9.8) to ensure it is in its neutral, uncharged form.[9]
Insufficient Phase Mixing Ensure thorough mixing of the aqueous and organic phases by vortexing for an adequate amount of time (e.g., 2 minutes) to maximize the surface area for analyte transfer.[10]
Incomplete Phase Separation / Emulsion Formation - Allow sufficient time for the layers to separate. - Centrifugation can help to break emulsions. - Addition of a salt ("salting out") to the aqueous phase can increase the partitioning of polar analytes into the organic phase and help break emulsions.[11]
Single Extraction is Insufficient Perform multiple extractions with fresh organic solvent and pool the organic phases to improve recovery.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low 1-methylhistamine recovery?

A1: The most frequent issue is an incorrect pH of the sample or extraction solvents. Since 1-methylhistamine is a basic compound, its charge state is highly dependent on pH, which is critical for its retention on SPE sorbents and its partitioning in LLE.

Q2: How can I prevent the degradation of 1-methylhistamine during sample storage and preparation?

A2: 1-methylhistamine is a stable metabolite of histamine (B1213489).[12] For urine samples, it is recommended to collect them without preservatives and store them frozen.[12][13][14] Avoid repeated freeze-thaw cycles.

Q3: Can I use a reversed-phase (e.g., C18) SPE cartridge for 1-methylhistamine extraction?

A3: While not ideal due to the high polarity of 1-methylhistamine, a C18 cartridge can be used, but the sample loading conditions must be carefully optimized. The addition of an ion-pairing reagent to the sample can enhance retention. However, a mixed-mode cation exchange (MCX) sorbent is generally recommended for better retention and cleaner extracts.

Q4: What is a good starting point for developing an SPE method for 1-methylhistamine?

A4: A good starting point is to use a mixed-mode cation exchange (MCX) SPE cartridge. Condition the cartridge with methanol, equilibrate with a buffer at pH ~6, load your acidified sample, wash with an acidic solution (e.g., 0.1 M HCl) followed by a weak organic solvent (e.g., methanol), and elute with a basic organic solution (e.g., 5% ammonium hydroxide in methanol).

Q5: My final extract is still showing a lot of matrix effects in my LC-MS/MS analysis. How can I improve the cleanup?

A5: To improve the cleanup, you can optimize the wash step in your SPE protocol. Try increasing the organic strength of your wash solvent incrementally to remove more interferences without eluting the 1-methylhistamine. You can also try a fractionation approach where you elute different classes of compounds with different solvents.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of 1-Methylhistamine from Urine

This protocol is based on the use of a mixed-mode cation exchange (MCX) sorbent.

Materials:

  • MCX SPE cartridges (e.g., 3 mL, 60 mg)

  • Methanol (HPLC grade)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Ammonium hydroxide (NH₄OH)

  • Centrifuge tubes

  • Vortex mixer

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment:

    • Thaw urine samples to room temperature.

    • Centrifuge the urine at 4000 rpm for 5 minutes to remove particulates.

    • Acidify the supernatant by adding an appropriate amount of HCl to achieve a pH between 3 and 6.

  • SPE Cartridge Conditioning:

    • Place the MCX cartridges on the vacuum manifold.

    • Pass 2 mL of methanol through each cartridge.

    • Pass 2 mL of deionized water through each cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned cartridge at a slow, consistent flow rate (e.g., 1-2 drops per second).

  • Washing:

    • Wash the cartridge with 2 mL of 0.1 M HCl.

    • Wash the cartridge with 2 mL of methanol.

  • Elution:

    • Elute the 1-methylhistamine from the cartridge with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for your LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of 1-Methylhistamine from Plasma

This protocol is a general guideline and may require optimization for your specific application.

Materials:

  • Plasma sample

  • Chloroform (or other suitable organic solvent)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Centrifuge tubes (glass or solvent-resistant plastic)

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation:

    • Pipette a known volume of plasma (e.g., 500 µL) into a centrifuge tube.

  • pH Adjustment:

    • Add a small volume of 1 M NaOH to the plasma sample to raise the pH to >11. Mix well.

  • Extraction:

    • Add a suitable volume of chloroform (e.g., 2.5 mL for a 5:1 solvent-to-sample ratio) to the tube.

    • Cap the tube and vortex vigorously for 2 minutes.

  • Phase Separation:

    • Centrifuge the tube at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Phase:

    • Carefully transfer the lower organic layer (chloroform) to a clean tube using a glass pipette.

  • Repeat Extraction (Optional but Recommended):

    • Add another portion of fresh chloroform to the remaining aqueous layer, vortex, and centrifuge again.

    • Combine the organic layers.

  • Dry-down and Reconstitution:

    • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for your analytical method.

Mandatory Visualizations

Signaling Pathway: Histamine Metabolism to 1-Methylhistamine

Histamine_Metabolism cluster_HDC cluster_HNMT Histidine Histidine Histamine Histamine Histidine->Histamine CO₂ One_Methylhistamine 1-Methylhistamine Histamine->One_Methylhistamine SAM S-Adenosyl- L-methionine (SAM) SAH S-Adenosyl- L-homocysteine (SAH) SAM->SAH Methyl group transfer SAM->HNMT_node HDC Histidine Decarboxylase (HDC) HDC->HDC_node HNMT Histamine N-methyltransferase (HNMT) HNMT->HNMT_node HDC_node->Histamine HNMT_node->One_Methylhistamine

Caption: Metabolic pathway of histamine to 1-methylhistamine.

Experimental Workflow: Solid-Phase Extraction (SPE)

SPE_Workflow start Start pretreatment Sample Pre-treatment (Acidify Urine) start->pretreatment conditioning SPE Cartridge Conditioning (Methanol, Water) pretreatment->conditioning loading Sample Loading conditioning->loading washing Washing (0.1 M HCl, Methanol) loading->washing elution Elution (5% NH₄OH in Methanol) washing->elution drydown Dry-down & Reconstitution elution->drydown analysis LC-MS/MS Analysis drydown->analysis

Caption: General workflow for 1-methylhistamine SPE.

References

optimizing derivatization for fluorescent detection of 1-methylhistamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorescent detection of 1-methylhistamine (B192778). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their derivatization and detection workflows.

Frequently Asked Questions (FAQs)

Q1: Which is the most common derivatizing agent for fluorescent detection of 1-methylhistamine?

A1: The most widely used derivatizing agent is o-phthalaldehyde (B127526) (OPA).[1] OPA reacts with the primary amino group of 1-methylhistamine in the presence of a thiol-containing compound (like β-mercaptoethanol or 3-mercaptopropionic acid) or a sulfite (B76179) to yield a highly fluorescent isoindole derivative.[2][3] This method is favored for its rapid reaction kinetics and the high sensitivity of the resulting fluorophore.[4]

Q2: What is the optimal pH for the derivatization reaction with OPA?

A2: The derivatization of 1-methylhistamine and other primary amines with OPA is highly pH-dependent. The optimal reaction pH is consistently reported to be in the alkaline range, typically between 9.0 and 11.0.[5] A common choice is a borate (B1201080) buffer with a pH of around 10.4.[2] It is crucial to optimize the pH for your specific experimental conditions to ensure maximum derivatization efficiency.

Q3: My fluorescent signal is weak or non-existent. What are the possible causes?

A3: Several factors can lead to a weak or absent fluorescent signal:

  • Incorrect pH: The derivatization reaction is highly pH-sensitive. Ensure your reaction buffer is within the optimal alkaline range (pH 9-11).

  • Reagent Degradation: OPA and thiol reagents can degrade over time. Prepare fresh reagent solutions regularly and store them appropriately, often at 4°C in the dark.[2]

  • Insufficient Reagent Concentration: The concentration of the derivatizing agent may be too low for the amount of analyte present. An OPA concentration of 1-5 mM is often sufficient.[2]

  • Suboptimal Reaction Time: While the OPA reaction is generally fast (often complete within 1.5 to 10 minutes), insufficient reaction time can lead to incomplete derivatization.[2] Conversely, excessively long reaction times can sometimes lead to the degradation of the fluorescent product.

  • Sample Matrix Effects: Components in your sample matrix might be quenching the fluorescence or interfering with the derivatization reaction. Proper sample clean-up, such as solid-phase extraction (SPE), may be necessary.[1]

Q4: I'm observing multiple peaks in my chromatogram. What could be the cause?

A4: The presence of unexpected peaks can be attributed to several factors:

  • Reaction Byproducts: The derivatization reaction itself can sometimes produce byproducts, especially if the reaction conditions are not optimal.[6]

  • Interfering Amines: The OPA reagent is not specific to 1-methylhistamine and will react with other primary amines and amino acids present in the sample, leading to multiple fluorescent derivatives.[2][7]

  • Reagent Peaks: Excess derivatizing reagent or its degradation products can sometimes be detected.[8]

  • Sample Contamination: The sample itself may contain other fluorescent compounds or substances that can be derivatized.

To address this, ensure proper sample preparation and clean-up to remove interfering substances. Additionally, optimizing the chromatographic separation is key to resolving the 1-methylhistamine derivative from other peaks.

Q5: How can I improve the stability of the 1-methylhistamine derivative?

A5: The stability of OPA-derived products can be a concern. Here are some strategies to enhance stability:

  • Use of Sulfites: Replacing thiol compounds like β-mercaptoethanol with sodium sulfite in the OPA reagent can lead to more stable derivatives.[2] It has been shown that a higher ratio of sulfite to OPA can increase the stability of the derivatized product.[2]

  • Automated Derivatization: Employing an automated pre-column or post-column derivatization system ensures that the time between derivatization and detection is consistent and minimized, reducing the chances of degradation.[1][7]

  • Temperature Control: Keeping the derivatized samples at a low temperature (e.g., 4°C in an autosampler) can slow down degradation while awaiting injection.[2]

  • Alternative Reagents: If stability remains a significant issue, consider alternative derivatizing agents like naphthalene-2,3-dicarboxaldehyde (NDA), which has been reported to form more stable derivatives compared to OPA.[9]

Troubleshooting Guides

Problem 1: Poor Reproducibility and Inconsistent Peak Areas
Possible Cause Troubleshooting Step
Inconsistent Reaction Time Use an autosampler with an automated derivatization program to ensure precise and repeatable reaction times for all samples and standards.
Temperature Fluctuations Maintain a constant temperature for the derivatization reaction and for the autosampler tray to ensure consistent reaction rates and derivative stability.
Manual Pipetting Errors Calibrate pipettes regularly. When possible, use automated liquid handling for preparing standards and adding reagents to minimize human error.
pH Drift of Buffer Prepare fresh buffer solutions daily. Verify the pH of the buffer before use, as absorption of atmospheric CO₂ can lower the pH of alkaline solutions.
Incomplete Mixing Ensure thorough mixing of the sample with the derivatization reagent. Vortexing for a short, consistent period is recommended.
Problem 2: Peak Tailing or Broadening in HPLC Analysis
Possible Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent. If the problem persists, consider using a guard column to protect the analytical column from contaminants in the sample matrix.
Column Degradation The stationary phase of the HPLC column can degrade over time, especially when using high pH mobile phases. Replace the column if performance does not improve after cleaning.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the peak shape of the analyte. Optimize the mobile phase pH to ensure a sharp, symmetrical peak for the 1-methylhistamine derivative.
Dead Volume in HPLC System Check all fittings and connections for leaks or improper seating, which can introduce dead volume and cause peak broadening. Ensure tubing is cut cleanly and squarely.

Experimental Protocols

Protocol 1: Pre-column Derivatization with OPA-Sulfite for HPLC-FLD

This protocol is adapted from methods described for the analysis of histamine (B1213489) and related compounds.[2][3]

1. Reagent Preparation:

  • Borate Buffer (0.1 M, pH 10.4): Dissolve boric acid in water, and adjust the pH to 10.4 with a concentrated sodium hydroxide (B78521) solution.
  • OPA Stock Solution (25 mM OPA, 125 mM Sodium Sulfite): Dissolve 17 mg of OPA in 0.5 mL of methanol (B129727). Add 0.5 mL of 1.25 M sodium sulfite and 4 mL of 0.1 M borate buffer (pH 10.4). This stock solution should be stored at 4°C and prepared fresh every few days.[2]
  • Working Derivatization Reagent: Dilute the stock solution 1:5 with 0.1 M borate buffer (pH 10.4) to get a final concentration of 5 mM OPA. Prepare this solution fresh before each analysis.[2]

2. Derivatization Procedure:

  • Mix your sample or standard with the working derivatization reagent. A common ratio is 10:1 (e.g., 20 µL of sample and 2 µL of reagent).[2]
  • Vortex the mixture briefly to ensure homogeneity.
  • Allow the reaction to proceed for a set time, typically between 1.5 and 10 minutes at room temperature.[2] This time should be optimized for your specific application.
  • Inject a suitable volume (e.g., 10 µL) of the mixture into the HPLC system.

3. HPLC-FLD Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., 3.0 x 150 mm, 3.5 µm particle size).[2][10]
  • Mobile Phase: An isocratic or gradient elution can be used. A typical mobile phase might consist of a phosphate (B84403) buffer (e.g., 100 mM monosodium phosphate, pH 6.0) and an organic modifier like methanol or acetonitrile.[2]
  • Flow Rate: Typically around 0.35 mL/min.[2]
  • Fluorescence Detection: Excitation and emission wavelengths for OPA derivatives are generally in the range of 340-360 nm for excitation and 450-455 nm for emission.

Data Summary Tables

Table 1: Comparison of Derivatization Agents
Derivatizing AgentReaction ConditionsAdvantagesDisadvantages
o-Phthalaldehyde (OPA) Alkaline pH (9-11), rapid reaction (1-10 min) at room temperature.[5]High sensitivity, rapid reaction, suitable for automation.[4]Derivatives can have limited stability, reacts with all primary amines.[2][4]
Naphthalene-2,3-dicarboxaldehyde (NDA) Alkaline pH, reaction may take longer than OPA (e.g., 15 min).[11]Forms more stable derivatives compared to OPA.[9]May have different optimal excitation/emission wavelengths.
Fluorescamine Alkaline pH, very rapid reaction.Fast reaction time.Derivative stability can be an issue, and the reaction can be complex.[4]
4-(1-pyrene)butyric acid N-hydroxysuccinimide ester (PSE) Requires heating (e.g., 100°C for 90 min).Forms a derivative with intramolecular excimer fluorescence, which can enhance selectivity.[8]Derivatization conditions are harsh and time-consuming.[8]
Table 2: Performance Characteristics of an OPA-Sulfite Method
ParameterTypical Value
Linearity Range 0.05 - 5 µg/mL
Limit of Quantification (LOQ) 0.05 mg/100g in food samples
Recovery >95%
Reproducibility (RSD) 2.29 - 6.04%[2]

Visualizations

Derivatization_Workflow General Workflow for 1-Methylhistamine Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Urine, Plasma) Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction Sample->Extraction Extract Purified Extract Extraction->Extract Reaction Mix Extract with Reagent (Alkaline pH, Room Temp) Extract->Reaction Deriv_Reagent Prepare Fresh OPA/Sulfite Reagent Deriv_Reagent->Reaction Deriv_Sample Derivatized Sample Reaction->Deriv_Sample Injection Inject into HPLC Deriv_Sample->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection Fluorescence Detection (Ex/Em ~340/450 nm) Separation->Detection Data Data Acquisition and Quantification Detection->Data

Caption: High-level workflow for 1-methylhistamine analysis.

Troubleshooting_Logic Troubleshooting Logic for Weak Fluorescent Signal Start Problem: Weak or No Signal Check_pH Is Reaction Buffer pH within 9.0 - 11.0? Start->Check_pH Check_Reagents Are OPA and Sulfite/Thiol Reagents Fresh? Check_pH->Check_Reagents Yes Solution_pH Adjust Buffer pH Check_pH->Solution_pH No Check_Concentration Is Reagent Concentration Sufficient? Check_Reagents->Check_Concentration Yes Solution_Reagents Prepare Fresh Reagents Check_Reagents->Solution_Reagents No Check_Time Is Reaction Time Optimized (1.5-10 min)? Check_Concentration->Check_Time Yes Solution_Concentration Increase Reagent Concentration Check_Concentration->Solution_Concentration No Check_System Is HPLC-FLD System Functioning Correctly? (Lamp, PMT, etc.) Check_Time->Check_System Yes Solution_Time Optimize Reaction Time Check_Time->Solution_Time No Solution_System Perform System Maintenance Check_System->Solution_System No

Caption: Decision tree for troubleshooting weak signal issues.

References

Validation & Comparative

A Comparative Guide to the Quantification of 1-Methylhistamine: ELISA vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in studies involving histamine (B1213489) metabolism, the accurate and precise quantification of its stable metabolite, 1-methylhistamine (B192778) (1-MH), is paramount. This guide provides a detailed comparison of the two primary analytical methods employed for this purpose: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This comparison is based on available validation data for commercial ELISA kits and published performance characteristics of LC-MS/MS assays.

Performance Characteristics: Accuracy and Precision

The validation of any analytical method hinges on its accuracy and precision. Accuracy refers to the closeness of a measured value to a standard or known value, often assessed through recovery studies. Precision, on the other hand, measures the reproducibility of the results, typically expressed as the coefficient of variation (CV) for intra-assay (within a single assay run) and inter-assay (between different assay runs) measurements.

The following table summarizes the performance data for commercially available 1-methylhistamine ELISA kits and typical performance for LC-MS/MS methods.

MethodParameterSample TypeValue
ELISA (Generic, based on available kit data) Accuracy (Mean Recovery) Urine97% - 112%
Intra-Assay Precision (CV) Urine6.7% - 6.9%
Inter-Assay Precision (CV) Urine~13%[1]
LC-MS/MS Accuracy (Recovery) Urine>98%[2]
Intra-Assay Precision (CV) Urine<3%[2]
Inter-Assay Precision (CV) Urine~8.4%[3]

Experimental Methodologies

1-Methylhistamine ELISA Protocol (Competitive Assay)

The majority of commercially available 1-methylhistamine ELISA kits operate on the principle of a competitive immunoassay.[4][5][6] A summarized protocol is as follows:

  • Sample Preparation and Acylation: Urine samples, standards, and controls are first pipetted into a preparation plate. An acylation reagent is then added to quantitatively convert 1-methylhistamine to N-acyl-1-methylhistamine.[4][5] This derivatization step is crucial for the antibody recognition.

  • Competitive Binding: The acylated samples and standards are then transferred to a microtiter plate pre-coated with a fixed amount of 1-methylhistamine.[7] A specific antibody against N-acyl-1-methylhistamine is added. The acylated 1-methylhistamine in the sample and the 1-methylhistamine coated on the plate compete for the limited binding sites of the antibody.

  • Incubation and Washing: The plate is incubated to allow the binding reaction to reach equilibrium. Following incubation, the plate is washed to remove any unbound reagents and sample components.

  • Enzyme Conjugate Addition: An enzyme-conjugated secondary antibody (e.g., anti-rabbit IgG-peroxidase) is added to the wells. This conjugate binds to the primary antibody that is now attached to the 1-methylhistamine on the plate.

  • Substrate Reaction and Measurement: A substrate solution (e.g., TMB) is added, which is converted by the enzyme to produce a colored product. The intensity of the color is inversely proportional to the concentration of 1-methylhistamine in the original sample. The reaction is stopped, and the absorbance is read using a microplate reader at a specific wavelength (e.g., 450 nm).

  • Calculation: The concentration of 1-methylhistamine in the samples is determined by interpolating their absorbance values from a standard curve generated using the known concentrations of the standards.

ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Plate Sample Urine Sample / Standard Acylation Add Acylation Reagent Sample->Acylation Acylated_Sample Acylated 1-MH Acylation->Acylated_Sample Add_Sample Add Acylated Sample & Antibody Acylated_Sample->Add_Sample Coated_Well Well coated with 1-MH Coated_Well->Add_Sample Competition Competitive Binding Add_Sample->Competition Wash1 Wash Competition->Wash1 Add_Enzyme Add Enzyme Conjugate Wash1->Add_Enzyme Wash2 Wash Add_Enzyme->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Color_Dev Color Development Add_Substrate->Color_Dev Read Read Absorbance Color_Dev->Read Calculation Calculation Read->Calculation Calculate Concentration

Caption: Workflow of a competitive ELISA for 1-methylhistamine.

1-Methylhistamine LC-MS/MS Protocol

LC-MS/MS offers a highly specific and sensitive alternative for the quantification of 1-methylhistamine. While specific protocols can vary between laboratories, a general workflow is outlined below.[2][3][8]

  • Sample Preparation: Urine samples are typically diluted, and an internal standard (often a stable isotope-labeled version of 1-methylhistamine) is added. A protein precipitation or solid-phase extraction (SPE) step may be employed to remove interfering substances from the matrix.[8]

  • Chromatographic Separation: The prepared sample is injected into a liquid chromatography (LC) system. The LC column separates 1-methylhistamine from other components in the sample based on its physicochemical properties (e.g., polarity, size). Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for the separation of polar molecules like histamine and its metabolites.[8]

  • Ionization: As the separated components elute from the LC column, they enter the mass spectrometer's ion source (e.g., electrospray ionization - ESI). Here, the molecules are charged to form ions.

  • Mass Spectrometry Detection (MS/MS): The ions are then guided into the mass spectrometer, which consists of two mass analyzers in series (tandem mass spectrometry).

    • First Mass Analyzer (Q1): Selects the precursor ion of 1-methylhistamine based on its specific mass-to-charge ratio (m/z).

    • Collision Cell (Q2): The selected precursor ions are fragmented by collision with an inert gas.

    • Second Mass Analyzer (Q3): Selects specific fragment ions (product ions) that are characteristic of 1-methylhistamine.

  • Quantification: The detector measures the intensity of the specific product ions. The concentration of 1-methylhistamine in the sample is determined by comparing the ratio of the peak area of the analyte to that of the internal standard against a calibration curve.

Method Comparison: ELISA vs. LC-MS/MS

Both ELISA and LC-MS/MS have their distinct advantages and disadvantages for the quantification of 1-methylhistamine.

Method_Comparison cluster_elisa ELISA cluster_lcmsms LC-MS/MS ELISA_adv Advantages: - Cost-effective - High throughput - Simple workflow - No specialized equipment ELISA_disadv Disadvantages: - Potential for cross-reactivity - Indirect detection - Generally lower precision - Matrix effects can be significant LCMSMS_adv Advantages: - High specificity and selectivity - High accuracy and precision - Direct detection and quantification - Can measure multiple analytes simultaneously LCMSMS_disadv Disadvantages: - High initial instrument cost - Complex method development - Lower throughput - Requires specialized expertise Analyte 1-Methylhistamine Quantification Analyte->ELISA_adv Analyte->ELISA_disadv Analyte->LCMSMS_adv Analyte->LCMSMS_disadv

References

Assessing Cross-Reactivity of 1-Methylhistamine Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection of 1-methylhistamine (B192778) (1-MH), a major metabolite of histamine, is crucial for researchers studying allergic reactions, mast cell activation disorders, and other immunological responses. The specificity of the antibodies used in immunoassays is paramount to ensure reliable and reproducible results. This guide provides a comparative assessment of the cross-reactivity of commercially available 1-methylhistamine antibodies, supported by experimental data and detailed protocols to aid in the selection of the most suitable antibody for your research needs.

Understanding Antibody Cross-Reactivity

Antibody cross-reactivity occurs when an antibody raised against a specific antigen, in this case, 1-methylhistamine, also binds to other structurally similar molecules.[1] This can lead to inaccurate quantification and false-positive results. In the context of 1-methylhistamine, potential cross-reactants include its precursor, histamine, and other metabolites such as 3-methylhistamine (B1215226) and imidazole-4-acetic acid. Therefore, a thorough evaluation of an antibody's cross-reactivity profile is a critical step in assay validation.

Comparative Analysis of 1-Methylhistamine Antibody Cross-Reactivity

The following table summarizes the cross-reactivity data of commercially available 1-methylhistamine ELISA kits. The data is presented as the percentage of cross-reactivity, which is the ratio of the concentration of 1-methylhistamine to the concentration of the cross-reacting substance that produces the same signal.

Cross-ReactantIBL International (RE59231)DLD Diagnostika (EA208/96)Hygiena (KIT3065)
1-Methylhistamine 100% 100% 100%
Histamine< 0.7%[2]< 0.7%[3]5%[4]
3-Methylhistamine< 0.07%[2]< 0.07%[3]Not Reported
1-Methyl-4-imidazole-acetic acid< 0.0025%[2]< 0.0025%[3]Not Reported
Imidazole-4-acetic acid< 0.007%[2]< 0.007%[3]Not Reported
L-Histidine< 0.0025%[2]< 0.0025%[3]Not Reported
SerotoninNot ReportedNot Reported0%[4]
N-AcetylhistamineNot ReportedNot Reported0.02%

Experimental Protocols for Assessing Cross-Reactivity

The most common method for evaluating the cross-reactivity of antibodies against small molecules like 1-methylhistamine is the competitive enzyme-linked immunosorbent assay (ELISA) .

Competitive ELISA Protocol

This protocol outlines the key steps for assessing the cross-reactivity of a 1-methylhistamine antibody.

1. Principle: This assay is based on the competition between free 1-methylhistamine (or a potential cross-reactant) in the sample and a fixed amount of labeled 1-methylhistamine for a limited number of antibody binding sites. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of unlabeled antigen in the sample.

2. Materials:

  • Microtiter plate pre-coated with a capture antibody (e.g., anti-rabbit IgG)

  • 1-Methylhistamine antibody (polyclonal or monoclonal)

  • 1-Methylhistamine standard solutions

  • Potential cross-reactant standard solutions (e.g., histamine, 3-methylhistamine)

  • Enzyme-conjugated 1-methylhistamine (e.g., HRP-conjugated)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

3. Procedure:

  • Coating: Coat the microtiter plate wells with the capture antibody and incubate.

  • Blocking: Block the remaining protein-binding sites in the wells to prevent non-specific binding.

  • Competition: Add a mixture of the 1-methylhistamine antibody and either the 1-methylhistamine standard or the potential cross-reactant standard to the wells. Incubate to allow competition for antibody binding.

  • Addition of Labeled Antigen: Add the enzyme-conjugated 1-methylhistamine to each well and incubate.

  • Washing: Wash the wells to remove unbound reagents.

  • Substrate Addition: Add the substrate solution and incubate to allow color development.

  • Stopping Reaction: Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

4. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the known concentrations of the 1-methylhistamine standards.

  • Determine the concentration of each potential cross-reactant that gives a 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of 1-Methylhistamine / IC50 of Cross-Reactant) x 100

Visualizing Key Processes

To better understand the experimental workflow and the metabolic context of 1-methylhistamine, the following diagrams are provided.

Competitive_ELISA_Workflow cluster_reagents Reagents cluster_detection Detection Capture_Ab Capture Antibody Coated Well Binding Binding Capture_Ab->Binding Incubate 1MH_Ab 1-MH Antibody 1MH_Ab->Binding Sample Sample (1-MH or Cross-Reactant) Sample->Binding Labeled_1MH Enzyme-Labeled 1-MH Wash Wash Labeled_1MH->Wash Incubate & Wash Substrate Substrate Signal Colorimetric Signal Substrate->Signal Measure Signal Binding->Labeled_1MH Add Labeled 1-MH Wash->Substrate Add Substrate

Figure 1. Competitive ELISA Workflow for Cross-Reactivity Assessment.

Histamine_Metabolism cluster_potential_cross_reactants Potential Cross-Reactants Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase 1-Methylhistamine 1-Methylhistamine Histamine->1-Methylhistamine Histamine-N-Methyltransferase (HNMT) Imidazoleacetic_Acid Imidazoleacetic_Acid Histamine->Imidazoleacetic_Acid Diamine Oxidase (DAO) 1-Methylimidazoleacetic_Acid 1-Methylimidazoleacetic_Acid 1-Methylhistamine->1-Methylimidazoleacetic_Acid Monoamine Oxidase B (MAO-B) 3-Methylhistamine 3-Methylhistamine

Figure 2. Simplified Histamine Metabolism Pathway.

Conclusion

The selection of a highly specific 1-methylhistamine antibody is critical for obtaining accurate and reliable data in research and drug development. The comparative data presented in this guide highlights the varying degrees of cross-reactivity among different commercial antibodies. Researchers should carefully consider the cross-reactivity profiles in conjunction with their specific experimental needs. It is highly recommended to perform in-house validation of any selected antibody using the detailed competitive ELISA protocol provided to ensure its suitability for the intended application. This rigorous approach will contribute to the generation of high-quality, reproducible data in the study of histamine-mediated processes.

References

Urinary 1-Methylhistamine vs. Histamine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of urinary 1-methylhistamine (B192778) and histamine (B1213489) as biomarkers, supported by experimental data and detailed protocols, to inform research and drug development.

In the landscape of clinical and diagnostic research, the accurate measurement of bioactive molecules is paramount. Histamine, a well-known mediator of allergic and inflammatory responses, has long been a focus of study. However, its short half-life presents challenges for its direct measurement as a reliable biomarker. This has led to a growing interest in its stable metabolite, 1-methylhistamine, as a more robust indicator of histamine release and mast cell activity. This guide provides a comprehensive comparison of urinary 1-methylhistamine and histamine levels in various patient populations, supported by quantitative data and detailed experimental methodologies.

Data Presentation: Quantitative Comparison of Urinary Analytes

The following table summarizes the urinary levels of histamine and 1-methylhistamine across different patient populations and healthy controls, as reported in various studies. These values are typically normalized to creatinine (B1669602) to account for variations in urine dilution.

Patient PopulationAnalyteMean Concentration (μg/g creatinine) ± SDControl Group Concentration (μg/g creatinine) ± SDKey Findings
Histamine Intolerance Histamine18.65 ± 11.0826.25 ± 22.17No significant difference observed.[1]
1-Methylhistamine70.29 ± 29.43112.99 ± 55.48Significantly lower in patients with histamine intolerance.[1]
Interstitial Cystitis HistamineSlightly Increased (p < 0.03 in 24-hour urine)NormalA slight but statistically significant increase was noted.[2]
1-MethylhistamineGreatly Elevated (p < 0.0008 in 24-hour urine)NormalMarkedly elevated levels suggest it could be a useful diagnostic marker.[2]
Gastrointestinal Food Allergy Histamine1.42 (0.9 - 2.7) µ g/mmol creatininem²BSA0.87 (0.4 - 1.3) µ g/mmol creatininem²BSASignificantly higher during an unrestricted diet.[3]
1-Methylhistamine7.1 (5.0 - 11.2) µ g/mmol creatinine*m²BSANot specified in direct comparisonSignificantly elevated in patients with gastrointestinal food allergy.[3]

Note: Direct comparison between studies may be limited due to variations in analytical methods and patient cohorts.

Histamine Metabolism Pathway

Histamine is primarily metabolized through two enzymatic pathways. The resulting metabolites are then excreted in the urine. Understanding this pathway is crucial for interpreting the clinical significance of urinary histamine and 1-methylhistamine levels.

Histamine_Metabolism Histidine L-Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase Methylhistamine 1-Methylhistamine Histamine->Methylhistamine Histamine-N-methyl- transferase (HNMT) Imidazoleacetic_acid Imidazole-4-acetic acid Histamine->Imidazoleacetic_acid Diamine Oxidase (DAO) Urine_excretion1 Urinary Excretion Histamine->Urine_excretion1 Methylimidazoleacetic_acid 1-Methylimidazole- 4-acetic acid Methylhistamine->Methylimidazoleacetic_acid Monoamine Oxidase B (MAO-B) Urine_excretion2 Urinary Excretion Methylhistamine->Urine_excretion2 Urine_excretion3 Urinary Excretion Methylimidazoleacetic_acid->Urine_excretion3 Imidazoleacetic_acid_riboside Imidazoleacetic acid riboside Imidazoleacetic_acid->Imidazoleacetic_acid_riboside Ribosylation Urine_excretion4 Urinary Excretion Imidazoleacetic_acid_riboside->Urine_excretion4

Figure 1: Major pathways of histamine metabolism.

Experimental Protocols

The accurate quantification of urinary histamine and 1-methylhistamine is critical for their use as biomarkers. The following provides a detailed overview of a commonly employed analytical method.

Method: Ultra-High Performance Liquid Chromatography with Fluorometric Detection (UHPLC-FL)

This method is frequently used for the simultaneous determination of histamine and 1-methylhistamine in urine.[1][4][5]

1. Sample Preparation:

  • Acidic Hydrolysis: Urine samples undergo acidic hydrolysis to release conjugated forms of histamine and 1-methylhistamine.[1][4]

  • Solid Phase Extraction (SPE): The hydrolyzed sample is then purified and concentrated using mixed cation exchange cartridges.[1][4] This step is crucial for removing interfering substances and enriching the analytes of interest. The overall procedure can achieve a significant concentration of the analytes, for instance, a 50-fold concentration.[1][4]

2. Chromatographic Separation:

  • UHPLC System: An ultra-high performance liquid chromatography system is used for the separation of histamine and 1-methylhistamine.[1][4]

  • Column: A C18 reversed-phase column is typically employed for the separation.[1][4]

3. Detection:

  • Post-Column Derivatization: After separation on the column, the analytes are derivatized online with a fluorescence reagent, commonly o-Phthalaldehyde (OPA).[1][4] This reaction forms fluorescent derivatives that can be detected with high sensitivity.

  • Fluorometric Detection: A fluorescence detector is used to measure the fluorescence of the derivatized analytes.

4. Quantification:

  • External Standard Method: Quantification is achieved by comparing the peak areas of the analytes in the urine samples to those of analytical standards (histamine dihydrochloride (B599025) and 1-methylhistamine dihydrochloride).[1][4]

Alternative Method: Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS)

This method offers high specificity and sensitivity and is also used for the quantification of urinary N-methylhistamine.

Discussion and Conclusion

The presented data suggests that urinary 1-methylhistamine is often a more reliable and sensitive biomarker for conditions involving mast cell activation than its parent compound, histamine. Due to its longer half-life, 1-methylhistamine levels in urine provide a more integrated picture of histamine release over time, smoothing out the rapid fluctuations seen with direct histamine measurement.[6][7]

  • In histamine intolerance , lower levels of urinary 1-methylhistamine may indicate altered histamine metabolism.[1]

  • In interstitial cystitis , the pronounced elevation of 1-methylhistamine highlights its potential as a valuable diagnostic tool.[2]

  • For gastrointestinal food allergies , both histamine and 1-methylhistamine are elevated, reflecting an allergic response.[3]

  • In the context of mastocytosis and systemic mast-cell activation disorders , urinary N-methylhistamine is a key screening and monitoring tool.[8][9]

While urinary histamine can provide some useful information, its clinical utility is often hampered by its rapid degradation and potential for external contamination. In contrast, the measurement of urinary 1-methylhistamine offers a more stable and clinically relevant assessment of systemic histamine production. For researchers and drug development professionals investigating conditions with a potential mast cell or histamine-mediated pathophysiology, the quantification of urinary 1-methylhistamine should be considered a primary endpoint.

References

A Head-to-Head Comparison: 1-Methylhistamine vs. Serum Tryptase as Biomarkers for Mastocytosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diagnosis and monitoring of mastocytosis, a disorder characterized by the accumulation of mast cells in various tissues, relies heavily on accurate and reliable biomarkers. Among the most utilized are urinary 1-methylhistamine (B192778) (a major metabolite of histamine) and serum tryptase. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers and drug development professionals in selecting the appropriate biomarker for their needs.

Quantitative Comparison of Biomarker Performance

The following table summarizes the key performance characteristics of urinary 1-methylhistamine and serum tryptase in the context of mastocytosis.

FeatureUrinary 1-Methylhistamine (NMH)Serum Tryptase
Sample Type Urine (24-hour or random)Serum or Plasma
Primary Indication Mast cell activation, mastocytosisMast cell activation, mastocytosis, anaphylaxis
Correlation with Mast Cell Burden Correlates with the magnitude of mast-cell proliferation and activation.[1][2] Significant difference in levels between patients with and without mast cell accumulation in bone marrow.[3]Strongly correlates with the burden of neoplastic mast cells in the bone marrow (r = 0.8).[4][5] Can help distinguish between different categories of systemic mastocytosis.[4][5]
Diagnostic Utility Increased concentrations are consistent with urticaria pigmentosa and systemic mastocytosis.[1][2] A level of ~300 µmol/mol creatinine (B1669602) may indicate the need for a bone marrow biopsy.[3]A baseline level > 20 ng/mL is a minor criterion for the diagnosis of systemic mastocytosis.[6][7] Elevated levels strongly suggest mastocytosis, though not the sole diagnostic criterion.[6]
Discriminatory Power Significant difference in levels between patients with and without an increased number of mast cell aggregates (p=0.0140).[8][9]Stronger discrimination between patients with and without an increased number of mast cell aggregates compared to NMH (p=0.0012).[8][9]
Assay Reproducibility Higher between-run coefficient of variation (13%).[8][9]Lower between-run coefficient of variation (6.7%).[8][9]
Limitations Can be influenced by diet (histamine-rich foods) and certain medications (MAOIs, aminoguanidine).[2][10][11] Significant overlap in values between localized and systemic disease.[1][2]Can be elevated in other conditions like myeloid neoplasms and chronic kidney disease.[6][7] 5-7% of patients with indolent systemic mastocytosis may have normal tryptase levels.[6]

Signaling Pathway and Diagnostic Workflow

The following diagrams illustrate the biochemical pathway of histamine (B1213489) metabolism and a typical diagnostic workflow for mastocytosis, incorporating both biomarkers.

Histamine_Metabolism Histamine Metabolism Pathway MastCell Mast Cell Histamine Histamine MastCell->Histamine Degranulation Methylhistamine 1-Methylhistamine Histamine->Methylhistamine Metabolism via HNMT Histamine-N-methyltransferase (HNMT) Methylimidazoleacetic_acid 1-Methylimidazoleacetic Acid Methylhistamine->Methylimidazoleacetic_acid Metabolism via Urine Excreted in Urine Methylhistamine->Urine MAO Monoamine Oxidase (MAO) Methylimidazoleacetic_acid->Urine

Caption: Biochemical pathway of histamine metabolism to 1-methylhistamine.

Mastocytosis_Diagnostic_Workflow Mastocytosis Diagnostic Workflow cluster_initial Initial Suspicion cluster_biomarkers Biomarker Assessment cluster_evaluation Further Evaluation cluster_diagnosis Diagnosis Clinical Symptoms Clinical Symptoms (e.g., skin lesions, flushing, GI issues) Serum_Tryptase Measure Serum Tryptase Clinical Symptoms->Serum_Tryptase Urine_NMH Measure Urinary 1-Methylhistamine Clinical Symptoms->Urine_NMH Bone_Marrow_Biopsy Bone Marrow Biopsy Serum_Tryptase->Bone_Marrow_Biopsy If > 20 ng/mL Urine_NMH->Bone_Marrow_Biopsy If elevated (~300 µmol/mol creatinine) KIT_Mutation KIT D816V Mutation Analysis Bone_Marrow_Biopsy->KIT_Mutation Mastocytosis_Diagnosis Systemic Mastocytosis Diagnosis KIT_Mutation->Mastocytosis_Diagnosis If positive and other criteria met

Caption: A simplified diagnostic workflow for systemic mastocytosis.

Experimental Protocols

Measurement of Urinary 1-Methylhistamine

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Radioimmunoassay (RIA) are common methods. The following is a general overview of an LC-MS/MS protocol.

  • Sample Collection: A 24-hour urine collection is often preferred to account for diurnal variations, though random urine samples can also be used.[2][10][12] It is crucial that the patient avoids monoamine oxidase inhibitors (MAOIs) and aminoguanidine (B1677879) before and during collection as these can elevate N-methylhistamine levels.[1][11]

  • Sample Preparation:

    • Urine samples may be preserved with acid (e.g., hydrochloric acid).[13][14]

    • An aliquot of the urine is taken for analysis.

    • For LC-MS/MS, a derivatization step may be employed to improve chromatographic separation and detection.

  • Analysis:

    • The prepared sample is injected into an LC-MS/MS system.

    • Separation is achieved on a suitable chromatography column.

    • Detection and quantification are performed using mass spectrometry, often in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

  • Data Interpretation:

    • The concentration of 1-methylhistamine is typically normalized to creatinine concentration to account for variations in urine dilution.

    • Results are compared to established reference ranges.

Measurement of Serum Tryptase

Method: Fluoroenzyme immunoassay (FEIA) or Enzyme-Linked Immunosorbent Assay (ELISA) are the standard methods. The following outlines a general ELISA protocol.

  • Sample Collection:

    • Whole blood is collected in a serum separator tube.

    • The blood is allowed to clot, and then centrifuged to separate the serum.

    • Plasma can also be used, collected with citrate, EDTA, or heparin as an anticoagulant.[15]

  • ELISA Procedure (Sandwich ELISA):

    • A microplate pre-coated with a capture antibody specific for tryptase is used.[16]

    • Standards, controls, and patient serum samples are added to the wells and incubated.

    • After washing away unbound substances, a biotin-conjugated detection antibody specific for tryptase is added and incubated.

    • Following another wash, a streptavidin-enzyme conjugate (e.g., horseradish peroxidase - HRP) is added.

    • A substrate solution is then added, which reacts with the enzyme to produce a color change.

    • The reaction is stopped, and the absorbance is measured using a microplate reader.

  • Data Interpretation:

    • A standard curve is generated from the absorbance readings of the standards.

    • The tryptase concentration in the patient samples is determined by interpolating their absorbance values on the standard curve.

    • Results are compared to the normal reference range (typically up to 11.4 ng/mL or 15 ng/mL).[6][7]

Concluding Remarks

Both urinary 1-methylhistamine and serum tryptase are valuable biomarkers in the evaluation of mastocytosis. Serum tryptase demonstrates a stronger correlation with mast cell burden and better discriminatory power for identifying patients with an increased number of mast cell aggregates, making it a cornerstone in the diagnostic workup.[4][5][8][9] Its lower assay variability also contributes to its reliability.[8][9] However, urinary 1-methylhistamine serves as a useful, non-invasive screening tool and can be particularly informative in monitoring mast cell activation.[1][2] The choice of biomarker, or the use of both, will depend on the specific clinical or research question being addressed. For a definitive diagnosis of systemic mastocytosis, biomarker results should always be interpreted in the context of clinical findings and, ultimately, confirmed with a bone marrow biopsy.

References

The Histaminergic System and Alzheimer's Disease: An Unexplored Correlation with Core CSF Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current literature reveals a significant research gap in the direct correlation between cerebrospinal fluid (CSF) 1-methylhistamine (B192778) and the cornerstone biomarkers of Alzheimer's disease (AD), amyloid-beta (Aβ), and tau proteins. While the involvement of the histaminergic system in the pathophysiology of AD is an active area of investigation, direct quantitative comparisons with established CSF markers are conspicuously absent.

This guide synthesizes the existing, albeit indirect, evidence to provide researchers, scientists, and drug development professionals with a comparative overview of the histaminergic system's role in AD and the established utility of Aβ and tau proteins as diagnostic and prognostic indicators. We will delve into the known alterations of a key histamine (B1213489) metabolite in AD, detail the standard methodologies for biomarker quantification, and present signaling pathways to illuminate the potential, yet unproven, interplay between these systems.

The Histaminergic System in Alzheimer's Disease: An Indirect Link

The histaminergic system, primarily known for its role in allergic responses, is also a crucial modulator of neurotransmission, cognition, and neuroinflammation in the brain.[1] Neuropathological studies have indicated a significant loss of histaminergic neurons in the tuberomamillary nucleus of AD patients, suggesting a potential contribution to the cognitive decline observed in the disease.[2][3]

While direct data on CSF 1-methylhistamine is lacking, research has focused on another major histamine metabolite, tele-methylhistamine (t-MeHA). One study found that CSF levels of t-MeHA were only slightly decreased in AD patients compared to controls.[2][3] This modest decrease, despite substantial histaminergic neuron loss, may suggest compensatory mechanisms or contributions from other cellular sources like mast cells and microglia, which are also implicated in neuroinflammation in AD.[2][3]

The therapeutic potential of targeting the histamine H3 receptor, a presynaptic autoreceptor that inhibits histamine release, has been explored in AD.[4][5][6] Antagonists of the H3 receptor have been investigated for their potential to enhance cognitive function by increasing the release of histamine and other neurotransmitters like acetylcholine.[4][5] However, meta-analyses of clinical trials with H3 receptor antagonists have not shown significant efficacy in improving cognitive dysfunction in AD.[7][8]

Established CSF Biomarkers: Amyloid-Beta and Tau Proteins

In stark contrast to the nascent research on histaminergic markers, CSF levels of Aβ42, total tau (t-tau), and phosphorylated tau (p-tau) are well-established and validated biomarkers for AD.[9][10][11][12] These biomarkers reflect the core pathological hallmarks of the disease: the extracellular deposition of Aβ plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau.[9][11]

A characteristic AD signature in the CSF includes decreased levels of Aβ42 (due to its sequestration in brain plaques) and increased levels of t-tau and p-tau (reflecting neuronal injury and tangle pathology).[11][13][14] The ratio of p-tau to Aβ42 has demonstrated high diagnostic accuracy in distinguishing AD from other dementias and shows a strong correlation with amyloid PET imaging.[9][13]

Data Presentation: A Comparative Overview

Due to the absence of direct correlational studies, the following tables summarize the key characteristics of the histaminergic system metabolite, t-MeHA, and the established AD biomarkers, Aβ and tau, in the context of Alzheimer's disease based on the available literature.

Table 1: Cerebrospinal Fluid (CSF) Biomarker Alterations in Alzheimer's Disease

BiomarkerChange in AD CSFPathological CorrelationDiagnostic Utility
tele-Methylhistamine (t-MeHA)Slightly Decreased[2][3]Degeneration of histaminergic neurons[2][3]Not established
Amyloid-Beta 42 (Aβ42)Decreased[10][13]Cerebral amyloid plaque deposition[9][13]Core diagnostic biomarker
Total Tau (t-tau)Increased[10][13]Neuronal injury and neurodegeneration[9]Core diagnostic biomarker
Phosphorylated Tau (p-tau)Increased[10][13]Neurofibrillary tangle formation[9]Core diagnostic and differential biomarker

Experimental Protocols

Detailed methodologies for the quantification of these biomarkers are crucial for reproducible research. Below are summaries of typical experimental protocols.

Measurement of CSF tele-Methylhistamine (t-MeHA)

While the specific study on CSF t-MeHA did not provide an exhaustive protocol, it is likely based on methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS), which are standard for quantifying small molecules in biological fluids.[15]

Quantification of CSF Amyloid-Beta and Tau Proteins

The standard method for quantifying CSF Aβ42, t-tau, and p-tau is the enzyme-linked immunosorbent assay (ELISA).[16] More recently, mass spectrometry-based methods, such as selected reaction monitoring (SRM), have been developed to allow for the parallel quantification of both Aβ and tau peptides with high selectivity and reproducibility.[17] Automated immunoassay platforms are also increasingly used in clinical settings to minimize variability.[18]

Key Steps in a Mass Spectrometry-Based Protocol for Aβ and Tau Quantification: [17]

  • CSF Collection: Collection via lumbar puncture following standardized procedures.

  • Sample Preparation: May involve denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin) to generate specific peptides for analysis.

  • LC-MS/MS Analysis: Separation of peptides by liquid chromatography followed by detection and quantification using a mass spectrometer.

  • Data Analysis: Quantification is typically achieved by comparing the signal of endogenous peptides to that of stable isotope-labeled internal standards.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the histamine signaling pathway and the pathological cascade of amyloid and tau in Alzheimer's disease.

Histamine_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase VMAT2 VMAT2 Histamine->VMAT2 Synaptic Cleft VMAT2->Synaptic Cleft Release H3R_pre H3 Receptor (Autoreceptor) H1R H1 Receptor Cognition Cognitive Function H1R->Cognition H2R H2 Receptor H2R->Cognition H4R H4 Receptor Synaptic Cleft->H3R_pre Negative Feedback Synaptic Cleft->H1R Synaptic Cleft->H2R Synaptic Cleft->H4R

Caption: Histamine signaling at the synapse.

Alzheimer_Pathology_Workflow APP Amyloid Precursor Protein (APP) Abeta Amyloid-beta (Aβ) Peptides APP->Abeta β- and γ-secretase cleavage Plaques Amyloid Plaques (Extracellular) Abeta->Plaques Aggregation Neuroinflammation Neuroinflammation Plaques->Neuroinflammation Neuronal_Death Neuronal Death & Cognitive Decline Plaques->Neuronal_Death Neuroinflammation->Neuronal_Death Tau Tau Protein pTau Hyperphosphorylated Tau (p-tau) Tau->pTau Kinase activity NFTs Neurofibrillary Tangles (Intracellular) pTau->NFTs Aggregation NFTs->Neuronal_Death

References

Precision in 1-Methylhistamine Quantification: A Comparative Guide to ELISA and LC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1-methylhistamine (B192778), a key metabolite of histamine (B1213489), is crucial for studying allergic reactions, mast cell disorders, and the effects of novel therapeutics. The choice of analytical method significantly impacts the reliability of these measurements. This guide provides an objective comparison of the intra- and inter-assay precision of two common analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

Data Presentation: Intra- and Inter-Assay Precision

The precision of an assay, a measure of the reproducibility of results, is typically expressed as the coefficient of variation (CV%), where a lower percentage indicates higher precision. The following table summarizes the intra- and inter-assay precision for 1-methylhistamine quantification using commercially available ELISA kits and published LC-MS/MS methods.

MethodMatrixAnalyteIntra-Assay Precision (CV%)Inter-Assay Precision (CV%)
ELISA
DLD Diagnostika GmbH[1]Urine1-Methylhistamine6.7 - 6.9Not Specified
Eagle Biosciences[2]Urine1-Methylhistamine6.1Not Specified
IBL International[3]Urine1-Methylhistamine6.7 - 6.9Not Specified
LC-MS/MS
Croyal et al. (2011)Cerebrospinal Fluidtele-methylhistamine< 11.0< 11.0
de Jong et al. (2025)[4]UrineN-methylhistamine (NMH)< 3.0< 3.0
Gisleskog et al. (2014)[5]Urine1-methyl-4-imidazoleacetic acid (tele-MIAA)4.38.4

Experimental Protocols

1-Methylhistamine ELISA (Based on commercial kit protocols)[1][2][3]

This method relies on the principle of competitive binding.

  • Sample Preparation and Acylation: Urine samples, controls, and standards are pipetted into a preparation plate. An equalizing reagent is added, and the plate is incubated to allow for the acylation of 1-methylhistamine.

  • Competitive ELISA: Aliquots of the prepared samples, standards, and controls are transferred to a microtiter plate pre-coated with 1-methylhistamine. A specific antiserum is then added to all wells. During incubation, the acylated 1-methylhistamine in the sample and the 1-methylhistamine bound to the plate compete for the binding sites of the antiserum.

  • Washing: The plate is washed to remove any unbound antiserum and sample components.

  • Enzyme Conjugate Addition: An enzyme-conjugated secondary antibody (e.g., anti-rabbit/peroxidase) is added to each well, which binds to the primary antiserum captured on the plate.

  • Second Washing: The plate is washed again to remove any unbound enzyme conjugate.

  • Substrate Reaction: A substrate solution (e.g., TMB) is added to the wells. The enzyme bound to the plate catalyzes a colorimetric reaction.

  • Stopping the Reaction and Measurement: A stop solution is added to halt the reaction, and the optical density is measured at a specific wavelength (e.g., 450 nm). The concentration of 1-methylhistamine in the samples is inversely proportional to the measured optical density.

1-Methylhistamine LC-MS/MS (General Protocol)[4][5]

This technique offers high specificity and sensitivity for the quantification of small molecules.

  • Sample Preparation:

    • Spiking with Internal Standard: A known amount of an isotopically labeled internal standard (e.g., d3-tele-methylhistamine) is added to the biological sample (urine, plasma, etc.). This standard helps to correct for variations in sample processing and instrument response.

    • Derivatization (Optional but common): To improve chromatographic retention and ionization efficiency, 1-methylhistamine and other primary amines in the sample may be derivatized. For instance, this can be achieved by reaction with 4-bromobenzenesulfonyl chloride.

    • Extraction/Clean-up: The sample is subjected to a clean-up procedure, such as solid-phase extraction (SPE) or protein precipitation, to remove interfering substances.

  • Liquid Chromatography (LC) Separation: The prepared sample is injected into an LC system. The components of the sample are separated as they pass through a chromatographic column (e.g., a C18 or HILIC column) based on their physicochemical properties. A mobile phase gradient is used to elute the analytes of interest.

  • Mass Spectrometry (MS/MS) Detection:

    • Ionization: As the analytes elute from the LC column, they are ionized, typically using electrospray ionization (ESI).

    • Mass Analysis: The ionized molecules are then introduced into the mass spectrometer. In the first stage (MS1), the precursor ion corresponding to the mass-to-charge ratio (m/z) of 1-methylhistamine is selected.

    • Fragmentation: The selected precursor ion is fragmented in a collision cell.

    • Second Mass Analysis (MS2): The resulting product ions are analyzed in the second stage of the mass spectrometer. The specific precursor-to-product ion transition is highly selective for the target analyte.

  • Quantification: The abundance of the specific product ion for 1-methylhistamine is measured and compared to the signal from the internal standard to accurately determine its concentration in the original sample.

Mandatory Visualization

G General Workflow for 1-Methylhistamine Quantification cluster_ELISA ELISA cluster_LCMS LC-MS/MS elisa_start Sample/Standard Preparation elisa_acyl Acylation elisa_start->elisa_acyl elisa_compete Competitive Binding (Coated Plate) elisa_acyl->elisa_compete elisa_wash1 Washing elisa_compete->elisa_wash1 elisa_conjugate Enzyme Conjugate Addition elisa_wash1->elisa_conjugate elisa_wash2 Washing elisa_conjugate->elisa_wash2 elisa_substrate Substrate Reaction elisa_wash2->elisa_substrate elisa_read Read Optical Density elisa_substrate->elisa_read lcms_start Sample Preparation (Internal Standard) lcms_deriv Derivatization (Optional) lcms_start->lcms_deriv lcms_cleanup Extraction/Clean-up lcms_deriv->lcms_cleanup lcms_lc LC Separation lcms_cleanup->lcms_lc lcms_ms MS/MS Detection (Ionization, Fragmentation) lcms_lc->lcms_ms lcms_quant Quantification lcms_ms->lcms_quant

Caption: Comparative workflow for ELISA and LC-MS/MS.

Comparison and Conclusion

Both ELISA and LC-MS/MS are powerful techniques for the quantification of 1-methylhistamine, each with its own set of advantages and limitations.

ELISA offers a relatively simple, high-throughput, and cost-effective method suitable for screening large numbers of samples. The intra-assay precision for commercially available kits is generally good, with CVs typically below 10%. However, inter-assay precision data is not always readily available, and the specificity of ELISA can be a concern due to potential cross-reactivity of the antibodies with structurally similar molecules.

LC-MS/MS provides superior specificity and sensitivity. The validation data from published methods, even for related metabolites, demonstrate excellent precision, with intra- and inter-assay CVs often below 10% and in some cases, even below 5%.[4][5] The requirement for more complex sample preparation and sophisticated instrumentation makes it a lower throughput and more expensive technique compared to ELISA.

References

Altered Histamine Metabolism in the Central Nervous System: A Comparative Analysis of 1-Methylhistamine Levels in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of 1-methylhistamine (B192778) concentrations across various neurological conditions reveals distinct patterns of histaminergic system dysregulation. This guide synthesizes experimental data on 1-methylhistamine levels in Alzheimer's disease, Parkinson's disease, schizophrenia, and multiple sclerosis, providing researchers, scientists, and drug development professionals with a comparative framework for understanding the role of histamine (B1213489) metabolism in the pathophysiology of these disorders.

The histaminergic system in the brain plays a crucial role in modulating various physiological processes, including wakefulness, cognition, and neuroinflammation. Histamine is metabolized in the brain primarily through methylation by the enzyme histamine N-methyltransferase (HNMT) to form 1-methylhistamine (also known as tele-methylhistamine). Alterations in the levels of this metabolite can reflect changes in the activity of the histaminergic system and may be implicated in the pathology of several neurological and psychiatric disorders. This guide provides a comparative analysis of 1-methylhistamine levels in cerebrospinal fluid (CSF) and brain tissue across different neurological disorders, supported by experimental data and detailed methodologies.

Comparative Analysis of 1-Methylhistamine Levels

Quantitative analysis of 1-methylhistamine in cerebrospinal fluid (CSF) and post-mortem brain tissue reveals significant differences across various neurological disorders when compared to healthy controls.

Neurological DisorderSample Type1-Methylhistamine Concentration (Patient)1-Methylhistamine Concentration (Control)Percentage Changep-valueReference
Alzheimer's Disease CSF2.14 ± 0.10 pmol/ml2.76 ± 0.13 pmol/ml-22%< 0.01[1]
Schizophrenia CSF2.6-fold higher than controlsNot specified+160%= 0.006[2]
Parkinson's Disease Brain TissueUnchangedUnchangedNo significant changeNot specified[3]
Multiple Sclerosis CSFNot elevatedNot elevatedNo significant changeNot specified[4]

Note: Data is presented as mean ± standard error of the mean (SEM) where available. The study on schizophrenia reported a fold-change and p-value without specifying the mean concentrations.

Insights into Histaminergic Dysregulation

The data indicate a nuanced picture of histaminergic system involvement in these disorders. In Alzheimer's disease , the modest decrease in CSF 1-methylhistamine may be a consequence of the neurodegeneration of histaminergic neurons.[1]

Conversely, schizophrenia is associated with a significant elevation of this metabolite in the CSF, suggesting a state of hyper-histaminergic activity.[2] This finding points towards the potential of targeting the histaminergic system for therapeutic intervention in schizophrenia.

In Parkinson's disease , while histamine levels are reportedly increased in certain brain regions, the concentration of its metabolite, 1-methylhistamine, remains unchanged in brain tissue.[3] This suggests a potential alteration in histamine metabolism or clearance in Parkinson's disease that warrants further investigation, although specific CSF data for 1-methylhistamine is currently lacking.

The role of the histaminergic system in Multiple Sclerosis (MS) appears complex and is a subject of ongoing research. While some studies report increased histamine levels in the CSF of MS patients, others have found that 1-methylhistamine levels are not elevated.[4][5] One study observed lower activity of the histamine-metabolizing enzyme, HNMT, in the CSF of MS patients, which could theoretically lead to reduced 1-methylhistamine production.[6]

Histamine Metabolism and Signaling in the Central Nervous System

The metabolism of histamine to 1-methylhistamine is a critical pathway for regulating histaminergic neurotransmission in the brain.

Histamine_Metabolism Histamine Metabolism in the Brain Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase (HDC) 1-Methylhistamine 1-Methylhistamine (tele-methylhistamine) Histamine->1-Methylhistamine Histamine N-Methyltransferase (HNMT) + S-adenosyl-L-methionine (SAM) 1-Methylimidazole-\n4-acetic acid 1-Methylimidazole- 4-acetic acid 1-Methylhistamine->1-Methylimidazole-\n4-acetic acid Monoamine Oxidase B (MAO-B)

Fig. 1: Simplified pathway of histamine metabolism in the brain.

Histamine exerts its effects by binding to four different G protein-coupled receptors (H1R, H2R, H3R, and H4R). In the brain, H1R, H2R, and H3R are predominantly expressed and mediate various downstream signaling cascades.

Histamine_Signaling Histamine Receptor Signaling in Neurons cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Histamine_release Histamine H3R H3 Receptor (Gi/o-coupled) Histamine_release->H3R Histamine_synapse Histamine AC_inhibit Adenylyl Cyclase (Inhibition) H3R->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease NT_release_inhibit Inhibition of Neurotransmitter Release cAMP_decrease->NT_release_inhibit H1R H1 Receptor (Gq-coupled) PLC Phospholipase C H1R->PLC H2R H2 Receptor (Gs-coupled) AC_stimulate Adenylyl Cyclase (Stimulation) H2R->AC_stimulate IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase Neuronal_excitation1 Neuronal Excitation Ca_increase->Neuronal_excitation1 cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA Protein Kinase A cAMP_increase->PKA Neuronal_excitation2 Neuronal Excitation PKA->Neuronal_excitation2 Histamine_synapse->H1R binds Histamine_synapse->H2R binds

Fig. 2: Overview of major histamine receptor signaling pathways in neurons.

Experimental Protocols

The quantification of 1-methylhistamine in biological samples is typically performed using sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow for 1-Methylhistamine Quantification

Experimental_Workflow General Workflow for 1-Methylhistamine Analysis Sample_Collection CSF or Brain Tissue Collection Sample_Preparation Sample Preparation (e.g., protein precipitation, derivatization) Sample_Collection->Sample_Preparation LC_Separation Liquid Chromatography (LC) Separation Sample_Preparation->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Fig. 3: A generalized experimental workflow for the quantification of 1-methylhistamine.

Methodology for 1-Methylhistamine Measurement in CSF by LC-MS/MS

A common method for the simultaneous analysis of histamine and 1-methylhistamine in human CSF involves ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

  • Sample Preparation: CSF samples are typically subjected to a protein precipitation step using a solvent like acetonitrile (B52724). To enhance chromatographic retention and sensitivity, a derivatization of the primary amine group of 1-methylhistamine is often performed.

  • Chromatographic Separation: The separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid).

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. The analysis is carried out in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for 1-methylhistamine and an internal standard are monitored for quantification.

This guide highlights the differential involvement of the histaminergic system in various neurological disorders. The distinct alterations in 1-methylhistamine levels suggest that this metabolite could serve as a valuable biomarker and that modulation of the histamine system may offer novel therapeutic avenues. Further research is warranted to elucidate the precise mechanisms underlying these changes and to explore their clinical utility.

References

A Comparative Guide to the Validation of Analytical Methods for 1-Methylhistamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1-methylhistamine (B192778), a major metabolite of histamine (B1213489), is crucial for studying various physiological and pathological processes. This guide provides an objective comparison of the performance of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with alternative analytical techniques for 1-methylhistamine analysis, supported by experimental data.

Performance Comparison of Analytical Methods

The choice of an analytical method for 1-methylhistamine quantification depends on the specific requirements of the study, including sensitivity, specificity, sample matrix, and throughput. Below is a summary of the performance characteristics of a validated LC-MS/MS method compared to other common techniques.

ParameterLC-MS/MSELISAHPLC with Fluorescence Detection (HPLC-FLD)
Linearity Good linearity is consistently reported for LC-MS/MS methods, with correlation coefficients (r²) often exceeding 0.99.[1]The linear range for ELISA kits is typically established by the manufacturer. For one commercially available kit, the standard range is 10 - 1000 ng/mL.[2]A linear calibration range of 0.05-5 µg/ml has been reported for histamine and 1-methylhistamine.[3]
Limit of Quantification (LOQ) High sensitivity with LOQs reported as low as 84.5 pg/mL in rat brain microdialysates.[1] Another study reported an LOQ of 0.53 nmol/L for N-methylhistamine in urine.The sensitivity of ELISA kits varies. One kit reports a sensitivity of 2.5 ng/mL in urine and 0.13 ng/mL in plasma and cell culture.[2]A limit of quantification of 0.05 mg/100 g has been reported for food samples.[3]
Precision High precision, with intra- and inter-day variations typically below 15%. One method for a related metabolite showed inter- and intra-run precision of 8.4% and 4.3%, respectively.[4]Intra-assay and inter-assay precision are determined by the manufacturer and are typically within acceptable ranges for immunoassays.Good reproducibility is reported.[3]
Accuracy High accuracy, with recovery values typically between 85% and 115%. One method for a related metabolite reported accuracy between -16.2% and 8.0%.[4]Accuracy is determined by spike and recovery experiments and should be within an acceptable range. One validated LC-MS/MS method showed recoveries >98%.A mean recovery greater than 95% has been reported.[3]
Specificity High specificity due to the use of precursor-to-product ion transitions, which minimizes interference from the sample matrix.Specificity depends on the antibody used and may be subject to cross-reactivity with other molecules.Specificity can be influenced by co-eluting fluorescent compounds. Derivatization is often required.
Sample Throughput Moderate to high throughput, which can be enhanced with the use of ultra-high performance liquid chromatography (UHPLC) systems.High throughput, suitable for screening a large number of samples.Lower throughput compared to ELISA due to chromatographic separation times.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the typical experimental workflow for LC-MS/MS analysis of 1-methylhistamine and the metabolic pathway of histamine.

cluster_workflow LC-MS/MS Experimental Workflow for 1-Methylhistamine Analysis Sample_Collection Sample Collection (e.g., Urine, Plasma) Sample_Preparation Sample Preparation (e.g., SPE, LLE) Sample_Collection->Sample_Preparation LC_Separation LC Separation (Reversed-Phase or HILIC) Sample_Preparation->LC_Separation Ionization Ionization (e.g., ESI) LC_Separation->Ionization Mass_Analysis Mass Analysis (Tandem MS) Ionization->Mass_Analysis Data_Analysis Data Analysis (Quantification) Mass_Analysis->Data_Analysis

A typical LC-MS/MS experimental workflow for 1-methylhistamine analysis.

cluster_pathway Histamine Metabolism Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase Methylhistamine 1-Methylhistamine Histamine->Methylhistamine Histamine-N-methyltransferase (HNMT) Imidazoleacetic_Acid Imidazoleacetic acid Histamine->Imidazoleacetic_Acid Diamine Oxidase (DAO) Methylimidazoleacetic_Acid 1-Methyl-4-imidazoleacetic acid Methylhistamine->Methylimidazoleacetic_Acid Monoamine Oxidase B (MAO-B)

The metabolic pathway of histamine to 1-methylhistamine.

Detailed Experimental Protocols

Below are generalized protocols for the analysis of 1-methylhistamine using LC-MS/MS, providing a framework for laboratory implementation.

LC-MS/MS Method for 1-Methylhistamine in Urine

This protocol outlines a common approach for the sensitive and specific quantification of 1-methylhistamine in urine samples.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Acid Hydrolysis: To 1 mL of urine, add a suitable internal standard (e.g., deuterated 1-methylhistamine) and an acid (e.g., HCl) to hydrolyze conjugated forms of 1-methylhistamine. Heat the sample.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by water.

  • Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak acidic solution to remove interferences.

  • Elution: Elute 1-methylhistamine with a basic methanolic solution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute 1-methylhistamine.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

    • Precursor Ion (Q1): The m/z of the protonated 1-methylhistamine molecule.

    • Product Ion (Q3): A specific fragment ion generated from the precursor ion.

  • Data Analysis: The concentration of 1-methylhistamine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Alternative Method: HPLC with Fluorescence Detection (HPLC-FLD)

This method often requires derivatization to make the non-fluorescent 1-methylhistamine molecule detectable by a fluorescence detector.

1. Sample Preparation

  • Sample preparation is similar to the LC-MS/MS method, often involving SPE for cleanup and concentration.[5]

2. Derivatization

  • Reagent: o-Phthalaldehyde (OPA) is a common derivatization reagent that reacts with primary amines in the presence of a thiol to form a fluorescent product.

  • Procedure: The sample extract is mixed with the OPA reagent and allowed to react for a specific time before injection into the HPLC system. This can be done pre-column or post-column.

3. High-Performance Liquid Chromatography

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).

  • Detection: A fluorescence detector is used, with excitation and emission wavelengths optimized for the OPA-derivatized 1-methylhistamine.

This comparative guide provides a foundation for selecting and implementing a suitable analytical method for 1-methylhistamine quantification. The choice of method should be carefully considered based on the specific research or clinical question, available instrumentation, and required analytical performance. The LC-MS/MS method generally offers the highest sensitivity and specificity, making it the gold standard for many applications.

References

A Comparative Guide to 1-Methylhistamine Assays: Specificity and Limit of Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common analytical methods for the quantification of 1-methylhistamine (B192778), a key biomarker for histamine (B1213489) release and mast cell activity. We objectively evaluate the specificity and limit of detection of Enzyme-Linked Immunosorbent Assays (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE), supported by experimental data and detailed methodologies.

Performance Comparison

The selection of an appropriate assay for 1-methylhistamine quantification is critical and depends on the specific requirements of the study, including sample matrix, required sensitivity, and throughput. The following table summarizes the key performance characteristics of the most prevalent assay platforms.

| Assay Method                     | Analyte(s)                             | Sample Type(s)                     | Limit of Detection (LOD) / Limit of Quantification (LOQ)                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                    &- | --- | --- | --- | | ELISA (Eagle Biosciences) [1] | 1-Methylhistamine | Urine, Plasma, Cell Culture | Urine: 2.5 ng/mL, Plasma/Cell Culture: 0.13 ng/mL | | ELISA (IBL International) [2] | 1-Methylhistamine | Urine | 2.5 ng/mL | | LC-MS/MS [3] | 1-Methylhistidine (1-MH), 3-Methylhistidine (3-MH) | Urine | 5 nmol/mL (LOQ) | | Capillary Electrophoresis [4] | Histamine, 1-Methylhistamine (1-MH), Nα-methylhistamine (N-MH) | Urine | 1-MH: 100 pg (absolute detection limit) |

Specificity Data (Cross-Reactivity) for ELISA Kits

CompoundEagle Biosciences Kit Cross-Reactivity (%)[1]IBL International Kit Cross-Reactivity (%)[2]
1-Methylhistamine 100 100
Histamine0.39< 0.7
3-Methylhistamine0.014< 0.07
Imidazole-4-acetic acid< 0.006< 0.007
L-Histidine< 0.005< 0.0025
Tryptamine< 0.005Not Reported
Tyramine< 0.005Not Reported
1-Methyl-4-imidazole acetic acidNot Reported< 0.0025

Histamine Metabolism Pathway

Histamine is synthesized from the amino acid histidine and is primarily metabolized through two enzymatic pathways. The pathway of interest for 1-methylhistamine production involves the enzyme Histamine-N-methyltransferase (HNMT).

G Histamine Metabolism Pathway Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase (HDC) 1-Methylhistamine 1-Methylhistamine Histamine->1-Methylhistamine Histamine-N-methyltransferase (HNMT) Imidazoleacetic acid Imidazoleacetic acid Histamine->Imidazoleacetic acid Diamine Oxidase (DAO) 1-Methyl-4-imidazoleacetic acid 1-Methyl-4-imidazoleacetic acid 1-Methylhistamine->1-Methyl-4-imidazoleacetic acid Monoamine Oxidase B (MAO-B)

Caption: Major pathways of histamine metabolism.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for 1-Methylhistamine

This protocol is a representative example based on commercially available competitive ELISA kits.

Principle: This is a competitive immunoassay. 1-methylhistamine in the sample competes with a fixed amount of 1-methylhistamine coated on the microplate for a limited number of binding sites on a specific antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of 1-methylhistamine in the sample. A peroxidase-conjugated secondary antibody and a substrate are used for detection.

Materials:

  • 1-Methylhistamine ELISA Kit (including microplate, standards, controls, wash buffer, antiserum, enzyme conjugate, substrate, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Distilled or deionized water

  • Vortex mixer

Procedure:

  • Sample Preparation: Urine samples are typically diluted with the provided assay buffer. Plasma or cell culture samples may require different preparation steps as per the kit instructions.

  • Assay Procedure: a. Allow all reagents to reach room temperature. b. Pipette standards, controls, and prepared samples into the appropriate wells of the microplate. c. Add the 1-methylhistamine antiserum to each well. d. Incubate the plate, typically for 1-2 hours at room temperature, to allow for competitive binding. e. Wash the plate multiple times with the wash buffer to remove unbound reagents. f. Add the enzyme conjugate to each well and incubate for a specified time (e.g., 30 minutes). g. Wash the plate again to remove unbound enzyme conjugate. h. Add the substrate solution to each well and incubate in the dark until color develops. i. Stop the reaction by adding the stop solution.

  • Data Analysis: a. Measure the absorbance of each well at 450 nm. b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the concentration of 1-methylhistamine in the samples by interpolating their absorbance values on the standard curve.

G ELISA Workflow for 1-Methylhistamine cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prepare Samples Prepare Samples Prepare Reagents Prepare Reagents Prepare Samples->Prepare Reagents Add Samples/Standards Add Samples/Standards Prepare Reagents->Add Samples/Standards Add Antiserum Add Antiserum Add Samples/Standards->Add Antiserum Incubate (Competitive Binding) Incubate (Competitive Binding) Add Antiserum->Incubate (Competitive Binding) Wash Plate Wash Plate Incubate (Competitive Binding)->Wash Plate Add Enzyme Conjugate Add Enzyme Conjugate Wash Plate->Add Enzyme Conjugate Add Substrate Add Substrate Wash Plate->Add Substrate Incubate Incubate Add Enzyme Conjugate->Incubate Incubate->Wash Plate Incubate (Color Development) Incubate (Color Development) Add Substrate->Incubate (Color Development) Add Stop Solution Add Stop Solution Incubate (Color Development)->Add Stop Solution Read Absorbance (450 nm) Read Absorbance (450 nm) Add Stop Solution->Read Absorbance (450 nm) Generate Standard Curve Generate Standard Curve Read Absorbance (450 nm)->Generate Standard Curve Calculate Concentrations Calculate Concentrations Generate Standard Curve->Calculate Concentrations

Caption: General workflow for a competitive ELISA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 1-Methylhistamine

This protocol is a synthesized example based on published methods for the analysis of 1-methylhistamine and related compounds in biological fluids.[2][3]

Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The sample is injected into an LC system where 1-methylhistamine is separated from other components. The eluent from the LC is then introduced into a mass spectrometer, where 1-methylhistamine is ionized, fragmented, and detected based on its specific mass-to-charge ratios.

Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18 or HILIC)

  • 1-Methylhistamine analytical standard

  • Internal standard (e.g., deuterated 1-methylhistamine)

  • Methanol, acetonitrile (B52724), formic acid (LC-MS grade)

  • Water (ultrapure)

  • Sample preparation materials (e.g., centrifuge tubes, filters)

Procedure:

  • Sample Preparation: a. To a urine sample, add an internal standard. b. Dilute the sample with water or a suitable buffer. c. For protein-rich samples like plasma, a protein precipitation step (e.g., with acetonitrile or methanol) is necessary. d. Centrifuge the sample to pellet any precipitates. e. Transfer the supernatant to an autosampler vial for analysis.

  • LC Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) or a HILIC column can be used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, which is then increased to elute the analyte.

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 1-methylhistamine and its internal standard. For 1-methylhistidine (a related compound), a transition of m/z 170.1 → 126.1 has been reported.[3]

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies should be optimized for maximum sensitivity.

  • Data Analysis: a. Quantify 1-methylhistamine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standard.

Capillary Electrophoresis (CE) for 1-Methylhistamine

This protocol is based on a published method for the determination of histamine and its metabolites in urine.[4]

Principle: Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. When a voltage is applied across a capillary filled with an electrolyte solution, different components of a sample migrate at different velocities, leading to their separation. Detection is often performed using UV absorbance.

Materials:

  • Capillary electrophoresis system with a UV detector

  • Fused-silica capillary

  • Borate buffer (or other suitable electrolyte)

  • Sodium dodecyl sulfate (B86663) (SDS) for micellar electrokinetic chromatography (MEKC) mode

  • 1-Methylhistamine standard

  • Sample purification cartridges (e.g., silica-based)

  • Hydrochloric acid and sodium hydroxide (B78521) for pH adjustment

Procedure:

  • Sample Preparation: a. Acidify the urine sample. b. Apply the sample to a silica (B1680970) cartridge for purification and concentration. c. Elute the analytes from the cartridge. d. Evaporate the eluent to dryness and reconstitute in the running buffer.

  • CE Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm internal diameter).

    • Running Buffer: Borate buffer (e.g., pH 9) containing SDS.

    • Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.

    • Injection: Samples are introduced into the capillary by hydrodynamic or electrokinetic injection.

    • Detection: On-column UV detection at a specific wavelength (e.g., 210 nm).

  • Data Analysis: a. Identify the 1-methylhistamine peak based on its migration time compared to a standard. b. Quantify the amount of 1-methylhistamine by comparing the peak area to a calibration curve.

References

Navigating Histamine Metabolism: A Comparative Analysis of 1-Methylhistamine and Diamine Oxidase Levels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of histamine (B1213489) metabolism is critical for advancements in allergy, immunology, and gastrointestinal health. This guide provides a detailed comparative analysis of two key players in this pathway: 1-methylhistamine (B192778), a primary metabolite of histamine, and diamine oxidase (DAO), a principal enzyme responsible for histamine degradation.

This document outlines their biochemical relationship, presents quantitative data on their levels in physiological and pathological states, and provides detailed experimental protocols for their measurement.

The Interplay of 1-Methylhistamine and Diamine Oxidase in Histamine Homeostasis

Histamine, a biogenic amine synthesized from the amino acid histidine, is a potent mediator of various physiological processes, including immune responses, neurotransmission, and gastric acid secretion.[1][2] Its biological effects are terminated through enzymatic inactivation. Two primary pathways govern histamine metabolism: intracellular methylation by histamine-N-methyltransferase (HNMT) to form 1-methylhistamine (also known as N-methylhistamine), and extracellular oxidative deamination by diamine oxidase (DAO).[1][2]

The balance between these two pathways is crucial for maintaining histamine homeostasis. While HNMT is widely expressed in various tissues, including the central nervous system, DAO is predominantly found in the small intestine, kidneys, and placenta, where it acts as a key barrier against the absorption of dietary histamine.[2][3][4] Consequently, elevated levels of 1-methylhistamine can indicate increased histamine production and turnover, whereas reduced DAO activity can lead to an accumulation of histamine, a condition known as histamine intolerance.[5][6][7]

Quantitative Analysis of 1-Methylhistamine and Diamine Oxidase Levels

The following tables summarize the reported levels of urinary 1-methylhistamine and serum diamine oxidase activity in different populations. These values can serve as a reference for clinical and research applications.

Table 1: Urinary 1-Methylhistamine Levels

PopulationAnalyteSpecimenMethodReported LevelsReference(s)
Healthy Adults (>16 years)N-MethylhistamineUrineLC-MS/MS30-200 mcg/g creatinine (B1669602)[8]
Healthy Children (6-16 years)N-MethylhistamineUrineLC-MS/MS70-330 mcg/g creatinine[8]
Healthy Children (0-5 years)N-MethylhistamineUrineLC-MS/MS120-510 mcg/g creatinine[8]
Healthy Individuals1-MethylhistamineUrineUHPLC-FL112.99 ± 55.48 μg/g creatinine[4]
Individuals with Histamine Intolerance1-MethylhistamineUrineUHPLC-FL71.58 ± 29.43 μg/g creatinine[4]
Patients with Mastocytosis (limited to skin)N-MethylhistamineUrineNot SpecifiedMedian: 245 µmol/mol creatinine[9]
Patients with Mastocytosis (bone marrow & skin)N-MethylhistamineUrineNot SpecifiedAverage: 509 µmol/mol creatinine[9]

Table 2: Serum Diamine Oxidase (DAO) Activity

Population/ConditionAnalyteSpecimenMethodReported LevelsReference(s)
Normal ActivityDAO ActivitySerumNot Specified> 10 U/mL[10]
Intermediate ActivityDAO ActivitySerumNot Specified3-10 U/mL[10]
Deficient ActivityDAO ActivitySerumNot Specified< 3 U/mL[10]
Normal ActivityDAO ActivitySerumNot Specified> 80 HDU/mL[3]
Borderline/Reduced ActivityDAO ActivitySerumNot Specified40-80 HDU/mL[3]
Deficient ActivityDAO ActivitySerumNot Specified< 40 HDU/mL[3]

Experimental Protocols

Accurate measurement of 1-methylhistamine and DAO levels is essential for research and diagnostic purposes. Below are detailed methodologies for commonly used assays.

Measurement of 1-Methylhistamine in Urine via ELISA

This protocol is based on commercially available ELISA kits for the quantitative determination of 1-methylhistamine.[11][12]

Principle: The assay is a competitive ELISA. 1-methylhistamine in the sample competes with a fixed amount of enzyme-labeled 1-methylhistamine for binding to a limited number of antibody-coated microplate wells. The amount of bound enzyme conjugate is inversely proportional to the concentration of 1-methylhistamine in the sample.

Materials:

  • 1-Methylhistamine ELISA Kit (containing microplate, standards, conjugate, substrate, stop solution, and wash buffer)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Distilled or deionized water

  • Urine collection containers

Procedure:

  • Sample Preparation: Collect urine samples. If not assayed immediately, samples can be stored at 2-8°C for up to 24 hours or frozen at -20°C for longer periods.[13]

  • Assay Procedure: a. Bring all reagents and samples to room temperature before use. b. Pipette standards, controls, and patient samples into the appropriate wells of the antibody-coated microplate. c. Add the enzyme-labeled 1-methylhistamine conjugate to each well. d. Incubate for the time specified in the kit instructions (typically 60 minutes) at room temperature. e. Wash the wells multiple times with the provided wash buffer to remove unbound components. f. Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) at room temperature, allowing for color development. g. Stop the reaction by adding the stop solution. h. Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: a. Construct a standard curve by plotting the absorbance of the standards against their known concentrations. b. Determine the concentration of 1-methylhistamine in the patient samples by interpolating their absorbance values from the standard curve. c. Normalize the results to creatinine concentration to account for variations in urine dilution.[4][8]

Measurement of Diamine Oxidase (DAO) Activity in Serum

This protocol outlines a common fluorometric method for determining DAO activity, often available as commercial kits.[14][15]

Principle: DAO catalyzes the oxidative deamination of a substrate (e.g., putrescine or cadaverine), producing hydrogen peroxide (H₂O₂).[14] The H₂O₂ is then used in a subsequent enzymatic reaction to generate a fluorescent product. The rate of fluorescence increase is directly proportional to the DAO activity in the sample.

Materials:

  • DAO Activity Assay Kit (containing assay buffer, probe, substrate, enzyme mix, and a positive control)

  • Fluorometric microplate reader with excitation/emission wavelengths of approximately 535/587 nm

  • Pipettes and pipette tips

  • 96-well black microplate

  • Serum samples

Procedure:

  • Sample Preparation: Collect blood samples and separate the serum. Serum can be stored at -80°C if not used immediately.

  • Assay Procedure: a. Prepare the reaction mixture according to the kit instructions. This typically involves mixing the assay buffer, probe, and enzyme mix. b. Pipette the reaction mixture into the wells of the 96-well plate. c. Add the serum samples and the positive control to their respective wells. d. Add the DAO substrate to all wells to initiate the reaction. e. Immediately begin measuring the fluorescence intensity at 37°C, taking readings every 1-2 minutes for at least 30 minutes.

  • Data Analysis: a. Calculate the rate of change in fluorescence (ΔF/Δt) for each sample. b. Use a standard curve, if provided by the kit, or the definition of one unit of DAO activity (the amount of enzyme that generates 1.0 µmol of H₂O₂ per minute at pH 7.4 at 37°C) to calculate the DAO activity in the samples.[14] c. Express the results in units per milliliter (U/mL) or histamine degrading units per milliliter (HDU/mL).

Visualizing the Pathways

The following diagrams illustrate the key metabolic pathways and experimental workflows discussed in this guide.

Histamine_Metabolism Histidine L-Histidine HDC Histidine Decarboxylase (HDC) Histidine->HDC Histamine Histamine HNMT Histamine-N- Methyltransferase (HNMT) (Intracellular) Histamine->HNMT DAO Diamine Oxidase (DAO) (Extracellular) Histamine->DAO Methylhistamine 1-Methylhistamine MAO_B Monoamine Oxidase B (MAO-B) Methylhistamine->MAO_B ImidazoleAcetaldehyde Imidazole Acetaldehyde ALDH Aldehyde Dehydrogenase (ALDH) ImidazoleAcetaldehyde->ALDH MethylimidazoleAcetaldehyde N-Methylimidazole Acetaldehyde MethylimidazoleAcetaldehyde->ALDH ImidazoleAceticAcid Imidazole Acetic Acid MethylimidazoleAceticAcid N-Methylimidazole Acetic Acid HDC->Histamine HNMT->Methylhistamine DAO->ImidazoleAcetaldehyde MAO_B->MethylimidazoleAcetaldehyde ALDH->ImidazoleAceticAcid ALDH->MethylimidazoleAceticAcid

Figure 1. Histamine Metabolism Pathways.

DAO_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Serum_Sample Serum Sample Add_Sample Add Serum and Reaction Mix to Plate Serum_Sample->Add_Sample Reaction_Mix Prepare Reaction Mix (Buffer, Probe, Enzyme Mix) Reaction_Mix->Add_Sample Add_Substrate Add DAO Substrate Add_Sample->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence (λex=535nm, λem=587nm) Incubate->Measure_Fluorescence Calculate_Activity Calculate DAO Activity Measure_Fluorescence->Calculate_Activity

Figure 2. DAO Fluorometric Assay Workflow.

Methylhistamine_ELISA_Workflow cluster_prep Preparation cluster_binding Competitive Binding cluster_detection Detection & Analysis Urine_Sample Urine Sample Add_Samples Add Samples, Standards, and Controls to Plate Urine_Sample->Add_Samples Standards Standards & Controls Standards->Add_Samples Add_Conjugate Add Enzyme Conjugate Add_Samples->Add_Conjugate Incubate_Bind Incubate (60 min) Add_Conjugate->Incubate_Bind Wash_1 Wash Wells Incubate_Bind->Wash_1 Add_Substrate Add Substrate Wash_1->Add_Substrate Incubate_Color Incubate (30 min) Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Absorbance Read Absorbance (450 nm) Add_Stop->Read_Absorbance Calculate_Concentration Calculate Concentration Read_Absorbance->Calculate_Concentration

Figure 3. 1-Methylhistamine ELISA Workflow.

References

Safety Operating Guide

Proper Disposal of 1-Methylhistamine Dihydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 1-Methylhistamine dihydrochloride (B599025), ensuring compliance with environmental regulations and promoting a safe laboratory environment. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety Considerations

1-Methylhistamine dihydrochloride is classified as a hazardous substance. All handling and disposal procedures must be conducted in accordance with the information provided in the Safety Data Sheet (SDS).

  • Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this chemical. If there is a risk of dust formation, use a NIOSH/MSHA-approved respirator.[3]

Regulatory Framework

Disposal of this compound must comply with all applicable local, state, and federal regulations. In the United States, the primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[4] Generators of hazardous waste are responsible for its proper management from "cradle to grave."[5]

Step-by-Step Disposal Protocol

This protocol outlines the process for the safe disposal of this compound, from initial waste determination to final removal by a certified waste management provider.

Step 1: Hazardous Waste Determination

Before disposal, a formal hazardous waste determination must be made for this compound.[6][7]

  • Is the material a solid waste? Yes, once the chemical is intended for discard, it is considered a solid waste under RCRA definitions.[4][8]

  • Is the waste specifically excluded? No, this compound is not on a list of excluded wastes.

  • Is the waste a listed hazardous waste? this compound is not typically found on the F, K, P, or U lists of hazardous wastes.[8] However, if it is mixed with a listed solvent, the entire mixture may be considered a listed waste.

  • Does the waste exhibit a characteristic of hazardous waste? Based on its classification as an irritant, it does not meet the criteria for ignitability, corrosivity, or reactivity.[8] A Toxicity Characteristic Leaching Procedure (TCLP) would be required to definitively rule out the toxicity characteristic, but as a precautionary measure, it should be treated as a hazardous waste.

Given its irritant properties, it is best practice to manage this compound as a hazardous chemical waste.

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for solid chemical waste. The container must be in good condition.[9]

  • Segregation: Do not mix this compound with other waste types, especially strong oxidizing agents or incompatible chemicals.[3] Collect it in a separate container labeled for solid organic waste.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.[9]

Step 3: On-Site Accumulation and Storage

  • Storage Location: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory or a central accumulation area. This area should be secure and away from general laboratory traffic.

  • Container Management: Keep the waste container closed at all times, except when adding waste.[9]

  • Secondary Containment: Store the waste container in a secondary containment bin or tray to control any potential leaks or spills.[9]

Step 4: Disposal of Contaminated Materials

  • Empty Containers: To be considered non-hazardous, an empty container that held this compound must be triple-rinsed with a suitable solvent.[10] The rinsate must be collected and disposed of as hazardous waste.[9][10] After triple-rinsing, the container can be disposed of in the regular trash after removing or defacing the label.

  • Contaminated PPE and Labware: Disposable items such as gloves, weigh boats, and pipette tips that are contaminated with this compound should be placed in the designated solid hazardous waste container.[9]

Step 5: Arranging for Final Disposal

  • Contact Environmental Health & Safety (EHS): When the waste container is full or ready for disposal, contact your institution's EHS department or a licensed hazardous waste disposal contractor.[11]

  • Documentation: Complete all required waste manifest forms provided by the EHS department or the disposal company. This documentation is a legal requirement to track the waste to its final disposal site.

Data Presentation: Hazard Classification

The following table summarizes the hazard classifications for this compound according to the Globally Harmonized System (GHS).

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound A Chemical is identified as waste B Perform Hazardous Waste Determination (RCRA) A->B C Is it a listed hazardous waste? B->C Step 1 D Does it exhibit hazardous characteristics? C->D No E Manage as Hazardous Waste C->E Yes D->E Yes (Precautionary) K Manage as non-hazardous solid waste (Consult EHS) D->K No F Segregate into a labeled, compatible container E->F G Store in designated Satellite Accumulation Area F->G H Contact EHS for pickup and disposal G->H I Complete Hazardous Waste Manifest H->I J Final Disposal by Licensed Contractor I->J

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 1-Methylhistamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of 1-Methylhistamine dihydrochloride (B599025). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

When handling 1-Methylhistamine dihydrochloride, a comprehensive approach to personal protection is mandatory to prevent skin, eye, and respiratory irritation.[1][2] The following table summarizes the required PPE.

Protection Type Specific Equipment Reason for Use
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against airborne powder and accidental splashes that can cause serious eye irritation.[1][2]
Hand Protection Nitrile or butyl rubber gloves.Provides a barrier against skin contact, which can cause irritation.[1][3] Given the lack of specific breakthrough time data for this compound, selecting gloves made from materials generally resistant to amine compounds is a prudent measure.[3] Double gloving is recommended for extended handling periods.
Respiratory Protection A NIOSH-approved N95 or higher-rated dust mask or respirator.Prevents the inhalation of the fine powder, which may cause respiratory tract irritation.[1][2]
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial for minimizing exposure risk.

Engineering Controls
  • Ventilation: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to control airborne dust.[4]

  • Designated Area: Establish a designated area for the handling of this compound to prevent cross-contamination of the laboratory.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood or a containment enclosure.

    • Use a spatula or other appropriate tool for transferring the solid. Avoid scooping actions that could generate dust.

    • If possible, use a "weigh-in-bottle" technique to minimize the release of powder.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly clean all equipment and the work surface.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of single-use items in the designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Storage Requirements
  • Container: Keep the container tightly closed when not in use.[2]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Disposal Plan: Waste Management

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All chemical waste should be treated as hazardous unless confirmed otherwise by a qualified safety professional.[5]

Waste Type Disposal Container Disposal Procedure
Solid this compound Labeled, sealed, and compatible hazardous waste container.Collect all solid waste, including unused or unwanted product, in a designated container. Do not mix with other waste streams unless compatibility is confirmed.[4][6]
Contaminated Labware (e.g., weigh boats, pipette tips) Labeled hazardous waste container for solid waste.Place all single-use items that have come into contact with the chemical into the designated solid hazardous waste container.[5]
Contaminated PPE (e.g., gloves, dust masks) Labeled hazardous waste container for solid waste.Dispose of all contaminated, single-use PPE in the designated solid hazardous waste container immediately after use.[5]
Spill Cleanup Materials Labeled, sealed, and compatible hazardous waste container.All materials used to clean up a spill must be disposed of as hazardous waste.[5][7]
Empty Containers Regular trash (after proper decontamination).Triple rinse the empty container with a suitable solvent (e.g., water). The rinsate must be collected and disposed of as hazardous chemical waste. After rinsing, deface or remove the label before disposing of the container in the regular trash.[4][5]

Emergency Procedures: Spill and Exposure

Immediate and correct response to spills and exposures is vital.

Spill Cleanup Protocol

This protocol is for minor spills of solid this compound that can be safely managed by trained laboratory personnel. For large spills, evacuate the area and contact your institution's environmental health and safety department.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Put on the appropriate PPE, including double gloves, safety goggles, a lab coat, and a respirator.

  • Contain the Spill:

    • Gently cover the spill with a damp paper towel to avoid generating dust.[7]

    • For larger spills, use an absorbent material like vermiculite (B1170534) or sand, applying it from the outside in to prevent spreading.[8][9]

  • Clean the Spill:

    • Carefully scoop the absorbed material or the damp paper towel into a labeled hazardous waste container.[7] Use tools such as a plastic dustpan and scoop.

    • Avoid dry sweeping, which can create airborne dust.

  • Decontaminate the Area:

    • Wipe the spill area with a damp cloth or paper towel.

    • Follow with a final cleaning using a laboratory detergent and water.

  • Dispose of Waste: Place all cleanup materials, including contaminated PPE, into a sealed and labeled hazardous waste container.[5][7]

  • Report the Incident: Report the spill to your laboratory supervisor and follow your institution's incident reporting procedures.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][10]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[2][10]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[2][10]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Workflow for Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Post-Handling prep_area 1. Prepare Clean Work Area don_ppe 2. Don Required PPE prep_area->don_ppe weigh 3. Weigh and Transfer don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve clean_equip 5. Clean Equipment & Area dissolve->clean_equip dispose_waste 6. Dispose of Waste clean_equip->dispose_waste doff_ppe 7. Doff PPE dispose_waste->doff_ppe wash_hands 8. Wash Hands doff_ppe->wash_hands spill Spill Occurs spill_protocol Isolate, Contain, Clean, Decontaminate, Dispose spill->spill_protocol Follow Spill Protocol exposure Exposure Occurs first_aid Eye Flush, Skin Wash, Move to Fresh Air, Seek Medical Aid exposure->first_aid Administer First Aid

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylhistamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-Methylhistamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.